Ar-42
Description
This compound has been used in trials studying the treatment of Meningioma, Acoustic Neuroma, Testicular Lymphoma, Intraocular Lymphoma, and Vestibular Schwannoma, among others.
HDAC Inhibitor REC-2282 is an orally available phenylbutyrate-derived histone deacetylase (HDAC) inhibitor, with potential antineoplastic activity. Upon oral administration, REC-2282 inhibits the catalytic activity of HDAC, which results in an accumulation of highly acetylated chromatin histones, the induction of chromatin remodeling and an altered pattern of gene expression. This leads to the inhibition of tumor oncogene transcription, and the selective transcription of tumor suppressor genes, which inhibits tumor cell division and induces tumor cell apoptosis. HDAC, an enzyme upregulated in many tumor types, deacetylates chromatin histone proteins.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
structure in first source
Properties
IUPAC Name |
N-hydroxy-4-[[(2S)-3-methyl-2-phenylbutanoyl]amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12(2)16(13-6-4-3-5-7-13)18(22)19-15-10-8-14(9-11-15)17(21)20-23/h3-12,16,23H,1-2H3,(H,19,22)(H,20,21)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMIXXKAWNLXOC-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042678 | |
| Record name | OSU-HDAC42 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935881-37-1 | |
| Record name | AR-42 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935881371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AR-42 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12707 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-hydroxy-4-(3-methyl-2-(S)-phenyl-butyrylamino)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | REC-2282 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0GG29V0AQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Ar-42 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ar-42, also known as OSU-HDAC42, is an orally bioavailable, hydroxamate-tethered phenylbutyrate derivative that functions as a potent pan-histone deacetylase (HDAC) inhibitor.[1][2] It targets Class I and IIB HDAC enzymes, which are crucial regulators of protein acetylation.[2] HDACs are frequently overexpressed in various cancers, leading to epigenetic alterations that promote tumorigenesis.[3][4] By inhibiting these enzymes, this compound restores normal acetylation patterns on histone and non-histone proteins, inducing a cascade of anti-tumor effects. It has demonstrated greater preclinical potency and activity in both solid tumors and hematological malignancies compared to the first-generation HDAC inhibitor vorinostat (SAHA). This technical guide provides an in-depth overview of the molecular mechanisms through which this compound exerts its anti-cancer effects, supported by preclinical and clinical data, detailed experimental protocols, and visual diagrams of key pathways.
Core Mechanism of Action: Pan-HDAC Inhibition
The primary mechanism of this compound is the inhibition of histone deacetylase enzymes with a low nanomolar IC50. HDACs remove acetyl groups from lysine residues on both histone and non-histone proteins. Inhibition of HDACs by this compound leads to the hyperacetylation of these protein targets. The most well-characterized consequences are the hyperacetylation of histones (H3 and H4) and α-tubulin, which serve as hallmark indicators of HDAC inhibition. Histone hyperacetylation results in a more relaxed chromatin structure, altering gene expression patterns, including the up-regulation of critical tumor suppressor genes like p21 (also known as CDKN1A or p21WAF/CIP1). The acetylation of non-histone proteins, such as transcription factors and signaling molecules, further contributes to its pleiotropic anti-cancer effects.
Modulation of Key Signaling Pathways
This compound exerts significant influence over critical signaling pathways that are commonly dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival that is frequently overactive in cancer. Multiple studies have demonstrated that this compound potently suppresses this pathway, at least in part by down-regulating the phosphorylation and activation of Akt (p-Akt). This inhibition of Akt signaling is a key mechanism contributing to this compound's anti-proliferative and pro-apoptotic effects across various cancers, including vestibular schwannomas, meningiomas, and prostate cancer. Downstream, the inhibition of Akt leads to reduced mTOR signaling, further contributing to the suppression of cell growth and proliferation.
STAT3 Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that promotes cell survival and proliferation. In many cancers, particularly hematologic malignancies, the STAT3 pathway is constitutively active. This compound has been shown to inhibit the gp130/STAT3 pathway in multiple myeloma cells. In malignant mast cell lines, this compound treatment down-regulates the expression of both total and phosphorylated STAT3/5.
p53 Pathway
The tumor suppressor p53 plays a vital role in initiating apoptosis and cell cycle arrest in response to cellular stress. In breast cancer cells (MCF-7), this compound treatment increases the acetylation of the p53 protein. This modification enhances the stability and activity of p53, prolonging its half-life and leading to the up-regulation of its downstream targets, such as p21 and PUMA, which in turn promote apoptosis and cell cycle arrest. In pancreatic cancer, this compound was also found to regulate p53 expression, potentially via upstream microRNAs.
Downstream Cellular Effects
The inhibition of HDACs and modulation of signaling pathways by this compound culminates in several key anti-cancer cellular outcomes.
Induction of Apoptosis
This compound is a potent inducer of apoptosis through multiple mechanisms. It activates both caspase-dependent and caspase-independent apoptotic pathways.
-
Caspase-Dependent Apoptosis: this compound enhances the cleavage of caspases-3, -8, and -9, key executioners of the apoptotic cascade. This is often preceded by the modulation of Bcl-2 family proteins and the generation of reactive oxygen species (ROS), which causes DNA damage.
-
Caspase-Independent Apoptosis: In pancreatic cancer cells, this compound induces the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, triggering cell death without relying on caspases.
Cell Cycle Arrest
A hallmark effect of this compound is the induction of cell cycle arrest, primarily at the G2/M transition. This is mediated by the up-regulation of the cyclin-dependent kinase inhibitor p21, a direct consequence of HDAC inhibition and/or p53 activation. p21 subsequently inhibits the Cyclin B1/CDK1 complex, which is essential for entry into mitosis. Studies in pancreatic cancer have confirmed that this compound regulates the expression of Cyclin B1, Cyclin B2, and CDK1 to enforce this G2/M block.
Induction of Autophagy
In addition to apoptosis, this compound can induce autophagy in some cancer cells, such as hepatocellular carcinoma (HCC). This process is mediated through the downregulation of the Akt/mTOR signaling pathway and the induction of endoplasmic reticulum (ER) stress. The interplay between autophagy and apoptosis can be complex; depending on the cellular context, autophagy can serve as a pro-survival mechanism or contribute to cell death.
Preclinical and Clinical Efficacy: Quantitative Data
This compound has shown significant anti-tumor activity in a wide range of preclinical models and has been evaluated in Phase I clinical trials for both solid and hematologic cancers.
Table 1: In Vitro Efficacy (IC50 Values) of this compound
| Cancer Type | Cell Line(s) | IC50 Value | Citation(s) |
| General | Pan-HDAC Inhibition | 16 - 30 nM | |
| Prostate Cancer | DU-145 | 0.11 µM | |
| PC-3 | 0.48 µM | ||
| LNCaP | 0.3 µM | ||
| Mast Cell Tumors | P815, C2, BR | 0.23 - 0.65 µM | |
| B-Cell Malignancies | JeKo-1, Raji, 697 | < 0.61 µM | |
| Vestibular Schwannoma | Primary Human VS | 500 nM | |
| Nf2-deficient mouse | 250 - 350 nM | ||
| Meningioma | Primary Human | 1.5 µM | |
| Ben-Men-1 | 1.0 µM |
Table 2: Phase I Clinical Trial Data for this compound
| Trial Focus | Parameter | Finding | Citation(s) |
| Solid Tumors & NF2 | Recommended Phase II Dose | 60 mg (3x weekly, 3 wks on/1 wk off) | |
| (NCT01129193) | Maximum Tolerated Dose (MTD) | 60 mg | |
| Dose Limiting Toxicities (DLTs) | Grade 3 Thrombocytopenia, Grade 4 Psychosis | ||
| Best Response | 53% Stable Disease | ||
| Median Progression-Free Survival (PFS) | 3.6 months (all patients) | ||
| Median PFS (NF2/Meningioma) | 9.1 months | ||
| Hematologic Malignancies | Maximum Tolerated Dose (MTD) | 40 mg (3x weekly, 3 wks on/1 wk off) | |
| Notable Responses | Disease control for 19 mos (MM), 27+ mos (MCL) |
Experimental Protocols
The following are summarized methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells (e.g., MCF-7) in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0-1 µM) for specified time points (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals using a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value.
-
Apoptosis Analysis
-
Principle: Quantifies apoptotic cells through caspase activity or cell surface markers.
-
Protocol (Caspase-3 Activity Assay):
-
Treat cells (e.g., BxPC-3) with various concentrations of this compound for a set time (e.g., 24 hours).
-
Lyse the cells to release cellular contents.
-
Incubate the cell lysate with a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Measure the signal (fluorescence or absorbance) generated by the cleavage of the substrate by active caspase-3.
-
Quantify the fold increase in caspase-3 activity relative to the untreated control.
-
Cell Cycle Analysis (Flow Cytometry)
-
Principle: Measures the DNA content of individual cells to determine their distribution across different phases of the cell cycle.
-
Protocol:
-
Culture and treat cells with this compound as required.
-
Harvest cells and fix them in cold 70% ethanol to permeabilize the membrane.
-
Wash the cells and resuspend them in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to remove RNA).
-
Analyze the stained cells using a flow cytometer.
-
The DNA content histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
In Vivo Tumor Xenograft Study
-
Principle: Evaluates the anti-tumor efficacy of this compound in a living organism.
-
Protocol:
-
Implant human cancer cells (e.g., HepG2, BxPC-3) subcutaneously into immunocompromised mice (e.g., nude mice).
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment (this compound) and control (vehicle) groups.
-
Administer this compound orally according to a predefined schedule and dose.
-
Monitor tumor volume (using calipers or imaging like MRI) and mouse body weight regularly.
-
At the end of the study, excise tumors for further analysis (e.g., immunohistochemistry for biomarkers like p-Akt or Ki-67).
-
Conclusion
This compound is a multi-modal anti-cancer agent whose core mechanism is the potent inhibition of Class I and II HDACs. This primary action leads to the hyperacetylation of histone and non-histone proteins, triggering a cascade of favorable anti-tumor events. These include the direct inhibition of key oncogenic signaling pathways like PI3K/Akt/mTOR and STAT3, the robust induction of both caspase-dependent and -independent apoptosis, and the promotion of G2/M cell cycle arrest. Preclinical data across a wide array of malignancies are strong, and early-phase clinical trials have shown that this compound is safe, well-tolerated, and associated with disease control, particularly in NF2-associated tumors and certain hematologic cancers. Further investigation into combination therapies and its efficacy in larger patient cohorts is warranted.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. A phase 1 trial of the HDAC inhibitor this compound in patients with multiple myeloma and T- and B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces apoptosis in human hepatocellular carcinoma cells via HDAC5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Ar-42: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ar-42 (also known as OSU-HDAC42) is a novel, orally bioavailable pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant therapeutic potential in a wide range of preclinical and clinical studies. As a derivative of hydroxamate-tethered phenylbutyrate, this compound exhibits potent anti-tumor activity against both solid and hematological malignancies.[1][2] Its mechanism of action extends beyond histone hyperacetylation to the modulation of crucial non-histone proteins, leading to the disruption of key oncogenic signaling pathways, induction of cell cycle arrest, and apoptosis. This technical guide provides an in-depth overview of the core data supporting the therapeutic potential of this compound, including quantitative efficacy data, detailed experimental protocols, and visualizations of its molecular mechanisms.
Mechanism of Action
This compound is a potent pan-HDAC inhibitor with a low nanomolar IC50 value, indicating its strong inhibitory effect on histone deacetylase enzymes.[2][3] This inhibition leads to the accumulation of acetylated histones (H3 and H4) and non-histone proteins such as α-tubulin, which are hallmark indicators of HDAC inhibition.[3] The hyperacetylation of these proteins results in the relaxation of chromatin structure, leading to the altered transcription of genes involved in critical cellular processes.
A key downstream effect of this compound-mediated HDAC inhibition is the up-regulation of the cyclin-dependent kinase inhibitor p21 (WAF/CIP1). This induction of p21 plays a crucial role in the observed cell cycle arrest, primarily at the G1/G2 phases in various cancer cell lines.
Beyond its effects on the cell cycle, this compound potently induces apoptosis through both caspase-dependent and -independent pathways. This is achieved through the modulation of several apoptosis-related proteins, including the downregulation of anti-apoptotic proteins like Bcl-xL and survivin, and the activation of caspases-3 and -9, and PARP cleavage.
Furthermore, this compound has been shown to disrupt key oncogenic signaling pathways that are frequently dysregulated in cancer. Notably, it inhibits the PI3K/Akt pathway, leading to decreased phosphorylation of Akt, a central kinase in cell survival and proliferation. This compound also downregulates the expression and phosphorylation of STAT3/5, key transcription factors involved in tumor progression. In malignant mast cell lines, this compound has been shown to down-regulate the constitutively activated Kit receptor tyrosine kinase.
The multifaceted mechanism of this compound, encompassing epigenetic modulation, cell cycle control, apoptosis induction, and inhibition of critical survival pathways, underscores its broad therapeutic potential in oncology.
Quantitative In Vitro Efficacy
This compound has demonstrated potent cytotoxic and anti-proliferative activity across a diverse panel of human cancer cell lines. The following tables summarize the key quantitative data from these in vitro studies.
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |
| P815 | Mastocytoma | 0.65 | 24 | |
| C2 | Mastocytoma | 0.30 | 24 | |
| BR | Mastocytoma | 0.23 | 24 | |
| JeKo-1 | Mantle Cell Lymphoma | <0.61 | 48 | |
| Raji | Burkitt's Lymphoma | <0.61 | 48 | |
| 697 | Acute Lymphoblastic Leukemia | <0.61 | 48 | |
| DU-145 | Prostate Cancer | 0.11 | 96 | |
| PC-3 | Prostate Cancer | 0.48 | Not Specified | |
| LNCaP | Prostate Cancer | 0.30 | Not Specified | |
| Primary Human VS | Vestibular Schwannoma | 0.50 | Not Specified | |
| Nf2-deficient mouse schwannoma | Schwannoma | 0.25-0.35 | Not Specified | |
| Primary Meningioma | Meningioma | 1.5 | Not Specified | |
| Ben-Men-1 | Meningioma | 1.0 | Not Specified | |
| BxPC-3 | Pancreatic Cancer | Not Specified (effective at 0.2-1 µM) | 24 | |
| PANC-1 | Pancreatic Cancer | Not Specified (effective at 0.2-1 µM) | 24 |
Table 2: Summary of In Vitro Cellular Effects of this compound
| Cancer Type | Cell Lines | Effect | Concentration (µM) | Time (hours) | Reference |
| Mastocytoma | P815, C2, BR | Cell Cycle Arrest (G1 or G1/G2) | 0.5 | 24 | |
| Mastocytoma | P815, C2, BR | Induction of Apoptosis | 0.13-1 | 24 | |
| Pancreatic Cancer | BxPC-3, PANC-1 | G2/M Cell Cycle Arrest | 0.2-1 | 24 | |
| Pancreatic Cancer | BxPC-3 | Induction of Apoptosis | 0.2-1 | 24 | |
| B-cell Malignancies | JeKo-1, Raji, 697 | Growth Inhibition | <0.61 | 48 | |
| Chronic Lymphocytic Leukemia | Primary CLL cells | Induction of Apoptosis (LC50) | 0.76 | 48 | |
| Vestibular Schwannoma | Primary Human VS | G2 Cell Cycle Arrest & Apoptosis | 0.5 | 48-144 | |
| Meningioma | Ben-Men-1, Primary | G2 Cell Cycle Arrest & Apoptosis | 1.0-1.5 | 72-144 |
In Vivo Efficacy and Pharmacokinetics
The anti-tumor activity of this compound has been validated in several preclinical animal models, demonstrating its potential for clinical translation.
Table 3: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
| Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Mastocytoma | Not Specified | 10 mg/kg, tail vein injection, twice a week for 3 weeks | Significant | |
| Prostate Cancer (PC-3 xenograft) | Mouse | 25 mg/kg | 52% | |
| Prostate Cancer (PC-3 xenograft) | Mouse | 50 mg/kg | 67% | |
| Pancreatic Cancer (BxPC-3 xenograft) | Mouse | Not Specified | Significant | |
| Esophageal Squamous Cell Carcinoma (TE-1 xenograft) | Mouse | 25 mg/kg, oral, every other day for 21 days | 56.3% | |
| Esophageal Squamous Cell Carcinoma (TE-1 xenograft) | Mouse | 50 mg/kg, oral, every other day for 21 days | 81.4% | |
| B-cell Malignancy | Mouse | Not Specified | Significant reduction in leukocyte counts and/or prolonged survival | |
| Schwannoma Xenograft | Mouse | Not Specified | Significant |
Table 4: Preclinical Pharmacokinetic Parameters of S-Ar-42
| Species | Route | Dose (mg/kg) | Bioavailability (%) | Terminal Half-life (h) | Reference |
| Mouse | Oral | 50 | 26 | Not Specified | |
| Rat | Intravenous | 20 | - | 5.1 | |
| Rat | Oral | 50 | 100 | Not Specified |
Clinical Studies
This compound has been evaluated in early-phase clinical trials for both hematological malignancies and solid tumors, including neurofibromatosis type 2 (NF2)-associated tumors.
Table 5: Summary of Phase I/II Clinical Trials of this compound
| Trial Identifier | Condition(s) | Phase | Key Findings | Reference |
| NCT01129193 | Advanced Solid Tumors, NF2-associated Meningiomas and Schwannomas | Phase I | Recommended Phase II dose: 60 mg three times weekly for 3 weeks of a 28-day cycle. Best response was stable disease in 53% of patients. Median PFS was 3.6 months (9.1 months in NF2/meningioma patients). | |
| NCT01129193 | Multiple Myeloma, T- and B-cell Lymphomas | Phase I | MTD defined as 40 mg three times weekly for 3 weeks of a 28-day cycle. Well-tolerated with evidence of disease control. | |
| NCT02282917 | Vestibular Schwannomas and Meningiomas | Phase 0 | 40 mg regimen concentrated in tumors and suppressed p-AKT in most tumors, suggesting it may be a well-tolerated and effective dose. |
Experimental Protocols
In Vitro HDAC Inhibition Assay
This assay measures the ability of this compound to inhibit the deacetylation of a histone substrate by nuclear extracts.
-
Source of HDAC activity: Nuclear extract from DU-145 prostate cancer cells.
-
Substrate: Biotinylated [³H]-acetyl histone H4 peptide bound to streptavidin agarose beads.
-
Procedure:
-
Incubate the nuclear extract with the substrate in the presence of varying concentrations of this compound or a positive control (e.g., sodium butyrate, 0.25-1 mM).
-
After incubation, pellet the beads by centrifugation.
-
Measure the amount of [³H]-acetate released into the supernatant using a scintillation counter.
-
Calculate the HDAC activity as the amount of released [³H]-acetate and determine the IC50 of this compound.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired duration (e.g., 96 hours).
-
Remove the medium and add 150 µL of 0.5 mg/mL MTT solution in RPMI 1640 medium to each well.
-
Incubate for 2 hours at 37°C in a CO2 incubator.
-
Remove the supernatant and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Procedure:
-
Lyse cells treated with this compound in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Examples of primary antibodies include those against:
-
Acetylated Histone H3, Acetylated Histone H4, Acetylated α-tubulin
-
p21, Cyclin B1, CDK1
-
Cleaved Caspase-3, Cleaved PARP
-
p-Akt, Total Akt, p-STAT3, Total STAT3, Kit
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle based on DNA content.
-
Procedure:
-
Treat cells with this compound and harvest.
-
Fix the cells in ice-cold 70% ethanol while vortexing and incubate on ice for at least 30 minutes.
-
Wash the cells with PBS.
-
Treat the cells with RNase A to degrade RNA.
-
Stain the cells with propidium iodide.
-
Analyze the DNA content by flow cytometry.
-
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD-SCID).
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in a suitable medium (e.g., Matrigel) into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize mice into control and treatment groups.
-
Administer this compound orally or via injection at the desired dose and schedule (e.g., 25-50 mg/kg, daily or every other day).
-
Administer vehicle to the control group.
-
-
Monitoring:
-
Measure tumor volume regularly (e.g., twice a week) using calipers (Volume = 0.5 x length x width²).
-
Monitor animal body weight and general health.
-
-
Endpoint:
-
Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Excise tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
References
Ar-42: A Pan-HDAC Inhibitor for Oncological Research and Development
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ar-42 (also known as OSU-HDAC42), a potent, orally bioavailable pan-histone deacetylase (HDAC) inhibitor. This document details its mechanism of action, summarizes key preclinical and clinical data, provides detailed experimental protocols for its evaluation, and visualizes its effects on critical signaling pathways.
Core Concepts: Mechanism of Action
This compound is a hydroxamate-tethered phenylbutyrate derivative that exhibits broad-spectrum inhibition of both Class I and Class IIb HDAC enzymes.[1] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins. In cancer cells, the overexpression or aberrant activity of HDACs leads to the deacetylation of tumor suppressor genes, resulting in their silencing and promoting uncontrolled cell growth.
By inhibiting HDACs, this compound induces the hyperacetylation of histones, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes.[2][3] This, in turn, triggers a cascade of anti-cancer effects, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[4][5] Furthermore, this compound's inhibitory action extends to non-histone proteins involved in crucial cellular processes, contributing to its multi-faceted anti-tumor activity.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer types as reported in preclinical and clinical studies.
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| DU-145 | Prostate Cancer | 0.11 | |
| PC-3 | Prostate Cancer | 0.48 | |
| LNCaP | Prostate Cancer | 0.3 | |
| P815 | Mast Cell Leukemia | 0.65 | |
| C2 | Mast Cell Tumor | 0.30 | |
| BR | Mast Cell Tumor | 0.23 | |
| JeKo-1 | Mantle Cell Lymphoma | <0.61 | |
| Raji | Burkitt's Lymphoma | <0.61 | |
| 697 | B-cell Precursor Leukemia | <0.61 |
Table 2: Clinical Efficacy of this compound in Phase I Trials
| Clinical Trial ID | Cancer Type(s) | Maximum Tolerated Dose (MTD) | Key Efficacy Results | Reference(s) |
| NCT01129193 | Relapsed Hematologic Malignancies (Multiple Myeloma, T- and B-cell Lymphomas) | 40 mg, three times weekly for three weeks of a 28-day cycle | One patient with multiple myeloma and one with mantle cell lymphoma demonstrated disease control for 19 and 27 months, respectively. | |
| NCT01129193 | Advanced Solid Tumors (including NF2-associated tumors) | 60 mg, three times weekly for three weeks of a 28-day cycle | The best response was stable disease in 53% of patients. Median progression-free survival (PFS) was 3.6 months. For patients with NF2 or meningioma, the median PFS was 9.1 months. | |
| NCT02282917 (Pilot 2) | Vestibular Schwannomas and Meningiomas | 40 mg (pre-operatively) | Decreased expression of p-AKT in three of four vestibular schwannomas. Higher this compound concentrations in tumors compared to plasma. |
Key Signaling Pathways Affected by this compound
This compound exerts its anti-tumor effects by modulating several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate the primary mechanisms.
Inhibition of PI3K/Akt Signaling Pathway
This compound has been shown to down-regulate the PI3K/Akt signaling pathway, which is a crucial pathway for cell survival and proliferation. Inhibition of this pathway contributes to the induction of apoptosis and cell cycle arrest in cancer cells.
Induction of Apoptosis
This compound induces apoptosis through both intrinsic and extrinsic pathways. It upregulates pro-apoptotic proteins and downregulates anti-apoptotic proteins, leading to the activation of caspases and programmed cell death.
Detailed Experimental Protocols
The following protocols provide a framework for the in vitro and in vivo evaluation of this compound. These are generalized methods and may require optimization based on the specific cell lines or animal models used.
In Vitro HDAC Activity Assay
This assay measures the ability of this compound to inhibit HDAC enzymes.
Materials:
-
HDAC Assay Kit (e.g., using a tritiated acetylated histone H4 peptide)
-
Nuclear extract from a relevant cell line (e.g., DU-145)
-
This compound dissolved in DMSO
-
Sodium butyrate (positive control)
-
Streptavidin agarose beads
-
Scintillation counter
Procedure:
-
Prepare nuclear extracts from the chosen cell line.
-
In a microplate, combine the nuclear extract, biotinylated [³H]-acetyl histone H4 peptide, and varying concentrations of this compound or sodium butyrate.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).
-
Add streptavidin agarose beads to bind the biotinylated peptide.
-
Centrifuge the plate to pellet the beads.
-
Transfer the supernatant containing the released [³H]-acetate to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of HDAC inhibition relative to the untreated control.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for a specified duration (e.g., 72 or 96 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 150-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of specific proteins in response to this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., acetylated-Histone H3, p21, Akt, p-Akt, Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulated for oral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or media, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Administer this compound orally to the treatment group at a predetermined dose and schedule (e.g., 25 or 50 mg/kg, daily or every other day). Administer the vehicle to the control group.
-
Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating this compound.
Conclusion
This compound is a promising pan-HDAC inhibitor with demonstrated anti-tumor activity in a wide range of preclinical models and early-phase clinical trials. Its multifaceted mechanism of action, involving the reactivation of tumor suppressor genes, modulation of key signaling pathways, and induction of apoptosis, makes it an attractive candidate for further development as a monotherapy or in combination with other anti-cancer agents. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.
References
- 1. A phase 1 trial of the HDAC inhibitor this compound in patients with multiple myeloma and T- and B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a novel HDAC inhibitor, exhibits biologic activity against malignant mast cell lines via down-regulation of constitutively activated Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. medchemexpress.com [medchemexpress.com]
Preclinical Profile of Ar-42: A Pan-HDAC Inhibitor for Solid Tumor Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ar-42, also known as OSU-HDAC42, is a novel, orally bioavailable pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant preclinical antitumor activity across a broad range of solid malignancies. As a derivative of hydroxamate-tethered phenylbutyrate, this compound exerts its effects by inhibiting both histone and non-histone protein deacetylation, leading to the modulation of key cellular processes involved in cancer progression. This technical guide provides a comprehensive overview of the preclinical studies of this compound in solid tumors, focusing on its efficacy, mechanism of action, and the experimental methodologies used in its evaluation.
In Vitro Efficacy of this compound in Solid Tumor Cell Lines
This compound has demonstrated potent cytotoxic and antiproliferative effects in a variety of solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined in numerous studies and are summarized below.
| Tumor Type | Cell Line | IC50 (µM) | Citation |
| Pancreatic Cancer | AsPC-1 | 0.4 - 0.5 | [1] |
| SW1990 | 0.4 - 0.5 | [1] | |
| BxPC-3 | 0.4 - 0.5 | [1] | |
| COLO-357 | 0.4 - 0.5 | [1] | |
| MiaPaCa-2 | 0.4 - 0.5 | [1] | |
| PANC-1 | 6 | ||
| Meningioma | Primary Human Cells | 1.5 | |
| Ben-Men-1 | 1.0 | ||
| Schwannoma | Primary Human VS Cells | 0.5 | |
| Nf2-deficient mouse schwannoma cells | 0.25 - 0.35 |
In Vivo Efficacy of this compound in Solid Tumor Xenograft Models
The antitumor activity of this compound has been validated in several preclinical in vivo models of solid tumors. These studies have demonstrated the ability of this compound to inhibit tumor growth and, in some cases, induce tumor regression.
| Tumor Type | Animal Model | This compound Dosage and Administration | Key Findings | Citation |
| Pancreatic Cancer | KP fl/fl C (LSL-Kras G12D; Trp53 flox/flox; Pdx-1-Cre) transgenic mice | 25 mg/kg and 50 mg/kg via oral gavage every other day for 32 days | At 50 mg/kg, a 55% decrease in the size of the tumoral pancreas was observed at week 8. Total weight of the tumoral pancreas was decreased by 57.4% (25 mg/kg) and 55.8% (50 mg/kg). | |
| Schwannoma | Schwannoma xenografts | Not specified in abstract | Inhibited the growth of schwannoma xenografts, induced apoptosis, and decreased Akt activation. | |
| Meningioma | Ben-Men-1 xenograft mouse model | Not specified in abstract | Markedly diminished meningioma tumor volumes. |
Mechanism of Action of this compound
This compound functions as a pan-HDAC inhibitor, leading to the hyperacetylation of both histone and non-histone proteins. This primary mechanism triggers a cascade of downstream effects that collectively contribute to its antitumor activity.
Signaling Pathways Modulated by this compound
The antitumor effects of this compound are mediated through the modulation of several critical signaling pathways involved in cell survival, proliferation, and apoptosis.
This compound has been shown to inhibit the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. By downregulating the activity of Akt, this compound promotes apoptosis and inhibits cell growth in various solid tumors, including schwannomas and meningiomas.
References
The Impact of Ar-42 on Histone Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ar-42, a novel phenylbutyrate-derived hydroxamic acid, is a potent pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-neoplastic activity in a variety of preclinical and clinical settings. A primary mechanism of action for this compound is the induction of histone hyperacetylation, leading to the modulation of gene expression and the activation of downstream signaling pathways that control cell cycle progression, apoptosis, and other critical cellular processes. This technical guide provides an in-depth overview of the effects of this compound on histone acetylation, including quantitative data on its inhibitory activity, detailed experimental protocols for assessing its impact, and visualizations of the key signaling pathways involved.
Introduction to this compound and Histone Acetylation
Histone acetylation is a key epigenetic modification that plays a crucial role in regulating chromatin structure and gene expression. The acetylation of lysine residues on the N-terminal tails of histone proteins, catalyzed by histone acetyltransferases (HATs), neutralizes their positive charge, leading to a more relaxed chromatin conformation that is generally associated with transcriptional activation. Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in a more condensed chromatin structure and transcriptional repression.
In many cancers, there is a dysregulation of HDAC activity, leading to histone hypoacetylation and the silencing of tumor suppressor genes.[1] HDAC inhibitors, such as this compound, represent a promising therapeutic strategy to reverse this aberrant epigenetic state. This compound is a potent, orally bioavailable pan-HDAC inhibitor, meaning it targets multiple HDAC enzymes.[2][3] Its inhibition of HDACs leads to the accumulation of acetylated histones, most notably histones H3 and H4, which in turn reactivates the expression of silenced genes, including the cell cycle inhibitor p21.[1][2]
Quantitative Data on this compound Activity
The potency of this compound as an HDAC inhibitor and its cytotoxic effects on various cancer cell lines have been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory and Cytotoxic Activity of this compound
| Parameter | Value | Cell Line/Target | Notes |
| HDAC Inhibition | |||
| Pan-HDAC IC50 | 16 nM | General | Potent pan-HDAC inhibitor. |
| Pan-HDAC IC50 | 30 nM | General | |
| Cell Proliferation Inhibition (IC50) | |||
| P815 (Mast cell) | 0.65 µM | 24 hours exposure | |
| C2 (Mast cell) | 0.30 µM | 24 hours exposure | |
| BR (Mast cell) | 0.23 µM | 24 hours exposure | |
| DU-145 (Prostate cancer) | 0.11 µM | 96 hours exposure | |
| PC-3 (Prostate cancer) | 0.48 µM | Not specified | |
| LNCaP (Prostate cancer) | 0.3 µM | Not specified | |
| JeKo-1 (Mantle cell lymphoma) | <0.61 µM | Not specified | |
| Raji (Burkitt's lymphoma) | <0.61 µM | Not specified | |
| 697 (B-cell leukemia) | <0.61 µM | Not specified | |
| U266 (Multiple myeloma) | 0.25 ± 0.01 µmol/l | 48 hours exposure | |
| H929 (Multiple myeloma) | 0.15 ± 0.02 µmol/l | 48 hours exposure | |
| RPMI 8226 (Multiple myeloma) | 0.25 ± 0.07 µmol/l | 48 hours exposure | |
| ARH-77 (Multiple myeloma) | 0.11 ± 0.01 µmol/l | 48 hours exposure | |
| IM-9 (Multiple myeloma) | 0.17 ± 0.02 µmol/l | 48 hours exposure |
Table 2: Effect of this compound on Histone Acetylation Levels
| Cell Line | Treatment Conditions | Histone Mark | Fold Increase in Acetylation (relative to control) | Reference |
| U266 (Multiple myeloma) | 0.75 µmol/l, 24 hr | Acetyl-Histone H3 | Dose- and time-dependent increase observed | |
| P815, C2, BR (Mast cells) | 0.5-3 µM, 24 hr | Acetyl-Histone H3, Acetyl-Histone H4 | Dose-dependent hyperacetylation observed |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on histone acetylation.
Western Blot Analysis of Histone Acetylation
This protocol is designed to detect changes in the acetylation status of histones H3 and H4 in cultured cells following treatment with this compound.
Materials:
-
Cultured cells of interest
-
This compound (dissolved in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (15% acrylamide recommended for histone resolution)
-
PVDF or nitrocellulose membranes (0.2 µm pore size recommended for small proteins like histones)
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.1 µM to 5 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a 15% SDS-PAGE gel and run the electrophoresis until adequate separation of low molecular weight proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetyl-Histone H3 and acetyl-Histone H4 (typically diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated histone bands to the total histone H3 loading control to determine the relative fold change in acetylation.
In Vitro HDAC Activity Assay
This assay measures the ability of this compound to directly inhibit HDAC enzyme activity.
Materials:
-
Recombinant HDAC enzyme or nuclear extract from cells
-
HDAC assay buffer
-
Fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine and a fluorescent reporter)
-
Developer solution (to stop the reaction and generate the fluorescent signal)
-
This compound at various concentrations
-
Trichostatin A (TSA) or Sodium Butyrate as a positive control inhibitor
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Assay Preparation: Prepare serial dilutions of this compound and the positive control inhibitor in the assay buffer.
-
Enzyme Reaction:
-
In a 96-well black microplate, add the HDAC enzyme or nuclear extract to each well.
-
Add the different concentrations of this compound, the positive control, or vehicle (DMSO) to the respective wells.
-
Pre-incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Signal Development: Stop the reaction by adding the developer solution to each well. The developer typically contains a protease that cleaves the deacetylated substrate, releasing the fluorescent reporter.
-
Fluorescence Measurement: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of HDAC inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if this compound treatment leads to an increase in histone acetylation at specific gene promoters.
Materials:
-
Cultured cells treated with this compound or vehicle
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Sonicator
-
Antibodies for immunoprecipitation (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, and a negative control IgG)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Primers for qPCR targeting the promoter region of a gene of interest (e.g., p21) and a negative control region
-
qPCR master mix and instrument
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication:
-
Harvest and lyse the cells to release the nuclei.
-
Lyse the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin in ChIP dilution buffer.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with the specific antibody (anti-acetyl-H3, anti-acetyl-H4, or IgG).
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing: Wash the bead-bound complexes sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
qPCR Analysis:
-
Perform qPCR using primers specific to the promoter of the target gene (e.g., p21) and a negative control region.
-
Analyze the data using the percent input method or fold enrichment over the IgG control. An increase in the signal for the acetyl-histone antibodies at the target gene promoter in this compound-treated cells compared to control cells indicates increased histone acetylation at that locus.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for studying its effects.
Caption: Mechanism of this compound induced histone acetylation and downstream effects.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: this compound inhibits the STAT3 signaling pathway.
Caption: Experimental workflow for studying this compound's effect on histone acetylation.
Conclusion
This compound is a potent pan-HDAC inhibitor that effectively induces hyperacetylation of histones H3 and H4, leading to the reactivation of tumor suppressor genes and the inhibition of key oncogenic signaling pathways. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the epigenetic effects of this compound. The visualization of the affected signaling pathways further elucidates the multifaceted mechanism of action of this promising anti-cancer agent. Further research is warranted to fully explore the therapeutic potential of this compound in various malignancies.
References
The Discovery and Synthesis of Ar-42: A Pan-HDAC Inhibitor with Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ar-42, also known as OSU-HDAC42, is a potent, orally bioavailable pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in a wide range of preclinical and clinical studies. As a hydroxamate-tethered phenylbutyrate derivative, this compound induces hyperacetylation of both histone and non-histone proteins, leading to cell cycle arrest, apoptosis, and the modulation of multiple oncogenic signaling pathways. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental evaluation of this compound, intended for researchers, scientists, and drug development professionals.
Discovery and Development
This compound was first developed at The Ohio State University and was initially designated as OSU-HDAC42. It was designed as a novel phenylbutyrate-based HDAC inhibitor with the aim of improving upon the potency and pharmacological properties of existing HDAC inhibitors.[1] The compound was later licensed to Arno Therapeutics and named this compound for clinical development.[2] More recently, Recursion Therapeutics has licensed the compound, now known as REC-2282, for the treatment of neurofibromatosis type 2 (NF2).
The initial preclinical studies demonstrated that this compound was more potent than the FDA-approved HDAC inhibitor suberoylanilide hydroxamic acid (SAHA, Vorinostat) in suppressing the viability of various cancer cell lines.[1] These promising early results led to its advancement into clinical trials for a range of hematological malignancies and solid tumors.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, its chemical structure is known as (S)-N-hydroxy-4-(3-methyl-2-phenylbutanamido)benzamide.[3] It is described as a derivative of hydroxamate-tethered phenylbutyrate.[4] The synthesis would likely involve the coupling of (2S)-3-methyl-2-phenylbutanoic acid with 4-amino-N-hydroxybenzamide.
Chemical Structure of this compound:
Caption: Chemical structure of this compound ((S)-N-hydroxy-4-(3-methyl-2-phenylbutanamido)benzamide).
Mechanism of Action
This compound is a pan-HDAC inhibitor, meaning it inhibits the activity of multiple histone deacetylase enzymes with a low nanomolar IC50. HDACs are a class of enzymes that remove acetyl groups from lysine residues of both histone and non-histone proteins. The inhibition of HDACs by this compound leads to the accumulation of acetylated proteins, which in turn results in the modulation of various cellular processes.
The primary mechanism of action of this compound involves the induction of hyperacetylation of histones H3 and H4, as well as the non-histone protein α-tubulin. This hyperacetylation of histones leads to a more open chromatin structure, which can reactivate the transcription of tumor suppressor genes that are often silenced in cancer cells. One of the key downstream effects of this compound is the up-regulation of the cyclin-dependent kinase inhibitor p21.
Furthermore, this compound has been shown to affect multiple critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C18H20N2O3 | CID 6918848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Role of Histone Deacetylases in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Ar-42: An In-depth Technical Guide to its Role in Epigenetic Modulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ar-42 (also known as OSU-HDAC42) is a potent, orally bioavailable pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-neoplastic activity in a wide range of preclinical and clinical studies. As a hydroxamate-tethered phenylbutyrate derivative, this compound exerts its effects through the inhibition of both histone and non-histone protein deacetylation, leading to the modulation of gene expression and the interference with key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action in epigenetic modulation, a summary of its efficacy in various cancer models, detailed experimental protocols for its evaluation, and a visualization of its impact on critical signaling cascades.
Chemical Structure and Properties
This compound, chemically known as (S)-(+)-N-Hydroxy-4-(3-methyl-2-phenyl-butyrylamino)-benzamide, is a small molecule with the molecular formula C18H20N2O3 and a molecular weight of 312.37 g/mol .[1][2] Its structure features a hydroxamic acid group, which is crucial for chelating the zinc ion in the active site of HDAC enzymes, thereby inhibiting their activity.
Mechanism of Action in Epigenetic Modulation
The primary mechanism of action of this compound is the inhibition of histone deacetylases (HDACs), a class of enzymes that remove acetyl groups from the lysine residues of histones.[3][4][5] This enzymatic activity leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression of certain genes, including tumor suppressor genes.
By inhibiting HDACs, this compound promotes the accumulation of acetylated histones (hyperacetylation), particularly on histones H3 and H4. This hyperacetylation neutralizes the positive charge of lysine residues, weakening the electrostatic interactions between histones and the negatively charged DNA backbone. The resulting "open" chromatin conformation allows for the binding of transcription factors and the re-expression of silenced tumor suppressor genes, such as the cell cycle inhibitor p21. This reactivation of gene expression is a key component of this compound's anti-tumor effects.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound from various preclinical studies.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Value | Citation |
| P815 | Mast Cell Leukemia | Cell Viability | IC50 | 0.65 µM | |
| C2 | Mast Cell Tumor | Cell Viability | IC50 | 0.30 µM | |
| BR | Mast Cell Tumor | Cell Viability | IC50 | 0.23 µM | |
| DU-145 | Prostate Cancer | Cell Proliferation | IC50 | 0.11 µM | |
| PC-3 | Prostate Cancer | Cell Proliferation | IC50 | 0.48 µM | |
| LNCaP | Prostate Cancer | Cell Proliferation | IC50 | 0.3 µM | |
| JeKo-1 | Mantle Cell Lymphoma | Cell Proliferation | IC50 | <0.61 µM | |
| Raji | Burkitt's Lymphoma | Cell Proliferation | IC50 | <0.61 µM | |
| 697 | B-cell Precursor Leukemia | Cell Proliferation | IC50 | <0.61 µM | |
| MM.1S | Multiple Myeloma | Cell Viability | LC50 | 0.18 ± 0.06 µM (48h) | |
| Primary Human VS | Vestibular Schwannoma | Cell Proliferation | IC50 | 500 nM | |
| Nf2-deficient mouse schwannoma | Schwannoma | Cell Proliferation | IC50 | 250-350 nM | |
| Primary Meningioma | Meningioma | Cell Proliferation | IC50 | 1.5 µM | |
| Ben-Men-1 | Meningioma | Cell Proliferation | IC50 | 1.0 µM |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Dosing Regimen | Outcome | Citation |
| HepG2 Xenograft (Hepatocellular Carcinoma) | Not specified | Significant tumor growth inhibition | |
| Schwannoma Xenografts | Not specified | Inhibition of tumor growth, induction of apoptosis, decreased Akt activation | |
| BxPC-3 Xenograft (Pancreatic Cancer) | Not specified | Significant diminishment of tumor growth | |
| ATL Engrafted NOD/SCID Mice | Dietary formulation | Prolonged survival |
Table 3: Clinical Pharmacokinetics of this compound (NCT01129193)
| Parameter | Value Range | Dose Range | Citation |
| Cmax | 0.54 to 3.25 µM | Not specified | |
| AUC0-24hr | 4.93 to 27.6 µM*Hr | Not specified |
Signaling Pathways Modulated by this compound
This compound influences several critical signaling pathways involved in cancer progression.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth. This compound has been shown to down-regulate the phosphorylation and activation of Akt in various cancer cells, including schwannoma and meningioma cells. This inhibition leads to decreased cell survival and the induction of apoptosis.
Caption: this compound inhibits HDACs, leading to decreased Akt activation and reduced cell proliferation.
STAT3 Signaling Pathway
The STAT3 signaling pathway is frequently constitutively activated in cancer and plays a crucial role in tumor cell proliferation, survival, and angiogenesis. This compound has been demonstrated to down-regulate the expression of gp130, a key co-receptor for IL-6 signaling, and inhibit the activation of STAT3. This leads to the downregulation of STAT3-regulated anti-apoptotic proteins like Bcl-xL and the cell cycle promoter cyclin D1.
Caption: this compound downregulates gp130, leading to inhibition of STAT3 signaling and reduced survival.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the epigenetic and cellular effects of this compound.
HDAC Activity Assay (Fluorometric)
This protocol is a generalized method for measuring HDAC activity and the inhibitory potential of compounds like this compound.
Caption: Workflow for a fluorometric HDAC activity assay to evaluate this compound.
Methodology:
-
Cell Culture and Nuclear Extract Preparation:
-
Culture cells of interest to 80-90% confluency.
-
Harvest cells and prepare nuclear extracts using a commercially available kit or standard biochemical fractionation protocols.
-
Determine the protein concentration of the nuclear extract using a BCA or Bradford assay.
-
-
HDAC Activity Assay:
-
In a 96-well black microplate, add nuclear extract (typically 5-10 µg of protein) to each well.
-
Add varying concentrations of this compound (e.g., from 1 nM to 10 µM) to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Trichostatin A).
-
Add a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease (e.g., trypsin) and a potent HDAC inhibitor (to prevent further deacetylation).
-
Incubate at 37°C for 15-30 minutes.
-
Measure the fluorescence using a microplate reader with excitation at ~360 nm and emission at ~460 nm.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
-
Western Blotting for Histone Acetylation
This protocol details the detection of changes in histone acetylation in response to this compound treatment.
Methodology:
-
Cell Treatment and Lysate Preparation:
-
Seed cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors, as well as an HDAC inhibitor (e.g., sodium butyrate or TSA) to preserve acetylation marks.
-
Determine protein concentration.
-
-
SDS-PAGE and Immunoblotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins (15-20 µg per lane) on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-total Histone H3 or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment:
-
Treat cells with this compound at the desired concentrations and for the appropriate time to induce apoptosis.
-
Harvest both adherent and floating cells.
-
-
Staining and Flow Cytometry:
-
Wash cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
This assay determines the effect of this compound on cell cycle progression.
Methodology:
-
Cell Treatment and Fixation:
-
Treat cells with this compound for a specified duration (e.g., 24 hours).
-
Harvest cells and fix them in ice-cold 70% ethanol while vortexing gently.
-
Store fixed cells at -20°C.
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS.
-
Resuspend cells in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound is a promising pan-HDAC inhibitor with a well-defined mechanism of action centered on epigenetic modulation through the induction of histone hyperacetylation. Its ability to reactivate silenced tumor suppressor genes and interfere with key oncogenic signaling pathways, such as PI3K/Akt and STAT3, underscores its therapeutic potential in a variety of malignancies. The quantitative data from preclinical and early clinical studies demonstrate its potent anti-tumor activity. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other novel HDAC inhibitors in the drug development pipeline. The continued exploration of this compound's multifaceted effects will be crucial in optimizing its clinical application for the treatment of cancer.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. researchgate.net [researchgate.net]
- 3. The novel histone deacetylase inhibitor, this compound, inhibits gp130/Stat3 pathway and induces apoptosis and cell cycle arrest in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase 1 trial of the histone deacetylase inhibitor this compound in patients with neurofibromatosis type 2-associated tumors and advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
The Pharmacological Profile of OSU-HDAC42: A Pan-HDAC Inhibitor with Potent Anti-neoplastic Activity
Introduction: OSU-HDAC42, also known as AR-42, is a novel, orally bioavailable pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in a wide range of preclinical cancer models. As a derivative of hydroxamate-tethered phenylbutyrate, OSU-HDAC42 exhibits broad-spectrum inhibitory effects against both histone and non-histone proteins, leading to the induction of apoptosis, cell cycle arrest, and suppression of tumor growth. This technical guide provides a comprehensive overview of the pharmacological profile of OSU-HDAC42, detailing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Mechanism of Action
OSU-HDAC42 functions as a pan-HDAC inhibitor, targeting multiple classes of histone deacetylases. Inhibition of these enzymes leads to the hyperacetylation of histone proteins, resulting in a more relaxed chromatin structure and the reactivation of silenced tumor suppressor genes. Key indicators of HDAC inhibition induced by OSU-HDAC42 include the acetylation of histone H3 and α-tubulin, as well as the up-regulation of the cyclin-dependent kinase inhibitor p21.[1][2]
Beyond its effects on histone proteins, OSU-HDAC42 also modulates the acetylation status and function of various non-histone proteins involved in critical cellular processes. This pleiotropic activity contributes to its potent anti-cancer effects.
Signaling Pathways Modulated by OSU-HDAC42
OSU-HDAC42 exerts its anti-neoplastic effects by modulating multiple intracellular signaling pathways that govern cell survival, proliferation, and apoptosis. A key target of OSU-HDAC42 is the PI3K/Akt signaling pathway, which is frequently hyperactivated in many cancers. By inhibiting this pathway, OSU-HDAC42 disrupts pro-survival signals and promotes apoptosis.
The diagram below illustrates the central role of OSU-HDAC42 in modulating the PI3K/Akt pathway and downstream effectors leading to apoptosis and cell cycle arrest.
Caption: Signaling pathway of OSU-HDAC42 leading to apoptosis and cell cycle arrest.
In Vitro Efficacy
OSU-HDAC42 has demonstrated potent cytotoxic and pro-apoptotic effects across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell viability are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| PC-3 | Prostate Cancer | ~0.2 (GI50) | [3] |
| Hep3B | Hepatocellular Carcinoma | ~0.5 | |
| Huh7 | Hepatocellular Carcinoma | ~0.5 | |
| PLC5 | Hepatocellular Carcinoma | ~0.5 | |
| Ca9-22 | Oral Squamous Cell Carcinoma | 0.11 | |
| HSC-3 | Oral Squamous Cell Carcinoma | 0.68 | |
| Human VS cells | Vestibular Schwannoma | 0.5 | |
| Nf2-deficient mouse schwannoma cells | Schwannoma | 0.25-0.35 | |
| Primary meningioma cells | Meningioma | 1.5 | |
| Ben-Men-1 | Meningioma | 1.0 | |
| CLL Cells | Chronic Lymphocytic Leukemia | 0.46 (LC50) |
In Vivo Efficacy
The anti-tumor activity of OSU-HDAC42 has been validated in several preclinical animal models of cancer. Oral administration of OSU-HDAC42 has been shown to significantly suppress tumor growth and progression.
| Animal Model | Cancer Type | Dosage | Efficacy | Reference(s) |
| PC-3 Xenograft (nude mice) | Prostate Cancer | 25 mg/kg/day (oral gavage) | 52% tumor growth inhibition. | |
| PC-3 Xenograft (nude mice) | Prostate Cancer | 50 mg/kg every other day (oral gavage) | 67% tumor growth inhibition. | |
| TRAMP mice | Prostate Cancer | ~25 mg/kg/day (dietary) | Prevented progression to poorly differentiated carcinoma and suppressed urogenital tract weight by 85-86%. | |
| PLC5 Xenograft (ectopic, mice) | Hepatocellular Carcinoma | 25 mg/kg/day (oral) | 85% tumor growth suppression. | |
| PLC5 Xenograft (orthotopic, mice) | Hepatocellular Carcinoma | 25 mg/kg/day (oral) | 91% tumor growth suppression. | |
| Ca9-22 Xenograft (athymic nude mice) | Oral Squamous Cell Carcinoma | 25 mg/kg/day (oral) | Effective inhibition of tumor growth. | |
| Schwannoma Xenograft (mice) | Schwannoma | Not specified | Inhibited tumor growth, induced apoptosis, and decreased AKT activation. | |
| Ben-Men-1 Xenograft (mice) | Meningioma | Not specified | Markedly diminished tumor volumes. |
Pharmacokinetics and Toxicity
Pharmacokinetic studies in rodents have demonstrated that OSU-HDAC42 is orally bioavailable. In a Phase 1 clinical trial in patients with advanced solid tumors, the maximum tolerated dose (MTD) was determined to be 40 mg administered three times weekly for three weeks of a 28-day cycle. The most common treatment-related adverse events were cytopenias, fatigue, and nausea.
| Parameter | Value | Species | Reference(s) |
| Oral Bioavailability | 26% (mice), 100% (rats) | Rodents | |
| Mean GI50 (NCI-60) | 0.2 µM | Human | |
| MTD (Phase 1) | 40 mg (3x weekly for 3 weeks of a 28-day cycle) | Human |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
HDAC Inhibition Assay (Fluorometric)
This assay quantifies the ability of OSU-HDAC42 to inhibit HDAC enzyme activity.
Caption: Workflow for a fluorometric HDAC inhibition assay.
Protocol:
-
Plate Preparation: In a 96-well black plate, add HDAC enzyme (e.g., HeLa nuclear extract), assay buffer, and serial dilutions of OSU-HDAC42 or a vehicle control.
-
Substrate Addition: Add a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Development: Add a developer solution containing a protease (e.g., trypsin) and a stop solution (e.g., Trichostatin A) to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
Data Analysis: Calculate the percent inhibition for each concentration of OSU-HDAC42 and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the effect of OSU-HDAC42 on cell viability.
Caption: Workflow for an MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of OSU-HDAC42 and a vehicle control for the desired exposure time (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate at 37°C for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control and calculate the IC50 value.
Western Blotting for Histone Acetylation
This technique is used to detect changes in the acetylation levels of histone proteins following treatment with OSU-HDAC42.
Caption: Workflow for Western blot analysis of histone acetylation.
Protocol:
-
Cell Treatment and Lysis: Treat cells with OSU-HDAC42 for the desired time. Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to minimize non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total histone H3 or β-actin).
In Vivo Xenograft Tumor Model
This experimental model is used to evaluate the anti-tumor efficacy of OSU-HDAC42 in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer OSU-HDAC42 orally (e.g., by gavage or in the diet) at the desired dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion
OSU-HDAC42 is a potent, orally bioavailable pan-HDAC inhibitor with a well-defined pharmacological profile. Its ability to induce histone and non-histone protein hyperacetylation, modulate key signaling pathways such as PI3K/Akt, and consequently induce apoptosis and cell cycle arrest, underpins its significant anti-tumor activity in a broad range of cancer types. The comprehensive in vitro and in vivo data, coupled with a manageable toxicity profile in early clinical studies, highlight the therapeutic potential of OSU-HDAC42 as a promising anti-cancer agent. The detailed experimental protocols provided herein serve as a valuable resource for researchers investigating the preclinical and clinical development of this and other HDAC inhibitors.
References
The Impact of Ar-42 on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ar-42, a novel pan-histone deacetylase (HDAC) inhibitor, has demonstrated significant anti-tumor activity across a range of hematological and solid malignancies. Its mechanism of action is rooted in the epigenetic modification of gene expression, leading to cell cycle arrest, apoptosis, and the inhibition of key oncogenic signaling pathways. This technical guide provides an in-depth overview of the molecular effects of this compound, with a focus on its impact on gene expression, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying cellular processes.
Core Mechanism: Histone Deacetylase Inhibition
This compound exerts its primary effect by inhibiting class I and II HDAC enzymes.[1][2] This inhibition leads to the hyperacetylation of histone proteins (H3 and H4) and non-histone proteins like α-tubulin.[1][3] The increased acetylation of histones alters chromatin structure, making it more accessible to transcription factors and thereby modulating the expression of a wide array of genes.[4]
Quantitative Impact of this compound on Cancer Cell Proliferation
The anti-proliferative effects of this compound have been quantified across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric of its potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| JeKo-1 | Mantle Cell Lymphoma | <0.61 | |
| Raji | Burkitt's Lymphoma | <0.61 | |
| 697 | Acute Lymphoblastic Leukemia | <0.61 | |
| Chronic Lymphocytic Leukemia (CLL) | Chronic Lymphocytic Leukemia | 0.76 (LC50) | |
| DU-145 | Prostate Cancer | 0.11 | |
| PC-3 | Prostate Cancer | 0.48 | |
| LNCaP | Prostate Cancer | 0.3 | |
| P815 | Mast Cell Leukemia | 0.65 | |
| C2 | Mastocytoma | 0.30 | |
| BR | Mastocytoma | 0.23 | |
| Human Vestibular Schwannoma (VS) | Vestibular Schwannoma | 0.5 | |
| Nf2-deficient mouse schwannoma | Schwannoma | 0.25 - 0.35 | |
| Primary Meningioma | Meningioma | 1.5 | |
| Ben-Men-1 | Meningioma | 1.0 |
Modulation of Key Signaling Pathways and Gene Expression
This compound's impact on gene expression extends to several critical signaling pathways that govern cell survival, proliferation, and apoptosis.
PI3K/Akt/mTOR Pathway
A significant mechanism of this compound's anti-tumor activity is the downregulation of the PI3K/Akt/mTOR signaling cascade. This is achieved, in part, through the decreased phosphorylation of Akt. The inhibition of this pathway contributes to the induction of apoptosis and autophagy in cancer cells.
STAT Signaling
This compound has been shown to down-regulate the expression of both total and phosphorylated STAT3 and STAT5. The inhibition of STAT signaling is a key contributor to the apoptotic effects of this compound in multiple myeloma and other malignancies.
Cell Cycle Regulation
A hallmark of this compound activity is the induction of cell cycle arrest, primarily at the G2/M phase, although G1 arrest has also been observed. This is mediated by the altered expression of key cell cycle regulatory genes. Notably, this compound upregulates the expression of the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A). Conversely, it has been shown to downregulate the expression of cyclin B1, cyclin B2, and CDK1.
Apoptosis Induction
This compound induces apoptosis through both caspase-dependent and -independent pathways. It triggers the activation of caspases-3, -7, and -9, and the cleavage of PARP. In some cellular contexts, this compound can also induce the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, initiating a caspase-independent cell death cascade. Furthermore, this compound has been shown to down-regulate the expression of anti-apoptotic proteins such as Bcl-xL and survivin.
Regulation of Other Key Genes and microRNAs
The influence of this compound on gene expression is extensive and context-dependent:
-
p53: In pancreatic cancer cells with mutant p53, this compound has been shown to decrease the expression of p53. This effect may be mediated by the upregulation of p53-targeting microRNAs, including miR-125b, miR-30d, and miR-33.
-
Kit: In malignant mast cell lines, this compound down-regulates the expression of the proto-oncogene Kit at both the mRNA and protein levels. This is accompanied by the disassociation of Kit from its chaperone protein HSP90 and an upregulation of HSP70.
-
CD44: In multiple myeloma cells, this compound downregulates the expression of the cell-surface glycoprotein CD44. This effect is partly mediated by the upregulation of miR-9-5p, which targets the insulin-like growth factor 2 mRNA binding protein 3 (IGF2BP3), a protein that stabilizes CD44 mRNA. The downregulation of CD44 by this compound can sensitize myeloma cells to other therapies like lenalidomide.
Experimental Protocols
To facilitate further research into the effects of this compound, detailed methodologies for key experiments are provided below.
Western Blot Analysis for Protein Expression
This protocol is used to determine the relative abundance of specific proteins in cell lysates following treatment with this compound.
-
Cell Lysis:
-
Treat cells with the desired concentrations of this compound for the specified duration.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., acetylated-H3, p21, p-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Real-Time Quantitative PCR (RT-qPCR) for mRNA Expression
This protocol is used to quantify the levels of specific mRNA transcripts in cells treated with this compound.
-
RNA Extraction:
-
Treat cells with this compound as described for Western blotting.
-
Isolate total RNA from the cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with oligo(dT) primers.
-
-
qPCR:
-
Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific to the gene of interest (e.g., CDKN1A, CCNB1, KIT).
-
Run the reaction on a real-time PCR cycler.
-
-
Data Analysis:
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or ACTB).
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.
-
Cell Treatment and Fixation:
-
Treat cells with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C overnight.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound is a potent HDAC inhibitor that profoundly impacts gene expression in cancer cells. Its ability to induce histone hyperacetylation leads to the modulation of critical cellular pathways, resulting in cell cycle arrest, apoptosis, and the inhibition of oncogenic signaling. The detailed data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further elucidate and leverage the therapeutic potential of this compound. The continued investigation into its nuanced effects on the transcriptome and epigenome will undoubtedly unveil new opportunities for its clinical application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. This compound, a novel HDAC inhibitor, exhibits biologic activity against malignant mast cell lines via down-regulation of constitutively activated Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AR42, a novel histone deacetylase inhibitor, as a potential therapy for vestibular schwannomas and meningiomas - PMC [pmc.ncbi.nlm.nih.gov]
The Novelty of Ar-42: An In-Depth Technical Guide for Researchers
Introduction: The landscape of cancer therapeutics is continually evolving, with a significant focus on epigenetic modulators. Among these, histone deacetylase inhibitors (HDACis) have emerged as a promising class of drugs. Ar-42 (also known as OSU-HDAC42), a novel pan-HDAC inhibitor, has garnered considerable attention for its potent and broad-spectrum anti-cancer activities. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical and clinical efficacy, and detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of oncology and epigenetic research.
Core Mechanism of Action and Novelty
This compound is a hydroxamate-tethered phenylbutyrate derivative that potently inhibits both histone and non-histone protein deacetylation. Its novelty lies in its enhanced potency and broader range of activities compared to other HDACis, such as Vorinostat (SAHA). This compound induces the hyperacetylation of histones H3 and H4, leading to a more open chromatin structure and the reactivation of tumor suppressor genes.[1] Beyond its effects on histones, this compound also acetylates non-histone proteins like α-tubulin, which can disrupt microtubule function and inhibit cell division.
A key distinguishing feature of this compound is its multifaceted impact on critical cellular signaling pathways that are often dysregulated in cancer. Notably, this compound has been shown to down-regulate the PI3K/Akt/mTOR and STAT signaling pathways, both of which are crucial for cancer cell proliferation, survival, and angiogenesis.[2][3] This broad-spectrum activity contributes to its potent induction of cell cycle arrest, apoptosis, and autophagy in a wide range of cancer types. Furthermore, this compound is orally bioavailable and has demonstrated the ability to cross the blood-brain barrier, making it a promising candidate for the treatment of central nervous system malignancies.
In Vitro Efficacy: A Quantitative Overview
The anti-proliferative activity of this compound has been extensively evaluated across a diverse panel of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, demonstrating its potent cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| Hematological Malignancies | |||
| JeKo-1 | Mantle Cell Lymphoma | <0.61 | |
| Raji | Burkitt's Lymphoma | <0.61 | |
| 697 | Acute Lymphoblastic Leukemia | <0.61 | |
| Primary CLL Cells | Chronic Lymphocytic Leukemia | 0.76 (LC50) | |
| P815 | Mast Cell Leukemia | 0.65 | |
| C2 | Mast Cell Tumor | 0.30 | |
| BR | Mast Cell Tumor | 0.23 | |
| Solid Tumors | |||
| DU-145 | Prostate Cancer | 0.11 | |
| PC-3 | Prostate Cancer | 0.48 | |
| LNCaP | Prostate Cancer | 0.30 | |
| U87MG | Glioblastoma | Potent | |
| Hep3B | Hepatocellular Carcinoma | ~0.5 | |
| Huh7 | Hepatocellular Carcinoma | ~0.5 | |
| PLC5 | Hepatocellular Carcinoma | ~0.5 | |
| Human Osteosarcoma Cells | Osteosarcoma | 5-10 | |
| Canine Osteosarcoma Cells | Osteosarcoma | 5-10 |
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms of this compound and the experimental approaches to its study, the following diagrams are provided in the DOT language for Graphviz.
Figure 1. A generalized workflow for the preclinical evaluation of this compound.
Figure 2. this compound inhibits the pro-survival PI3K/Akt/mTOR signaling pathway.
Figure 3. this compound downregulates the phosphorylation and activation of STAT3/5.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. This section outlines key experimental protocols for the investigation of this compound.
HDAC Activity Assay
This assay quantifies the ability of this compound to inhibit HDAC enzymes.
-
Principle: A common method utilizes a fluorogenic HDAC substrate. The substrate is deacetylated by HDACs, and a subsequent developing step releases a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC inhibitory activity of the compound.
-
Materials:
-
Nuclear extract from a relevant cell line (e.g., DU-145) as a source of HDACs.
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer (e.g., Trypsin in a buffer containing Trichostatin A to stop the HDAC reaction).
-
This compound and a known HDAC inhibitor (e.g., Trichostatin A or SAHA) as a positive control.
-
96-well black microplates.
-
-
Procedure:
-
Prepare serial dilutions of this compound and the positive control in assay buffer.
-
In a 96-well plate, add the nuclear extract to each well.
-
Add the this compound dilutions or control to the respective wells.
-
Incubate for a specified time (e.g., 10-30 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate for a further period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate for 10-20 minutes at 37°C.
-
Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition relative to the untreated control and determine the IC50 value.
-
Cell Viability Assay (MTS Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product is directly proportional to the number of living cells in the culture.
-
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
This compound.
-
MTS reagent.
-
96-well clear microplates.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Caspase-3/7 Activity)
This assay measures the activity of key executioner caspases, which are hallmarks of apoptosis.
-
Principle: A luminogenic substrate containing the DEVD peptide sequence is cleaved by activated caspase-3 and -7, releasing a substrate for luciferase that generates a luminescent signal. The intensity of the light is proportional to the caspase activity.
-
Materials:
-
Cancer cell lines.
-
Complete cell culture medium.
-
This compound.
-
Caspase-Glo® 3/7 Assay reagent.
-
96-well white-walled microplates.
-
-
Procedure:
-
Seed cells in a 96-well white-walled plate and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 30-60 minutes, protected from light.
-
Measure the luminescence using a microplate reader.
-
Express the results as fold-change in caspase activity relative to the untreated control.
-
Western Blotting for Protein Expression and Phosphorylation
This technique is used to detect changes in the levels of specific proteins and their phosphorylation status following this compound treatment.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest.
-
Materials:
-
Cancer cell lines.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-α-tubulin, anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-PARP, anti-cleaved caspase-3, and a loading control like anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Preclinical and Clinical Landscape
Preclinical studies in various animal models have consistently demonstrated the in vivo efficacy of this compound. For instance, in a transgenic mouse model of prostate cancer, this compound significantly inhibited tumor progression. In xenograft models of hepatocellular carcinoma, this compound was more potent than SAHA in suppressing tumor growth.
These promising preclinical findings have led to the clinical evaluation of this compound. Phase I clinical trials have been conducted in patients with advanced solid tumors, including neurofibromatosis type 2 (NF2)-associated tumors, and in patients with hematological malignancies. These trials have established the safety and tolerability of this compound, with stable disease observed in a significant portion of patients. The recommended Phase II dose has been determined, paving the way for further clinical investigation of this compound, both as a single agent and in combination with other anti-cancer therapies.
Conclusion
This compound represents a significant advancement in the field of HDAC inhibitors. Its novelty is underscored by its potent, broad-spectrum activity, its multifaceted mechanism of action targeting key oncogenic signaling pathways, and its favorable pharmacokinetic properties. The comprehensive data from in vitro, preclinical, and early clinical studies strongly support the continued development of this compound as a promising therapeutic agent for a variety of cancers. The detailed experimental protocols provided in this guide are intended to facilitate further research into the full potential of this novel HDACi.
References
Methodological & Application
Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of AR-42
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-42 (also known as OSU-HDAC42) is a potent, orally bioavailable pan-histone deacetylase (HDAC) inhibitor.[1][2] It demonstrates anti-cancer activity in a variety of hematological malignancies and solid tumors by inducing growth inhibition, cell-cycle arrest, and apoptosis.[1][2][3] The primary mechanism of action of this compound is the inhibition of HDAC enzymes, leading to the hyperacetylation of histone and non-histone proteins. This epigenetic modulation results in the altered transcription of genes involved in key cellular processes such as cell cycle progression (e.g., up-regulation of p21), apoptosis, and cell survival signaling pathways. Notably, this compound has been shown to down-regulate the PI3K/Akt and STAT3 signaling pathways and to induce autophagy in certain cancer cell types.
These application notes provide detailed protocols for a panel of cell-based assays to characterize the efficacy and mechanism of action of this compound in cancer cell lines.
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| P815 | Mastocytoma | 0.65 | |
| C2 | Mastocytoma | 0.30 | |
| BR | Mastocytoma | 0.23 | |
| DU-145 | Prostate Cancer | 0.11 | |
| PC-3 | Prostate Cancer | 0.48 | |
| LNCaP | Prostate Cancer | 0.3 | |
| JeKo-1 | Mantle Cell Lymphoma | <0.61 | |
| Raji | Burkitt's Lymphoma | <0.61 | |
| 697 | B-cell Precursor Leukemia | <0.61 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cancer cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24 to 96 hours, depending on the experimental design.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed 1 x 10^6 cells in appropriate culture vessels and treat with various concentrations of this compound for 24 hours. Include an untreated control.
-
Harvest the cells (including any floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cancer cell line of interest
-
This compound
-
Caspase-3 Activity Assay Kit (containing a fluorogenic caspase-3 substrate, e.g., Ac-DEVD-AMC)
-
Cell lysis buffer
-
Fluorometric microplate reader
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
After treatment, lyse the cells according to the kit manufacturer's instructions to prepare cell lysates.
-
Determine the protein concentration of each lysate.
-
In a 96-well black microplate, add a standardized amount of protein lysate to each well.
-
Prepare the caspase-3 substrate reaction mix as per the kit's protocol and add it to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
-
The fluorescence intensity is proportional to the caspase-3 activity in the sample.
HDAC Activity Assay
This assay measures the inhibitory effect of this compound on HDAC enzyme activity.
Materials:
-
Nuclear extract from a cancer cell line (e.g., DU-145)
-
This compound
-
HDAC Activity Assay Kit (e.g., a tritiated acetate release assay)
-
Biotinylated [³H]-acetyl histone H4 peptide
-
Streptavidin agarose beads
-
Scintillation counter
Protocol:
-
Prepare nuclear extracts from the chosen cancer cell line.
-
The assay is based on the deacetylation of a biotinylated [³H]-acetylated histone H4 peptide bound to streptavidin agarose beads.
-
Incubate the nuclear extract with the [³H]-acetylated histone H4 peptide substrate in the presence of varying concentrations of this compound or a known HDAC inhibitor as a positive control (e.g., sodium butyrate).
-
The enzymatic reaction will release [³H]-acetate.
-
After the reaction, centrifuge the beads and measure the radioactivity of the supernatant using a scintillation counter.
-
The amount of released [³H]-acetate is inversely proportional to the HDAC inhibitory activity of this compound.
Mandatory Visualizations
Caption: Mechanism of action of this compound as a pan-HDAC inhibitor.
Caption: Experimental workflow for assessing this compound efficacy.
References
Application Notes and Protocols for Preclinical Animal Studies with Ar-42
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of Ar-42, a histone deacetylase (HDAC) inhibitor, in various animal models. The information compiled from publicly available research is intended to guide the design and execution of in vivo studies for efficacy, pharmacokinetic, and toxicological evaluation.
Introduction to this compound
This compound is a novel, orally bioavailable pan-histone deacetylase inhibitor that has demonstrated anti-cancer activity in a range of preclinical models. By inhibiting HDAC enzymes, this compound modulates the acetylation of histone and non-histone proteins, leading to the regulation of gene expression involved in cell cycle arrest, apoptosis, and tumor suppression. These notes summarize key dosage information, experimental protocols, and safety considerations for the use of this compound in preclinical research.
Efficacy Studies
This compound has been evaluated in various preclinical cancer models, demonstrating significant tumor growth inhibition. The following tables summarize the dosages and administration routes used in these studies.
Table 1: this compound Dosage in Preclinical Solid Tumor Models
| Cancer Type | Animal Model | Dosage | Administration Route | Study Outcome |
| Pancreatic Cancer | Mouse (xenograft) | 50 mg/kg | Oral gavage (every other day) | Suppression of tumor burden |
| Pancreatic Cancer | Mouse (transgenic) | 25 mg/kg and 50 mg/kg | Oral gavage (every other day) | Decreased tumor growth |
| Vestibular Schwannoma | Mouse (allograft and xenograft) | Not specified | Oral | Dramatically decreased tumor growth |
| Vestibular Schwannoma | Rat (xenograft) | 25 mg/kg/day | Oral | Delayed hearing loss, but did not halt tumor growth |
| Canine Prostate Cancer | Mouse (bone metastasis model) | Not specified | Not specified | Decreased incidence and growth of bone metastasis[1] |
Table 2: this compound in Preclinical Hematological Malignancy Models
| Cancer Type | In Vitro/In Vivo Model | Concentration/Dosage | Study Outcome |
| Acute Myelogenous Leukemia (AML) | Primary AML cells (in vitro) | 0.25 µmol/L | Induced cell death |
| Acute Myelogenous Leukemia (AML) | Immunodeficient mice (engrafted with primary AML cells) | Not specified (pretreatment of cells with 0.25 µmol/L) | Decreased engraftment |
Pharmacokinetic Studies
Pharmacokinetic properties of this compound have been characterized in rodents, providing insights into its absorption, distribution, metabolism, and excretion.
Table 3: Pharmacokinetic Parameters of this compound in Rodents
| Animal Model | Administration Route | Dose | Key Findings |
| Mice (CD2F1) | Intravenous (bolus) | 20 mg/kg | - |
| Mice (CD2F1) | Oral | 40 mg/kg | Oral bioavailability of 26% |
| Rats (F344) | Intravenous (bolus) | 20 mg/kg | - |
| Rats (F344) | Oral | 50 mg/kg | Oral bioavailability of 100% |
Toxicology and Safety Pharmacology
Limited information is publicly available regarding dedicated preclinical toxicology studies of this compound. However, some studies provide initial insights into its safety profile.
Table 4: Observed Adverse Effects of this compound in Preclinical Studies
| Animal Model | Dosage | Observed Adverse Effects |
| Tumor-bearing rats | Similar to efficacy studies | Decreased food intake, anemia[2] |
It is crucial for researchers to conduct comprehensive dose-ranging toxicity studies to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity before proceeding with large-scale efficacy studies. Standard safety pharmacology studies, including cardiovascular, respiratory, and central nervous system assessments, should also be performed in accordance with regulatory guidelines.
Experimental Protocols
In Vivo Efficacy Study in a Pancreatic Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of pancreatic cancer.
Materials:
-
6-8 week old immunodeficient mice (e.g., athymic nude or SCID)
-
Pancreatic cancer cell line (e.g., BxPC-3)
-
This compound (formulated for oral administration)
-
Vehicle control (e.g., 0.5% methylcellulose in sterile water)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject 1 x 10^6 pancreatic cancer cells into the flank of each mouse.
-
Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Administer this compound orally (e.g., 50 mg/kg) to the treatment group every other day.
-
Administer an equivalent volume of the vehicle to the control group following the same schedule.
-
Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health status throughout the study.
-
At the end of the study (e.g., after 4-6 weeks or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound in rats following oral and intravenous administration.
Materials:
-
Male F344 rats (with jugular vein cannulation for serial blood sampling)
-
This compound (formulated for both oral and intravenous administration)
-
Appropriate vehicle for each formulation
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
LC-MS/MS for bioanalysis
Procedure:
-
Fast rats overnight before dosing.
-
For intravenous administration, administer a single bolus dose of this compound (e.g., 20 mg/kg) via the tail vein.
-
For oral administration, administer a single dose of this compound (e.g., 50 mg/kg) via oral gavage.
-
Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Process blood samples to separate plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability) using appropriate software.
Visualizations
Caption: Proposed mechanism of action of this compound in tumor cells.
Caption: General workflow for a preclinical in vivo efficacy study.
Caption: Workflow for a typical preclinical pharmacokinetic study.
References
Application Notes and Protocols for Ar-42 in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ar-42 is a novel, orally bioavailable pan-histone deacetylase (HDAC) inhibitor that has demonstrated potent anti-tumor activity in a variety of cancer models. As a member of the phenylbutyrate-derived class of HDAC inhibitors, this compound induces hyperacetylation of both histone and non-histone proteins, leading to the modulation of key cellular processes. These include the induction of cell cycle arrest, apoptosis, and the inhibition of critical pro-survival signaling pathways. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments to assess its biological effects on cancer cells.
Mechanism of Action
This compound exerts its anti-cancer effects through the inhibition of Class I and Class II HDAC enzymes. This inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the altered transcription of genes involved in cell cycle regulation and apoptosis. Key mechanisms of action include:
-
Induction of Cell Cycle Arrest: this compound has been shown to cause cell cycle arrest, primarily at the G1/S and G2/M phases, by upregulating cell cycle inhibitors such as p21.[1]
-
Induction of Apoptosis: The compound triggers programmed cell death through both intrinsic and extrinsic apoptotic pathways. This is often mediated by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.[2][3]
-
Inhibition of Pro-Survival Signaling: this compound has been demonstrated to suppress the PI3K/Akt/mTOR and STAT signaling pathways, which are frequently hyperactivated in cancer and play a crucial role in cell survival, proliferation, and drug resistance.[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| P815 | Mastocytoma | 0.65 | BrdU | --INVALID-LINK-- |
| C2 | Canine Mast Cell Tumor | 0.30 | BrdU | --INVALID-LINK-- |
| BR | Canine Mast Cell Tumor | 0.23 | BrdU | --INVALID-LINK-- |
| JeKo-1 | Mantle Cell Lymphoma | <0.61 | Not Stated | [this compound |
| Raji | Burkitt's Lymphoma | <0.61 | Not Stated | [this compound |
| 697 | B-cell Precursor Leukemia | <0.61 | Not Stated | [this compound |
| DU-145 | Prostate Cancer | 0.11 | MTT | [this compound |
| PC-3 | Prostate Cancer | 0.48 | MTT | [this compound |
| LNCaP | Prostate Cancer | 0.3 | MTT | [this compound |
| Primary Human VS | Vestibular Schwannoma | 0.5 | Not Stated | --INVALID-LINK-- |
| Nf2-deficient Mouse Schwannoma | Schwannoma | 0.25 - 0.35 | Not Stated | --INVALID-LINK-- |
| Primary Meningioma | Meningioma | 1.5 | Not Stated | --INVALID-LINK-- |
| Ben-Men-1 | Benign Meningioma | 1.0 | Not Stated | --INVALID-LINK-- |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Safety Precautions: this compound is a potent compound. Handle with care in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Stock Solution Preparation:
-
This compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve 3.124 mg of this compound (Molecular Weight: 312.36 g/mol ) in 1 mL of DMSO.
-
Vortex briefly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity. It is recommended to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
Cell Viability Assay using MTT
This protocol describes the determination of the cytotoxic effects of this compound on cancer cells using a colorimetric MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium. A typical concentration range to test is 0.01 µM to 10 µM. Remember to include a vehicle control (medium with DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down or by using a plate shaker for 5-10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Allow the cells to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., IC50 and 2x IC50) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Annexin V/PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Mandatory Visualization
Caption: Workflow for this compound preparation and use in cell culture.
Caption: Simplified signaling pathways affected by this compound.
References
Application Note: Western Blot Analysis for Ar-42 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ar-42 is a potent, orally bioavailable pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in various cancer models.[1][2] Its primary mechanism of action involves the inhibition of HDAC enzymes, leading to the hyperacetylation of both histone and non-histone proteins.[2][3] This epigenetic modulation results in the altered expression of genes that regulate key cellular processes such as the cell cycle, apoptosis, and cell signaling.[1] Western blot analysis is a fundamental and widely used technique to confirm the target engagement of this compound by detecting changes in the acetylation status of its targets and the expression levels of downstream effector proteins. This application note provides a detailed protocol for utilizing Western blot to assess the cellular response to this compound treatment.
Principle of Target Engagement Analysis
The engagement of this compound with its primary targets, HDACs, can be indirectly measured by observing the downstream consequences of HDAC inhibition. The most direct readout is the increased acetylation of known HDAC substrates, such as histone H3, histone H4, and α-tubulin. Furthermore, this compound treatment leads to predictable changes in the expression or post-translational modification of proteins involved in key signaling pathways. By quantifying these changes using Western blot, researchers can effectively confirm that this compound is active within the cellular context and modulating its intended targets.
Key Biomarkers for this compound Target Engagement
Based on preclinical studies, the following proteins are reliable biomarkers for assessing this compound target engagement:
-
Direct Target Modulation:
-
Acetylated-Histone H3 (Ac-H3): Increased acetylation is a direct indicator of HDAC inhibition.
-
Acetylated-Histone H4 (Ac-H4): Similar to Ac-H3, its increased acetylation confirms HDAC inhibition.
-
Acetylated-α-tubulin (Ac-α-tubulin): A non-histone substrate of HDAC6, its acetylation status reflects the inhibition of this specific HDAC.
-
-
Downstream Pathway Modulation:
-
p21 (WAF1/CIP1): Upregulation of this cyclin-dependent kinase inhibitor is a hallmark of HDAC inhibitor activity and indicates cell cycle arrest.
-
Cleaved Caspase-3: An increase in the cleaved form of this executioner caspase is a marker of apoptosis induction.
-
Cleaved PARP: Poly (ADP-ribose) polymerase is a substrate for activated caspases, and its cleavage is another indicator of apoptosis.
-
Phospho-Akt (p-Akt) and Total Akt: this compound has been shown to down-regulate the PI3K/Akt signaling pathway, a key survival pathway. A decrease in the ratio of p-Akt to total Akt is indicative of this effect.
-
c-Kit: In certain cancer types, such as mast cell tumors, this compound can down-regulate the expression of the c-Kit receptor tyrosine kinase.
-
Signaling Pathway Modulated by this compound
References
Application Notes and Protocols for Oral Administration of Ar-42 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ar-42, also known as OSU-HDAC42, is a novel, orally bioavailable pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in a variety of preclinical cancer models.[1][2][3] As a hydroxamate-tethered phenylbutyrate derivative, this compound targets class I and IIB HDAC enzymes, leading to hyperacetylation of histone and non-histone proteins.[2][4] This epigenetic modulation results in the regulation of gene expression, ultimately inducing cell cycle arrest, apoptosis, and inhibition of tumor growth. These application notes provide a comprehensive overview of the formulation and oral administration of this compound in mice for preclinical research.
Data Presentation
Table 1: Pharmacokinetic Parameters of S-Ar-42 in CD2F1 Mice
| Parameter | Intravenous (20 mg/kg) | Oral (40 mg/kg) |
| Cmax (µM) | ~55 | Not explicitly stated |
| Distribution Half-life (h) | 0.39 | Not applicable |
| Elimination Half-life (h) | 10.1 | Not explicitly stated |
| Oral Bioavailability (%) | Not applicable | 26 |
Table 2: In Vivo Efficacy of Orally Administered this compound in Mouse Models
| Cancer Model | Mouse Strain | Dosage Regimen | Outcome | Reference |
| PC-3 Xenografts | Nude Mice | 50 mg/kg every other day | Inhibition of tumor growth, increased histone H3 acetylation | |
| PC-3 Xenografts | Nude Mice | 25 mg/kg once daily | Inhibition of tumor growth, increased histone H3 acetylation | |
| AML-engrafted Mice | Not specified | 40 mg/kg single dose | High uptake in lymphoid tissues, spleen, and bone marrow | |
| Murine Cancer Cachexia Models | Not specified | Not specified | Improved preservation of body weight, prolonged survival | |
| BxPC-3 Xenografts | Not specified | Not specified | Significantly diminished tumor growth | |
| Schwannoma Xenografts | Not specified | Not specified | Inhibition of tumor growth, induced apoptosis, decreased Akt activation |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol details the preparation of a suspension of this compound suitable for oral administration to mice.
Materials:
-
This compound (S-enantiomer is more active)
-
Methylcellulose (0.5%)
-
Tween-80 (1%)
-
Sterile water for injection
-
Sterile conical tubes (15 mL and 50 mL)
-
Stir plate and magnetic stir bar
-
Analytical balance
-
Spatula
Procedure:
-
Prepare the Vehicle Solution:
-
In a sterile 50 mL conical tube, add the desired volume of sterile water.
-
While stirring gently with a magnetic stir bar, slowly add 0.5% (w/v) methylcellulose. Allow it to dissolve completely. This may take some time.
-
Add 1% (v/v) Tween-80 to the methylcellulose solution and continue to stir until a homogenous vehicle solution is formed.
-
-
Prepare the this compound Dosing Solution:
-
Weigh the required amount of this compound powder using an analytical balance. For a 4 mg/mL solution, weigh 4 mg of this compound for each mL of vehicle solution to be prepared.
-
In a sterile 15 mL conical tube, add the weighed this compound powder.
-
Add a small volume of the vehicle solution to the this compound powder and vortex to create a paste.
-
Gradually add the remaining vehicle solution to the paste while continuously vortexing or stirring to ensure a uniform suspension. The final concentration in a published study was 4 mg/mL.
-
-
Storage:
-
Store the prepared this compound suspension at 4°C for short-term use. For longer-term storage, consult the manufacturer's recommendations, though freshly prepared solutions are ideal for in vivo studies.
-
Protocol 2: Oral Administration of this compound to Mice via Gavage
This protocol describes the standard procedure for administering the prepared this compound formulation to mice.
Materials:
-
Prepared this compound suspension
-
Mouse gavage needles (flexible or rigid, appropriate size for the mouse)
-
Syringes (1 mL)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation:
-
Weigh each mouse accurately to determine the correct volume of the this compound suspension to be administered.
-
-
Dosage Calculation:
-
Calculate the volume of the 4 mg/mL this compound suspension needed for the desired dose. For a 40 mg/kg dose in a 25 g mouse:
-
Dose (mg) = 40 mg/kg * 0.025 kg = 1 mg
-
Volume (mL) = 1 mg / 4 mg/mL = 0.25 mL (or 250 µL)
-
-
-
Administration:
-
Gently restrain the mouse.
-
Attach the gavage needle to the syringe filled with the calculated volume of the this compound suspension.
-
Carefully insert the gavage needle into the mouse's esophagus and deliver the suspension directly into the stomach.
-
Monitor the mouse briefly after administration to ensure there are no adverse reactions.
-
-
Frequency:
-
The dosing frequency will depend on the experimental design. Published studies have used single doses or repeated administrations (e.g., daily or every other day).
-
Visualizations
Caption: Experimental workflow for this compound oral administration in mice.
Caption: Simplified signaling pathways affected by this compound.
References
- 1. Preclinical Pharmacokinetics Study of R- and S-Enantiomers of the Histone Deacetylase Inhibitor, this compound (NSC 731438), in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 1 trial of the HDAC inhibitor this compound in patients with multiple myeloma and T- and B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Apoptosis Assays with Ar-42 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ar-42 is a novel, orally bioavailable pan-histone deacetylase (HDAC) inhibitor that has demonstrated potent anti-tumor activity in a variety of cancer models. One of the key mechanisms through which this compound exerts its cytotoxic effects is the induction of apoptosis, or programmed cell death. These application notes provide an overview of the mechanisms of this compound-induced apoptosis and detailed protocols for commonly used apoptosis assays to evaluate its efficacy.
Mechanism of Action: this compound-Induced Apoptosis
This compound inhibits both Class I and II HDACs, leading to the hyperacetylation of histone and non-histone proteins. This epigenetic modification alters gene expression, resulting in the activation of apoptotic pathways and the suppression of survival signals. The induction of apoptosis by this compound is a multi-faceted process involving:
-
Caspase Activation: this compound triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, leading to the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3 and -7). Activated caspases cleave a variety of cellular substrates, including poly (ADP-ribose) polymerase (PARP), culminating in the characteristic morphological and biochemical hallmarks of apoptosis.[1][2][3]
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family is critical for regulating the intrinsic apoptotic pathway. This compound has been shown to alter the expression of these proteins, favoring a pro-apoptotic state.[3]
-
Inhibition of Pro-Survival Signaling: The PI3K/Akt pathway is a key signaling cascade that promotes cell survival. This compound treatment leads to a decrease in the phosphorylation and activation of Akt, thereby inhibiting this pro-survival pathway.[3]
-
Activation of Tumor Suppressor Pathways: The p53 tumor suppressor protein plays a crucial role in inducing apoptosis in response to cellular stress. This compound can increase the expression and activity of p53, leading to the transcriptional activation of pro-apoptotic target genes such as PUMA (p53 upregulated modulator of apoptosis).
-
Induction of Oxidative Stress: this compound can induce the generation of reactive oxygen species (ROS), which can damage cellular components, including DNA, and trigger apoptotic cell death.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines as determined by common apoptosis and viability assays.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| P815 | Mast Cell Tumor | 0.65 | 24 |
| C2 | Mast Cell Tumor | 0.30 | 24 |
| BR | Mast Cell Tumor | 0.23 | 24 |
| BxPC-3 | Pancreatic Cancer | Not specified | Not specified |
| PANC-1 | Pancreatic Cancer | Not specified | Not specified |
| AsPC-1 | Pancreatic Cancer | Not specified | Not specified |
| SW1990 | Pancreatic Cancer | Not specified | Not specified |
| COLO-357 | Pancreatic Cancer | Not specified | Not specified |
| 7721 | Hepatocellular Carcinoma | ~0.9 | 48 |
| HepG2 | Hepatocellular Carcinoma | ~0.9 | 48 |
| Hep3B | Hepatocellular Carcinoma | ~0.9 | 48 |
| U-87 MG | Glioblastoma | Not specified | Not specified |
| U-251 MG | Glioblastoma | Not specified | Not specified |
Table 2: Quantification of Apoptosis by Annexin V/PI Staining after this compound Treatment
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Early + Late) |
| Malignant Mast Cells | 0.5 | 24 | Dose-dependent increase |
| Pancreatic Cancer (BxPC-3) | 0.5, 1, 2 | 24 | Dose-dependent increase |
| Osteosarcoma (various) | 1, 10 | 48 | Dose-dependent increase |
Table 3: Caspase-3/7 Activity after this compound Treatment
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Fold Increase in Caspase-3/7 Activity |
| Malignant Mast Cells | 0.125 - 1.0 | 24 | Dose-dependent increase |
| Pancreatic Cancer (BxPC-3) | 0.5, 1, 2 | 24 | Dose-dependent increase (up to ~3.5-fold at 2µM) |
| Osteosarcoma (various) | 1, 10 | 48 | Dose-dependent increase |
Table 4: Quantitative Western Blot Analysis of Apoptosis-Related Proteins after this compound Treatment
| Cell Line | This compound Concentration (µM) | Target Protein | Fold Change (relative to control) |
| Pancreatic Cancer (BxPC-3) | 0.5, 1, 2 | Cleaved Caspase-9 | Dose-dependent increase |
| Pancreatic Cancer (BxPC-3) | 0.5, 1, 2 | Cleaved Caspase-3 | Dose-dependent increase |
| Pancreatic Cancer (BxPC-3) | 0.5, 1, 2 | Cleaved PARP | Dose-dependent increase |
| Pancreatic Cancer (BxPC-3) | 0.5, 1, 2 | Survivin | Dose-dependent decrease |
| Pancreatic Cancer (BxPC-3) | 0.5, 1, 2 | XIAP | Dose-dependent decrease |
| Osteosarcoma (various) | 1, 10 | Cleaved Caspase-3 | Dose-dependent increase |
| Osteosarcoma (various) | 1, 10 | Bcl-xL | Dose-dependent decrease |
Experimental Protocols
Annexin V/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for the indicated time. Include a vehicle-treated control.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS, centrifuging after each wash.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Caspase-3/7 Activity Assay
This assay measures the activity of the executioner caspases, caspase-3 and -7.
Materials:
-
Caspase-Glo® 3/7 Assay System (or similar)
-
Luminometer or fluorescence plate reader
-
White-walled 96-well plates
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with desired concentrations of this compound for the indicated time. Include a vehicle-treated control.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the amount of caspase-3/7 activity.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Akt, anti-p53)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells with this compound as described previously.
-
Wash cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for apoptosis assays.
References
Application Notes: Cell Cycle Analysis After Ar-42 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ar-42 is a novel, orally bioavailable histone deacetylase (HDAC) inhibitor that has demonstrated potent anti-tumor activity in a variety of preclinical cancer models.[1][2][3] As an HDAC inhibitor, this compound modulates gene expression by altering the acetylation state of histones and other non-histone proteins, leading to the induction of cell cycle arrest, apoptosis, and the inhibition of tumor growth.[4][5] These application notes provide detailed protocols for analyzing the effects of this compound on the cell cycle, a critical aspect of its anti-cancer mechanism. The protocols described herein are essential for researchers investigating the therapeutic potential of this compound and similar compounds.
Mechanism of Action: this compound and Cell Cycle Regulation
This compound exerts its effects on the cell cycle primarily by inhibiting Class I and II HDACs. This inhibition leads to the hyperacetylation of histones, resulting in a more open chromatin structure and the altered transcription of genes involved in cell cycle control. A key target of this compound is the cyclin-dependent kinase inhibitor p21 (also known as CIP1/WAF1). This compound treatment has been shown to upregulate p21 expression, which in turn inhibits the activity of cyclin-dependent kinases (CDKs) that are essential for cell cycle progression.
The specific phase of cell cycle arrest induced by this compound can be cell-type dependent. In pancreatic cancer cells and NF2-deficient meningioma cells, this compound predominantly causes a G2/M phase arrest. This is often associated with decreased expression of G2/M-specific proteins like cyclin B1, cyclin B2, and CDK1. In contrast, in normal meningeal cells and some malignant mast cell lines, this compound can induce a G1 phase arrest, which is linked to a reduction in the levels of cyclin D1, cyclin E, and cyclin A.
Furthermore, this compound has been shown to modulate other signaling pathways that influence cell proliferation, such as the AKT/mTOR and Stat3 pathways. By down-regulating the activity of these pro-survival pathways, this compound can further contribute to its anti-proliferative effects.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cell proliferation and cell cycle distribution in various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| PANC-1 | Pancreatic Cancer | Not explicitly stated, but effective at submicromolar concentrations | 72 |
| BxPC-3 | Pancreatic Cancer | Not explicitly stated, but effective at submicromolar concentrations | 72 |
| AsPC-1 | Pancreatic Cancer | Not explicitly stated, but effective at submicromolar concentrations | 72 |
| SW1990 | Pancreatic Cancer | Not explicitly stated, but effective at submicromolar concentrations | 72 |
| COLO-357 | Pancreatic Cancer | Not explicitly stated, but effective at submicromolar concentrations | 72 |
| MiaPaCa-2 | Pancreatic Cancer | Not explicitly stated, but effective at submicromolar concentrations | 72 |
| Ben-Men-1 | Meningioma | ~1 | Not specified |
| P815 | Malignant Mast Cell | 0.65 | 24 |
| C2 | Malignant Mast Cell | 0.30 | 24 |
| BR | Malignant Mast Cell | 0.23 | 24 |
| DU-145 | Prostate Cancer | 0.11 | Not specified |
| PC-3 | Prostate Cancer | 0.48 | Not specified |
| LNCaP | Prostate Cancer | 0.3 | Not specified |
| JeKo-1 | Mantle Cell Lymphoma | <0.61 | Not specified |
| Raji | Burkitt's Lymphoma | <0.61 | Not specified |
| 697 | B-cell Precursor Leukemia | <0.61 | Not specified |
| HepG2 | Hepatocellular Carcinoma | Dose-dependent increase in cell death | Not specified |
| Eca109 | Esophageal Squamous Cell Carcinoma | Significant anti-proliferative effect at 1 µM | Not specified |
| TE-1 | Esophageal Squamous Cell Carcinoma | Significant anti-proliferative effect at 1 µM | Not specified |
Note: IC50 values can vary depending on the specific experimental conditions.
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Cancer Type | This compound Concentration (µM) | Duration of Treatment (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| PANC-1 | Pancreatic Cancer | Concentration-dependent | 24 | Decrease | Decrease | Increase | |
| Ben-Men-1 | Meningioma | Dose-dependent | Not specified | Increase | Not specified | Increase | |
| Meningeal Cells (Normal) | Not applicable | Dose-dependent | Not specified | Increase | Not specified | Decrease | |
| P815 | Malignant Mast Cell | 0.5 | Not specified | Increase | Not specified | Not specified | |
| C2 | Malignant Mast Cell | 0.5 | Not specified | Increase | Not specified | Increase |
Note: The table presents the general trend observed in the referenced studies. Specific percentages can be found in the original publications.
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution prepared in DMSO)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture the cells in complete medium to the desired confluency (typically 70-80%).
-
Prepare working solutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (DMSO alone) should be included in all experiments.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
Caption: Workflow for cell culture and this compound treatment.
Cell Cycle Analysis by Flow Cytometry
This protocol utilizes propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on DNA content.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Following this compound treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol by adding it dropwise while gently vortexing. Fix the cells for at least 30 minutes at 4°C. Cells can be stored at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Protocol for cell cycle analysis using flow cytometry.
Western Blot Analysis of Cell Cycle-Related Proteins
This protocol is used to determine the expression levels of key proteins involved in cell cycle regulation, such as p21, Cyclin D1, and Cyclin B1.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p21, anti-Cyclin D1, anti-Cyclin B1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then apply the chemiluminescent substrate.
-
Imaging and Analysis: Visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities and normalize them to the loading control.
Caption: Workflow for Western blot analysis.
Signaling Pathways Modulated by this compound
This compound's effect on the cell cycle is a result of its influence on multiple signaling pathways. The following diagram illustrates the key pathways modulated by this compound leading to cell cycle arrest.
Caption: Signaling pathways affected by this compound leading to cell cycle arrest.
References
- 1. Novel histone deacetylase inhibitor this compound exhibits antitumor activity in pancreatic cancer cells by affecting multiple biochemical pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel histone deacetylase inhibitor this compound exhibits antitumor activity in pancreatic cancer cells by affecting multiple biochemical pathways | PLOS One [journals.plos.org]
- 3. This compound induces apoptosis in human hepatocellular carcinoma cells via HDAC5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitor this compound differentially affects cell cycle transit in meningeal and meningioma cells, potently inhibiting NF2-deficient meningioma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Immunohistochemistry in Ar-42 Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ar-42, a potent pan-histone deacetylase (HDAC) inhibitor, has demonstrated significant anti-tumor activity in a variety of preclinical cancer models. Its mechanism of action involves the induction of growth inhibition, cell-cycle arrest, and apoptosis in malignant cells.[1] this compound promotes the hyperacetylation of histones and other proteins, leading to the modulation of key signaling pathways that regulate cell fate. Immunohistochemistry (IHC) is an invaluable technique for visualizing and quantifying the pharmacodynamic effects of this compound in tissue samples, providing crucial insights into its in-situ mechanism of action.
These application notes provide detailed protocols for the immunohistochemical analysis of key biomarkers modulated by this compound in formalin-fixed, paraffin-embedded (FFPE) tissues. The selected markers—acetylated histone H3, p21, cleaved caspase-3, and phosphorylated Akt (p-Akt)—serve as robust indicators of HDAC inhibition, cell cycle arrest, apoptosis induction, and impact on cell survival pathways, respectively.
Data Presentation: Expected Effects of this compound on Key IHC Markers
While specific quantitative IHC data from this compound-treated tissues is not extensively published, the known molecular effects of this compound allow for the prediction of staining patterns. The following table summarizes the expected qualitative and semi-quantitative changes in IHC staining following this compound treatment. Researchers should aim to quantify these changes using methods such as H-score or percentage of positive cells.
| Biomarker | Expected Change with this compound Treatment | Subcellular Localization | Rationale |
| Acetylated Histone H3 (Ac-H3) | Increased Staining Intensity | Nucleus | This compound is a pan-HDAC inhibitor, leading to the accumulation of acetylated histones.[1][2] |
| p21 (WAF1/CIP1) | Increased Staining Intensity and Percentage of Positive Cells | Nucleus | HDAC inhibitors are known to upregulate the expression of the cyclin-dependent kinase inhibitor p21.[1][3] |
| Cleaved Caspase-3 | Increased Staining Intensity and Percentage of Positive Cells | Cytoplasm and/or Nucleus | This compound induces apoptosis through the activation of caspases, including caspase-3. |
| Phosphorylated Akt (p-Akt Ser473) | Decreased Staining Intensity | Cytoplasm and/or Nucleus | This compound has been shown to down-regulate the PI3K/Akt signaling pathway. |
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
Caption: Signaling pathways affected by this compound.
Immunohistochemistry Experimental Workflow
Caption: General workflow for IHC on FFPE tissues.
Experimental Protocols
This section provides detailed protocols for the immunohistochemical staining of acetylated histone H3, p21, cleaved caspase-3, and p-Akt in this compound-treated, formalin-fixed, paraffin-embedded tissues.
I. Tissue Preparation and Sectioning
-
Fixation: Immediately following excision, fix tissues in 10% neutral buffered formalin for 18-24 hours at room temperature. The volume of fixative should be at least 10 times the volume of the tissue.
-
Processing and Embedding: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.
-
Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C to ensure tissue adherence.
II. Deparaffinization and Rehydration
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in distilled water for 5 minutes.
III. Antigen Retrieval
-
For Acetylated Histone H3, p21, and Cleaved Caspase-3:
-
Immerse slides in a staining dish filled with 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the slides in a pressure cooker or water bath to 95-100°C for 20 minutes.
-
Allow the slides to cool to room temperature in the buffer (approximately 20 minutes).
-
Rinse slides with Tris-buffered saline with 0.025% Triton X-100 (TBST).
-
-
For Phosphorylated Akt (p-Akt Ser473):
-
Immerse slides in a staining dish filled with 1 mM EDTA buffer (pH 8.0).
-
Heat the slides in a pressure cooker or water bath to 95-100°C for 20 minutes.
-
Allow the slides to cool to room temperature in the buffer.
-
Rinse slides with TBST.
-
IV. Immunohistochemical Staining
-
Endogenous Peroxidase Block: Incubate sections in 3% hydrogen peroxide in methanol for 15 minutes at room temperature to block endogenous peroxidase activity. Rinse with TBST.
-
Blocking: Incubate sections with a blocking buffer (e.g., 10% normal goat serum in TBST) for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
Primary Antibody Incubation: Drain the blocking solution and incubate the sections with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber. See the table below for recommended primary antibodies and starting dilutions.
| Target | Recommended Antibody (Example) | Starting Dilution |
| Acetylated Histone H3 | Rabbit anti-Acetyl Histone H3 (Lys9/Lys14) | 1:200 |
| p21 | Mouse anti-p21 (Clone SX118) | 1:50 |
| Cleaved Caspase-3 | Rabbit anti-Cleaved Caspase-3 (Asp175) | 1:100 |
| p-Akt (Ser473) | Rabbit anti-phospho-Akt (Ser473) | 1:50 |
-
Washing: Wash slides three times with TBST for 5 minutes each.
-
Secondary Antibody Incubation: Incubate sections with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP or goat anti-mouse HRP) for 1 hour at room temperature.
-
Washing: Wash slides three times with TBST for 5 minutes each.
-
Detection: Incubate sections with 3,3'-Diaminobenzidine (DAB) substrate-chromogen solution until the desired brown color intensity is reached (typically 2-10 minutes). Monitor the color development under a microscope.
-
Stopping Reaction: Immerse slides in distilled water to stop the reaction.
V. Counterstaining, Dehydration, and Mounting
-
Counterstaining: Lightly counterstain the sections with Mayer's hematoxylin for 30-60 seconds.
-
Bluing: Rinse slides in running tap water for 5-10 minutes until the nuclei turn blue.
-
Dehydration: Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%, 100%) for 3 minutes each.
-
Clearing: Clear the sections in two changes of xylene for 5 minutes each.
-
Mounting: Apply a drop of permanent mounting medium to the section and cover with a coverslip.
VI. Analysis and Interpretation
Examine the slides under a light microscope. For semi-quantitative analysis, an H-score can be calculated by multiplying the percentage of positive cells at each staining intensity level by the corresponding intensity score (0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong). The final H-score will range from 0 to 300. Alternatively, the percentage of positively stained cells can be determined. Appropriate positive and negative tissue controls should be included in each experiment to ensure the validity of the staining.
References
- 1. The Histone Deacetylase Inhibitor, Vorinostat, Reduces Tumor Growth at the Metastatic Bone Site and Associated Osteolysis, but Promotes Normal Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histone deacetylase inhibitors: signalling towards p21cip1/waf1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro HDAC Activity Assay Using Ar-42
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ar-42 is a potent, orally bioavailable pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in a variety of cancers.[1][2][3] It exerts its effects by inhibiting the activity of HDAC enzymes, leading to the hyperacetylation of histone and non-histone proteins. This alteration in protein acetylation status results in the modulation of gene expression and the activity of key cellular proteins, ultimately leading to cell cycle arrest, apoptosis, and the inhibition of tumor growth.[4][5] These application notes provide detailed protocols for assessing the in vitro and cell-based HDAC inhibitory activity of this compound, along with relevant quantitative data and a summary of its mechanism of action.
Mechanism of Action
This compound is a pan-HDAC inhibitor with a low nanomolar IC50 value, indicating potent inhibition of HDAC enzymes. It has been shown to be a strong inhibitor of class I (HDACs 1, 2, 3, and 8) and class IIb (HDACs 6 and 10) HDACs. The primary mechanism of action of this compound involves the inhibition of HDAC activity, which leads to the accumulation of acetylated histones (H3 and H4) and other proteins like α-tubulin. This hyperacetylation results in chromatin relaxation and the altered transcription of genes involved in critical cellular processes.
Key downstream effects of this compound's HDAC inhibition include:
-
Upregulation of p21: this compound treatment leads to an increase in the expression of the cyclin-dependent kinase inhibitor p21. p21 plays a crucial role in cell cycle regulation, and its upregulation contributes to cell cycle arrest at the G1/S and G2/M phases.
-
Downregulation of the PI3K/Akt Signaling Pathway: this compound has been shown to decrease the phosphorylation of Akt, a key protein in the PI3K/Akt cell survival pathway. Inhibition of this pathway contributes to the pro-apoptotic effects of this compound.
-
Induction of Apoptosis: By upregulating p21 and downregulating pro-survival pathways like PI3K/Akt, this compound induces apoptosis (programmed cell death) in cancer cells.
Quantitative Data
The inhibitory activity of this compound has been quantified against various HDAC isoforms and in numerous cancer cell lines. The following tables summarize these findings.
Table 1: this compound IC50 Values against HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| Pan-HDAC | 16 - 30 |
Note: this compound is a potent pan-HDAC inhibitor, with reported IC50 values in the low nanomolar range. It exhibits strong inhibition of Class I and IIb HDACs.
Table 2: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| P815 | Mastocytoma | 0.65 |
| C2 | Mastocytoma | 0.30 |
| BR | Mastocytoma | 0.23 |
| DU-145 | Prostate Cancer | 0.11 |
| PC-3 | Prostate Cancer | 0.48 |
| LNCaP | Prostate Cancer | 0.3 |
| Human VS | Vestibular Schwannoma | 0.5 |
| Nf2-deficient | Mouse Schwannoma | 0.25 - 0.35 |
| Primary | Human Meningioma | 1.5 |
| Ben-Men-1 | Benign Human Meningioma | 1.0 |
Note: The IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50% and can vary depending on the cell line and assay conditions.
Experimental Protocols
Protocol 1: In Vitro HDAC Activity Assay using a Fluorogenic Substrate (Fluor de Lys-based)
This protocol describes the determination of the IC50 value of this compound against a specific HDAC isoform using a commercially available fluorogenic assay kit.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1)
-
Fluor de Lys® Substrate
-
Fluor de Lys® Developer
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound
-
Trichostatin A (TSA) or other known HDAC inhibitor (as a positive control)
-
DMSO (for compound dilution)
-
Black, flat-bottom 96-well plate
-
Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in Assay Buffer to obtain a range of concentrations (e.g., 100 µM to 1 pM). The final DMSO concentration in the assay should be ≤1%.
-
-
Prepare Reagents:
-
Dilute the HDAC enzyme to the desired concentration in cold Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Dilute the Fluor de Lys® Substrate in Assay Buffer to the recommended concentration (e.g., 100 µM).
-
-
Assay Reaction:
-
To each well of the 96-well plate, add the following in order:
-
25 µL of Assay Buffer
-
5 µL of the appropriate this compound dilution or DMSO (for no inhibitor control) or a known inhibitor (for positive control).
-
20 µL of the diluted HDAC enzyme.
-
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 50 µL of the diluted Fluor de Lys® Substrate to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 1 hour. The incubation time may need to be optimized based on the enzyme activity.
-
-
Develop and Read:
-
Stop the reaction by adding 50 µL of Fluor de Lys® Developer to each well. The developer solution typically contains a trypsin-like protease and a HDAC inhibitor like Trichostatin A to stop the HDAC reaction.
-
Incubate the plate at room temperature for 15 minutes.
-
Measure the fluorescence using a microplate reader with excitation at 350-380 nm and emission at 440-460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Plot the percentage of HDAC inhibition versus the log of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Protocol 2: Cell-Based HDAC Activity Assay
This protocol outlines a method to measure the effect of this compound on HDAC activity within cultured cells.
Materials:
-
Human cancer cell line (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
This compound
-
Trichostatin A (TSA)
-
Cell-permeable fluorogenic HDAC substrate (e.g., from a cell-based HDAC assay kit)
-
Cell lysis buffer
-
Developer solution
-
White, clear-bottom 96-well cell culture plate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay (e.g., 10,000-20,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound, DMSO (vehicle control), or TSA (positive control).
-
Incubate the cells for a desired period (e.g., 4, 8, or 24 hours) at 37°C.
-
-
Substrate Loading:
-
Add the cell-permeable HDAC substrate to each well at the recommended concentration.
-
Incubate for 30 minutes to 1 hour at 37°C to allow for substrate deacetylation by cellular HDACs.
-
-
Cell Lysis and Development:
-
Add the developer solution, which typically contains a lysis agent and the developer enzyme, to each well.
-
Incubate at room temperature for 15-20 minutes.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of HDAC inhibition for each concentration of this compound relative to the DMSO-treated control.
-
Determine the IC50 value as described in the in vitro assay protocol.
-
Visualizations
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel HDAC inhibitor, exhibits biologic activity against malignant mast cell lines via down-regulation of constitutively activated Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
Troubleshooting & Optimization
Ar-42 solubility in different solvents.
Technical Support Center: Ar-42
Welcome to the technical support center for this compound. This resource provides essential information for researchers, scientists, and drug development professionals to ensure successful experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as OSU-HDAC42, is a potent, orally bioavailable pan-histone deacetylase (HDAC) inhibitor.[1][2] It has been shown to induce growth inhibition, cell-cycle arrest, and apoptosis in various cancer cell lines.[1] this compound promotes the hyperacetylation of histones H3 and H4, as well as α-tubulin, and upregulates p21.[1]
Q2: What are the primary research applications of this compound?
A2: this compound is primarily used in cancer research. Studies have demonstrated its antitumor activity in various malignancies, including pancreatic cancer, multiple myeloma, and vestibular schwannomas.[3] It affects multiple biochemical pathways, including the inhibition of the gp130/Stat3 pathway and the PI3K/Akt pathway.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. Stock solutions in a solvent should be stored at -80°C for up to one year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.
Solubility Data
The solubility of this compound can vary based on the solvent, temperature, and method of preparation. The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 10 - 63 | 32.01 - 201.69 | Hygroscopic DMSO can significantly impact solubility; use freshly opened DMSO. Sonication is recommended. |
| Ethanol | 50 - 63 | 160.07 - 201.69 | Sonication is recommended. |
| Water | < 1 | Insoluble |
Note: The variability in reported solubility values may be due to factors such as the crystalline form of the compound, residual solvent content, and the degree of hydration.
Experimental Protocols
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound powder
-
Selected solvent (e.g., DMSO, Ethanol)
-
Sealed, temperature-controlled container (e.g., glass vial)
-
Agitation device (e.g., orbital shaker, magnetic stirrer)
-
Centrifuge
-
Chemically inert syringe filter (e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Procedure:
-
Preparation of a Saturated Solution: Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed container.
-
Equilibration: Agitate the container at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: Once equilibrium is achieved, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by careful filtration of the supernatant through a chemically inert filter.
-
Quantification: Determine the concentration of this compound in the clear, saturated filtrate using a validated analytical method such as HPLC. A calibration curve generated from standard solutions of known concentrations should be used for accurate quantification.
-
Data Reporting: Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
Troubleshooting Guide
Issue 1: Lower than expected solubility of this compound in DMSO.
-
Cause: DMSO is hygroscopic and can absorb moisture from the air, which can significantly reduce the solubility of some compounds.
-
Solution: Use freshly opened, anhydrous DMSO for preparing your stock solutions. Avoid repeated opening of the DMSO container.
Issue 2: Precipitation of this compound upon dilution of a DMSO stock solution in an aqueous buffer.
-
Cause: this compound is poorly soluble in water. When a concentrated DMSO stock is diluted into an aqueous medium, the this compound may precipitate out of the solution.
-
Solution:
-
Optimize the final concentration of DMSO in your aqueous solution. It is generally recommended to keep the final DMSO concentration below 0.5% in cell-based assays.
-
Consider using a different solvent system or formulation for in vivo studies. For example, a suspension can be prepared using 0.5% methylcellulose and 0.2% Tween 80 in a clear solution.
-
Issue 3: Inconsistent results in cell-based assays.
-
Cause: In addition to solubility issues, the stability of this compound in your experimental medium could be a factor.
-
Solution:
-
Prepare fresh dilutions of this compound from your stock solution for each experiment.
-
Ensure that your stock solutions have been stored correctly at -80°C and have not undergone multiple freeze-thaw cycles.
-
Signaling Pathways
This compound functions as a pan-HDAC inhibitor, leading to the hyperacetylation of both histone and non-histone proteins. This activity modulates the expression of various genes and affects multiple signaling pathways involved in cell cycle regulation, apoptosis, and cell survival.
References
How to dissolve Ar-42 for in vitro studies.
Welcome to the technical support center for Ar-42. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for in vitro studies. Here you will find detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[1][2][3][4][5] It is insoluble in water. For most in vitro cell culture applications, DMSO is the recommended solvent for preparing a concentrated stock solution.
Q2: What is the optimal storage condition for this compound?
A2: Lyophilized (powder) this compound should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month. It is advisable to aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles. Aqueous solutions of this compound are not recommended for storage for more than one day.
Q3: My this compound solution appears cloudy or has precipitates after dilution in cell culture media. What should I do?
A3: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for hydrophobic compounds. To mitigate this, ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells. When diluting, add the this compound stock solution to the media dropwise while gently vortexing or swirling the tube to ensure rapid mixing. Preparing intermediate dilutions in media can also be helpful. If precipitation persists, consider using a pre-warmed (37°C) medium for dilution.
Q4: What is the known mechanism of action for this compound?
A4: this compound is a potent, broad-spectrum histone deacetylase (HDAC) inhibitor with an IC50 of 16-30 nM. By inhibiting HDACs, this compound leads to the hyperacetylation of histone and non-histone proteins, which in turn modulates the expression of various genes involved in cell cycle arrest, apoptosis, and other anti-tumor pathways.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Difficulty Dissolving this compound Powder | Incomplete solubilization in the chosen solvent. | To enhance solubility, gently warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath for a short period. Ensure you are using fresh, anhydrous DMSO as moisture can reduce solubility. |
| Inconsistent Experimental Results | Degradation of this compound due to improper storage or multiple freeze-thaw cycles. | Aliquot the stock solution into single-use volumes and store at -80°C. Avoid repeated freezing and thawing. Prepare fresh dilutions in media for each experiment. |
| Cell Toxicity Observed at Low this compound Concentrations | High final DMSO concentration in the culture medium. | Calculate the final DMSO concentration in your experiments and ensure it is at a level non-toxic to your specific cell line (typically <0.5%). Run a vehicle control (media with the same concentration of DMSO) to assess solvent toxicity. |
| Low Potency or Lack of Expected Biological Effect | Incorrect stock solution concentration or degradation of the compound. | Verify the calculations for your stock solution. If possible, confirm the concentration and purity of your this compound stock using analytical methods like HPLC. Use a fresh vial of this compound if degradation is suspected. |
Data Presentation
This compound Solubility Data
| Solvent | Solubility | Reference |
| DMSO | 62-63 mg/mL (198.48 - 201.69 mM) | |
| Ethanol | 59-62 mg/mL (188.88 - 198.48 mM) | |
| Water | Insoluble |
Note: The actual solubility may vary slightly between different batches of the compound.
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 312.36 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.12 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. If necessary, you can warm the tube to 37°C for a few minutes or use an ultrasonic bath to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.
-
General Protocol for In Vitro Cell Treatment with this compound
-
Cell Seeding:
-
Seed your cells of interest in a multi-well plate at the desired density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.
-
Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound.
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add the freshly prepared this compound working solutions and the vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
Following incubation, proceed with your planned downstream assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., caspase activity, Annexin V staining), or protein expression analysis (e.g., Western blotting).
-
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: General experimental workflow for in vitro studies with this compound.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing toxicities associated with the histone deacetylase inhibitor (HDACi), Ar-42, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, orally bioavailable, pan-histone deacetylase inhibitor (HDACi). Its primary mechanism of action is the inhibition of HDAC enzymes, leading to the hyperacetylation of histone and non-histone proteins. This epigenetic modification alters gene expression, resulting in cell cycle arrest, induction of apoptosis, and modulation of key cellular signaling pathways involved in cancer progression, such as the PI3K/Akt and STAT3 pathways.[1][2]
Q2: What are the most common toxicities observed with this compound in animal models?
Based on preclinical and clinical studies, the most frequently reported treatment-related adverse events associated with this compound include:
-
Hematological Toxicities: Thrombocytopenia (low platelet count), neutropenia (low neutrophil count), and anemia (low red blood cell count) are common.[1][3]
-
Gastrointestinal Toxicities: Diarrhea and nausea are frequently observed.[1]
-
Constitutional Symptoms: Fatigue is a common side effect.
-
Biochemical Abnormalities: Elevated creatinine may occur.
Q3: What is the Maximum Tolerated Dose (MTD) of this compound in common animal models?
The MTD of this compound can vary depending on the animal species, strain, dosing schedule, and the specific endpoint of the study. It is crucial to determine the MTD in your specific experimental setting. As a reference, a Phase 1 clinical trial in human patients established a recommended Phase 2 dose of 60 mg three times weekly for three weeks in a 28-day cycle, with grade 3 thrombocytopenia and grade 4 psychosis being dose-limiting toxicities at higher doses. Preclinical studies in mice have used doses around 25 mg/kg/day.
Troubleshooting Guides
Issue 1: Hematological Toxicity - Thrombocytopenia and Neutropenia
Symptoms:
-
Thrombocytopenia: Increased bleeding (e.g., from minor nicks or injection sites), petechiae (small red or purple spots on the skin).
-
Neutropenia: Increased susceptibility to infections.
Troubleshooting Workflow:
Caption: Workflow for managing hematological toxicity.
Management Protocols:
-
Monitoring:
-
Perform baseline Complete Blood Count (CBC) before initiating this compound treatment.
-
Monitor CBCs regularly (e.g., once or twice weekly) during treatment, especially during the first cycle.
-
-
Dose Modification:
-
If a significant drop in platelet or neutrophil counts is observed (e.g., >50% from baseline or below a critical threshold), consider a dose reduction or temporary interruption of treatment.
-
A tiered dose reduction strategy is recommended. For example, reduce the dose by 25-50% for the next cycle.
-
If toxicity persists, a further dose reduction or discontinuation may be necessary.
-
-
Supportive Care:
-
Ensure a clean and stress-free environment to minimize the risk of infection in neutropenic animals.
-
For severe thrombocytopenia, handle animals with extra care to avoid bleeding.
-
In some cases, the use of hematopoietic growth factors could be explored, though this would need to be carefully justified and controlled for in the experimental design.
-
Quantitative Data on Hematological Toxicity (Illustrative)
| Parameter | Grade 1 | Grade 2 | Grade 3 | Grade 4 |
| Platelets (x109/L) | < LLN - 75 | < 75 - 50 | < 50 - 25 | < 25 |
| Neutrophils (x109/L) | < LLN - 1.5 | < 1.5 - 1.0 | < 1.0 - 0.5 | < 0.5 |
| LLN = Lower Limit of Normal. Grading adapted from Common Terminology Criteria for Adverse Events (CTCAE). |
Issue 2: Gastrointestinal Toxicity - Diarrhea
Symptoms:
-
Loose or watery stools.
-
Dehydration (can be assessed by skin turgor and urine output).
-
Weight loss.
Troubleshooting Workflow:
Caption: Workflow for managing this compound induced diarrhea.
Management Protocols:
-
Supportive Care:
-
Provide supplemental hydration (e.g., subcutaneous fluids) to prevent dehydration.
-
Offer a more palatable and easily digestible diet.
-
-
Pharmacological Intervention:
-
For moderate to severe diarrhea, loperamide can be administered. A typical starting dose in mice is 1-2 mg/kg, administered orally or subcutaneously every 4-6 hours.
-
The dose and frequency may need to be adjusted based on the severity of the diarrhea.
-
-
Dose Modification:
-
If diarrhea is severe or persistent despite supportive care and pharmacological intervention, a dose reduction or temporary cessation of this compound treatment should be considered.
-
Issue 3: Constitutional Symptoms - Fatigue
Symptoms:
-
Reduced activity levels.
-
Hunched posture.
-
Ruffled fur.
-
Decreased food and water intake.
Troubleshooting Workflow:
References
- 1. A Phase 1 trial of the histone deacetylase inhibitor this compound in patients with neurofibromatosis type 2-associated tumors and advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Early phase clinical studies of this compound, a histone deacetylase inhibitor, for neurofibromatosis type 2-associated vestibular schwannomas and meningiomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Optimizing Ar-42 concentration for cancer cell lines
A comprehensive review of current scientific literature and clinical trial databases reveals no evidence of Argon-42 (Ar-42) being used for the optimization of cancer cell line treatment.
Argon-42 is a radioactive isotope of the noble gas argon, with a half-life of approximately 32.9 years.[1][2] It decays via beta emission to Potassium-42, which in turn decays to stable Calcium-42.[3] While radioisotopes are a cornerstone of nuclear medicine and are used in both diagnostics and cancer therapy, the selection of a particular radionuclide is highly dependent on its decay properties, chemical characteristics, and ability to be targeted to cancer cells.[4][5]
Targeted radionuclide therapy aims to deliver a cytotoxic dose of radiation directly to tumor cells while minimizing damage to surrounding healthy tissue. This is typically achieved by attaching a radionuclide to a targeting molecule, such as an antibody or a peptide, that specifically binds to cancer cells. The effectiveness of this approach relies on the chemical properties of the radionuclide that allow for stable attachment to these targeting molecules.
Argon, as a noble gas, is chemically inert and does not readily form chemical bonds. This inherent property makes it unsuitable for attachment to the targeting vectors required for targeted radionuclide therapy. Consequently, this compound cannot be selectively delivered to cancer cells, which is a fundamental requirement for this therapeutic strategy.
The field of radionuclide therapy primarily employs alpha and beta-emitting isotopes that can be effectively chelated or conjugated to targeting moieties. Commonly researched and clinically utilized radionuclides include:
-
Alpha emitters: Actinium-225 (Ac-225), Astatine-211 (At-211), Bismuth-213 (Bi-213), and Radium-223 (Ra-223).
-
Beta emitters: Lutetium-177 (Lu-177), Yttrium-90 (Y-90), and Iodine-131 (I-131).
These radionuclides possess chemical properties that allow for their incorporation into radiopharmaceuticals, which are then used to treat various cancers.
While argon is used in some medical applications, such as in cryoablation (argon-helium knife) and plasma coagulation, these are physical treatments that utilize the temperature properties of the gas and not its radioactivity. There is also research into the use of cold atmospheric plasma, which can be generated using argon gas, for cancer therapy; however, this is a distinct mechanism from radionuclide therapy.
Given the chemical inertness of argon, it is not feasible to develop this compound-based radiopharmaceuticals for targeted cancer therapy. Therefore, there are no experimental protocols, quantitative data, or troubleshooting guides related to the optimization of this compound concentration for cancer cell lines. Researchers and professionals in drug development are encouraged to focus on established and emerging radionuclides that are chemically suitable for targeted cancer treatment.
References
Ar-42 Technical Support Center: Troubleshooting Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Ar-42, a pan-histone deacetylase (HDAC) inhibitor. The information is designed to help researchers anticipate, identify, and mitigate issues that may arise during pre-clinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and off-targets of this compound?
This compound is a potent, orally bioavailable pan-HDAC inhibitor with an IC50 of approximately 16-30 nM for overall HDAC activity.[1][2] While it is designed to inhibit histone deacetylases, leading to hyperacetylation of histones and other proteins, it has also been identified as a potent inhibitor of Metallo-β-lactamase domain-containing protein 2 (MBLAC2), a recently discovered off-target for many hydroxamate-based HDAC inhibitors.[3]
Q2: We are observing unexpected levels of cytotoxicity in our cell line treated with this compound, even at low concentrations. Could this be due to an off-target effect?
Unexpected cytotoxicity could be multifactorial. While on-target HDAC inhibition can induce apoptosis and cell cycle arrest, off-target effects can contribute to or exacerbate cell death. Inhibition of MBLAC2 has been shown to lead to the accumulation of extracellular vesicles, although its direct role in cytotoxicity is still under investigation.[3] Additionally, this compound is known to down-regulate the PI3K/Akt signaling pathway, which is crucial for cell survival.[4] The combination of on-target and off-target effects can lead to potent anti-proliferative and pro-apoptotic activity. It is also important to consider the specific genetic background of your cell line, as this can influence sensitivity to both on- and off-target effects.
Q3: Our in vivo studies are showing toxicities not typically associated with HDAC inhibition. What are the known clinical adverse effects of this compound?
Phase 1 clinical trials of this compound have identified several treatment-related adverse events. The most common are cytopenias (including thrombocytopenia, anemia, leukopenia, lymphopenia, and neutropenia), fatigue, and nausea. Dose-limiting toxicities (DLTs) have been reported as grade 3 thrombocytopenia and grade 4 psychosis at higher doses. These toxicities may be a result of pan-HDAC inhibition or could be contributed to by off-target effects.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 / EC50 | Notes |
| Pan-HDAC | ~16 - 30 nM | Potent inhibitor of multiple HDAC isoforms. |
| MBLAC2 | < 10 nM | A significant off-target for hydroxamate-based HDAC inhibitors. |
Table 2: Summary of Common Treatment-Related Adverse Events (TRAEs) from Phase 1 Clinical Trials of this compound
| Adverse Event | Grade 1-2 Frequency | Grade 3-4 Frequency | Notes |
| Hematological | |||
| Thrombocytopenia | High | Moderate | Grade 3 thrombocytopenia is a dose-limiting toxicity. |
| Anemia | High | Low | Common among patients treated with this compound. |
| Leukopenia | High | Low | |
| Lymphopenia | Moderate | Low | |
| Neutropenia | Moderate | Low | |
| Non-Hematological | |||
| Fatigue | High | Low | A very common side effect. |
| Nausea | High | Low | Frequently reported by patients. |
| Diarrhea | Moderate | Low | |
| Elevated Creatinine | Moderate | Low | |
| Hypophosphatemia | Moderate | Low | |
| Anorexia | Low | Low | |
| Weight Loss | Low | Low | |
| Psychosis | - | Low | Grade 4 psychosis was observed as a dose-limiting toxicity at 80 mg. |
Frequency is categorized as High, Moderate, or Low based on reported occurrences in clinical trials. This table is a summary and does not include all reported adverse events.
Troubleshooting Guides
Issue 1: Inconsistent or Unexplained Experimental Results
Symptoms:
-
High variability between replicate experiments.
-
Results that contradict known effects of HDAC inhibition.
-
Unexpected changes in cellular morphology or signaling pathways.
Possible Cause: Off-target effects of this compound may be influencing the experimental system in an unforeseen manner, particularly through inhibition of MBLAC2 or modulation of signaling pathways like PI3K/Akt.
Troubleshooting Workflow:
Issue 2: Higher than Expected Cell Death
Symptoms:
-
Rapid and widespread cell death, even at concentrations expected to be cytostatic.
-
Morphological changes indicative of necrosis rather than apoptosis.
Possible Cause: While this compound induces apoptosis, high concentrations or specific cellular contexts might lead to necrotic cell death. The combined inhibition of HDACs and off-targets like MBLAC2, along with suppression of survival pathways like PI3K/Akt, could lower the threshold for cell death.
Logical Relationship for Investigating Cell Death:
Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K/Akt Pathway Modulation by this compound
Objective: To determine if this compound affects the phosphorylation status of Akt, a key component of the PI3K/Akt survival pathway.
Methodology:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with an ECL substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-Akt signal to total Akt and the loading control. A decrease in the p-Akt/total Akt ratio indicates inhibition of the pathway.
Protocol 2: General Workflow for Chemoproteomic Identification of this compound Off-Targets
Objective: To identify potential off-target proteins of this compound in a cellular context using a competitive affinity capture approach.
Methodology:
-
Affinity Matrix Preparation: Synthesize a chemical probe by immobilizing an analog of a broad-spectrum HDAC inhibitor (like vorinostat or this compound itself) onto beads (e.g., Sepharose).
-
Cell Lysate Preparation: Prepare a native cell lysate from the cell line of interest, ensuring that protein complexes remain intact.
-
Competitive Binding:
-
Incubate the cell lysate with varying concentrations of free this compound or a vehicle control. This allows this compound to bind to its on- and off-targets.
-
Add the prepared affinity matrix to the lysate. The immobilized probe will compete with free this compound for binding to target proteins.
-
-
Protein Capture and Digestion:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the captured proteins or perform on-bead digestion with trypsin to generate peptides.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixtures by LC-MS/MS.
-
Quantify the relative abundance of proteins captured in the presence of different concentrations of this compound compared to the vehicle control.
-
Proteins that show a dose-dependent decrease in binding to the affinity matrix are considered potential targets or off-targets of this compound.
-
Signaling Pathway Diagrams
This compound's Impact on the PI3K/Akt Signaling Pathway
This compound has been shown to down-regulate the expression of p-Akt and total Akt, thereby inhibiting a key cell survival pathway.
This technical support guide provides a starting point for researchers working with this compound. As with any small molecule inhibitor, careful experimental design and consideration of potential off-target effects are crucial for accurate data interpretation and successful drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AR42 | HDAC | TargetMol [targetmol.com]
- 3. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel HDAC inhibitor, exhibits biologic activity against malignant mast cell lines via down-regulation of constitutively activated Kit - PMC [pmc.ncbi.nlm.nih.gov]
Ar-42 stability in long-term storage.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the long-term storage and stability of Ar-42. All information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage guidelines. These recommendations are based on typical practices for small molecule drug candidates.
| Form | Storage Temperature | Duration | Container | Additional Notes |
| Solid (Powder) | -20°C | Up to 3 years | Tightly sealed, light-resistant container | Protect from moisture. |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Aliquoted in single-use, tightly sealed, light-resistant vials | Avoid repeated freeze-thaw cycles. |
| Working Solution (in aqueous buffer) | 2-8°C | Use immediately | N/A | Prepare fresh for each experiment. |
Q2: How many times can I freeze-thaw a stock solution of this compound?
A2: It is strongly recommended to avoid repeated freeze-thaw cycles of this compound stock solutions. Each cycle can potentially lead to degradation and precipitation of the compound. To mitigate this, aliquot your stock solution into single-use volumes immediately after preparation. If you must reuse a stock solution, limit the number of freeze-thaw cycles to a maximum of two.
Q3: What are the initial visual signs of this compound degradation?
A3: Visual inspection can be the first indicator of potential degradation. For solid this compound, look for changes in color or the appearance of clumping. For solutions, the presence of precipitates, cloudiness, or a change in color may suggest degradation or solubility issues. If any of these signs are observed, it is recommended to perform an analytical purity check before use.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness Observed in this compound Solution
Q: I prepared a working solution of this compound in my cell culture medium, but I observe precipitation. What could be the cause and how can I resolve it?
A: Precipitation of this compound in aqueous solutions, such as cell culture media, is a common issue that can arise from several factors:
-
Low Aqueous Solubility: this compound has limited solubility in aqueous buffers. When a concentrated DMSO stock is diluted into an aqueous medium, the compound can crash out of solution.
-
Buffer Composition: Components of your buffer or cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.
-
Temperature Changes: A shift in temperature, such as moving a solution from 37°C to room temperature, can affect solubility.
Troubleshooting Steps:
-
Optimize Dilution Method: When preparing your working solution, add the this compound DMSO stock to the aqueous medium dropwise while gently vortexing. This gradual dilution can help prevent immediate precipitation.
-
Pre-warm the Medium: Ensure your cell culture medium or buffer is at the experimental temperature (e.g., 37°C) before adding the this compound stock solution.
-
Reduce Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your culture medium, as higher concentrations can be toxic to cells and may also affect compound solubility.
-
Consider a Different Solvent System: For in vivo studies, this compound has been formulated in a vehicle of 0.5% methylcellulose and 0.2% Tween 80 in water. This or similar formulations might improve solubility for certain applications.
-
Sonication: If precipitation occurs, gentle sonication of the solution in a water bath for a short period may help to redissolve the compound. However, be cautious as this may also introduce heat.
Issue 2: Inconsistent or Lack of Biological Activity in Experiments
Q: I am not observing the expected biological effects of this compound in my experiments, or the results are highly variable. What should I check?
A: Inconsistent results with this compound can be frustrating. Here are several factors to investigate:
-
Compound Integrity: The compound may have degraded due to improper storage or handling.
-
Inaccurate Concentration: The actual concentration of this compound in your working solution may be lower than intended due to precipitation or adsorption to plasticware.
-
Cellular Factors: The specific characteristics of your cell line, such as the expression levels of HDACs or the presence of drug efflux pumps, can influence the response.
-
Experimental Design: Factors like cell density, incubation time, and serum concentration in the media can impact the observed effects.
Troubleshooting Steps:
-
Verify Compound Purity: If you suspect degradation, have the purity of your this compound stock analyzed using a stability-indicating HPLC method.
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound for each experiment from a properly stored, single-use aliquot of the stock solution.
-
Optimize Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and experimental endpoint.
-
Check Cell Health and Passage Number: Ensure your cells are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic changes that may alter their response to treatment.
-
Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Consider reducing the serum concentration during the treatment period if you suspect this is an issue, but be mindful of the potential impact on cell viability.
-
Positive Control: Include a well-characterized HDAC inhibitor, such as Trichostatin A (TSA), as a positive control in your experiments to confirm that the experimental system is responsive to HDAC inhibition.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the intrinsic stability of this compound.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphate buffer
-
Photostability chamber
-
Calibrated oven
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Expose the solid this compound powder to dry heat at 80°C in an oven for 48 hours.
-
Photodegradation: Expose the solid this compound powder and a solution of this compound (in a quartz cuvette) to light in a photostability chamber according to ICH Q1B guidelines.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC-UV/MS method.
Potential Degradation Pathways for Hydroxamic Acids: Hydroxamic acids, the chemical class of this compound, are known to be susceptible to certain degradation pathways. While specific degradation products for this compound have not been publicly detailed, potential degradation could involve:
-
Hydrolysis: The hydroxamic acid moiety can be hydrolyzed to the corresponding carboxylic acid.
-
Oxidation: The nitrogen atom of the hydroxamic acid can be oxidized.
-
Photodegradation: UV light can induce cleavage of the N-O bond.
Troubleshooting inconsistent results in Ar-42 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and professionals working with Argon-42 (Ar-42). The information is tailored to address inconsistencies and challenges encountered in experiments, particularly in the context of low-background physics research.
Frequently Asked Questions (FAQs)
Q1: What is Argon-42 and why is it a concern in sensitive experiments?
Argon-42 is a radioactive isotope of argon with a half-life of 32.9 years.[1][2] It undergoes beta decay to Potassium-42 (K-42), which itself is a beta emitter with a much shorter half-life of 12.36 hours.[3] The primary concern in sensitive experiments, such as those searching for neutrinoless double-beta decay or dark matter, is the beta decay of K-42. This decay can produce a signal that mimics the events of interest, creating a significant background that can mask the desired signal.[4][5]
Q2: What are the primary applications of Argon-42?
The predominant use of Argon-42 is not as a primary experimental tool, but rather as a background component that must be understood and mitigated in sensitive physics experiments that use liquid argon as a detector or shielding medium. These experiments include:
-
Neutrinoless Double-Beta Decay Searches: Experiments like GERDA and LEGEND use liquid argon as a veto system to reject background events. The decay of K-42, the progeny of this compound, can create a background in the region of interest for this rare decay.
-
Dark Matter Direct Detection: Liquid argon time projection chambers (LArTPCs) are a leading technology in the search for dark matter. The presence of this compound and its decay products can contribute to the overall background rate, impacting the sensitivity of these detectors.
There is currently no documented evidence of Argon-42 being used in drug development or other biomedical research applications. The use of "argon" in the pharmaceutical industry typically refers to the inert, non-radioactive gas used for packaging and in plasma medicine.
Q3: How is Argon-42 produced?
Argon-42 is primarily produced in the Earth's atmosphere through cosmogenic activation of the stable Argon-40 isotope. This means that atmospheric argon, which is commonly used in experiments, contains trace amounts of this compound. To minimize this background, researchers often use "underground argon" (UAr), which has been shielded from cosmic rays and therefore has a significantly lower concentration of this compound.
Troubleshooting Inconsistent Results in this compound Experiments
Inconsistent results in experiments sensitive to this compound backgrounds often manifest as a higher-than-expected background rate or fluctuations in the measured background. The following guide provides a structured approach to troubleshooting these issues.
Problem: Elevated or Unstable Background Counts
An unexpectedly high or fluctuating background is the most common issue related to this compound.
Initial Checks:
-
Verify Argon Source: Confirm the source of the argon used in the experiment. Atmospheric argon will have a higher this compound concentration than underground argon.
-
Review Data for Time-Dependent Variations: Analyze the background rate over time. A changing rate could indicate issues with detector stability or the introduction of new background sources.
-
Check for Leaks: Ensure the integrity of the detector system to prevent atmospheric argon from leaking in.
Quantitative Data Summary
The following tables summarize key properties of Argon-42 and its decay product, Potassium-42, as well as typical background levels and mitigation strategies.
Table 1: Isotopic Properties
| Isotope | Half-Life | Decay Mode | Q-Value (MeV) |
| Argon-42 (⁴²Ar) | 32.9 years | β⁻ | 0.599 |
| Potassium-42 (⁴²K) | 12.36 hours | β⁻ | 3.525 |
Table 2: Argon-42 Backgrounds and Mitigation
| Source of Inconsistency | Potential Cause | Recommended Action |
| Higher than expected background rate | Use of atmospheric argon instead of underground argon. | Procure and use underground argon with certified low this compound content. |
| Leak in the detector system allowing atmospheric argon ingress. | Perform a thorough leak check of the entire gas handling and detector system. | |
| Inefficient background rejection by the veto system. | Recalibrate and optimize the liquid argon veto detector and associated electronics. | |
| Inadequate shielding from external radiation. | Verify the integrity and design of the passive shielding. | |
| Fluctuating background rate | Temperature or pressure instabilities in the liquid argon. | Monitor and stabilize the cryogenic conditions of the detector. |
| Electronic noise or detector instabilities. | Perform diagnostic checks on all detector channels and electronics. | |
| Movement of K-42 ions within the detector due to electric fields. | Model and account for the drift of K-42 ions in the data analysis. |
Experimental Protocols and Methodologies
Methodology: Background Mitigation in a Liquid Argon Veto System
This protocol outlines the key steps to minimize the background contribution from this compound in a liquid argon-based veto system for a low-background experiment.
-
Argon Procurement and Purification:
-
Source argon from underground wells to minimize cosmogenic this compound.
-
Implement a purification system to remove electronegative impurities (e.g., oxygen, water) that can affect light and charge collection.
-
-
Detector Assembly and Material Selection:
-
Construct all detector components from materials with certified low intrinsic radioactivity.
-
Minimize the use of materials that could adsorb or trap radon, a progeny of which can mimic the signal of interest.
-
-
Veto System Operation:
-
Instrument the liquid argon volume with photosensors (e.g., photomultiplier tubes) to detect scintillation light.
-
Develop and apply pulse shape discrimination (PSD) algorithms to differentiate between electron recoil events (like K-42 beta decays) and nuclear recoil events (the expected signal in dark matter searches).
-
-
Data Analysis and Background Modeling:
-
Develop a detailed Monte Carlo simulation of the detector to model the expected background from this compound/K-42 decays.
-
Use this model to subtract the expected background from the measured data.
-
Perform regular calibration runs with known sources to validate the detector response and the accuracy of the background model.
-
Visualizations
Argon-42 Decay Pathway
Caption: The decay chain of Argon-42 to stable Calcium-42.
Troubleshooting Workflow for Elevated Backgrounds
Caption: A logical workflow for troubleshooting high background rates.
References
Technical Support Center: Overcoming Ar-42 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying Ar-42 resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, orally available, broad-spectrum histone deacetylase (HDAC) inhibitor.[1][2] Its primary mechanism of action is the inhibition of both histone and non-histone deacetylase proteins, leading to the accumulation of acetylated proteins.[1][3] This alters gene expression and interferes with various cellular pathways involved in cancer progression, including cell growth arrest, differentiation, and apoptosis (programmed cell death).[4] Specifically, in pancreatic cancer cells, this compound has been shown to induce G2/M cell cycle arrest and trigger apoptosis through both caspase-dependent and caspase-independent pathways.
Q2: What are the known mechanisms by which cancer cells develop resistance to this compound and other HDAC inhibitors?
A2: Resistance to HDAC inhibitors like this compound is a significant challenge and can arise from various intrinsic and acquired mechanisms. Key resistance pathways include:
-
Activation of Pro-survival Signaling Pathways: Upregulation of pathways like PI3K/Akt/mTOR and MAPK can promote cell survival and proliferation, counteracting the apoptotic effects of this compound.
-
Overexpression of Anti-apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as those from the BCL-2 family (e.g., BCL-2, BCL-XL, MCL-1), can prevent the initiation of apoptosis.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and MRP1 (ABCC1), can actively pump this compound out of the cancer cells, reducing its intracellular concentration and efficacy.
-
Epigenetic Compensation: Cancer cells can develop alternative epigenetic modifications, like DNA methylation, to re-silence tumor suppressor genes that were activated by this compound.
-
Activation of NF-κB: The transcription factor NF-κB can be activated by HDAC inhibitors and promote the expression of genes that protect cancer cells from apoptosis.
Q3: My cells are showing reduced sensitivity to this compound over time. How can I confirm this is acquired resistance?
A3: To confirm acquired resistance, you should perform a dose-response curve and calculate the half-maximal inhibitory concentration (IC50) for your parental (sensitive) and the suspected resistant cell lines. A significant increase in the IC50 value for the resistant line compared to the parental line indicates acquired resistance. This can be measured using a cell viability assay, such as the MTT or CellTiter-Glo assay.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in cell viability assays.
| Potential Cause | Troubleshooting Step |
| Compound Instability/Handling | Ensure this compound is properly stored and protected from light. Prepare fresh dilutions for each experiment from a validated stock solution. Confirm the purity of your this compound batch. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. High cell densities can reduce the effective concentration of the drug. |
| Serum Protein Binding | Serum components can bind to this compound, reducing its bioavailability. Consider performing experiments with a lower, consistent serum concentration. |
| Assay Incubation Time | The effects of this compound are time-dependent. Standardize the incubation time for all experiments to ensure comparability. |
Issue 2: No significant increase in histone acetylation after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Suboptimal Drug Concentration | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. |
| Incorrect Western Blot Protocol | Histones are small proteins and require optimized SDS-PAGE and transfer conditions. Use a 12-15% polyacrylamide gel and a PVDF or nitrocellulose membrane with a 0.22 µm pore size for low molecular weight proteins. |
| Antibody Quality | Use a validated antibody specific for acetylated histones (e.g., acetyl-Histone H3). Ensure the antibody is used at the recommended dilution and incubation conditions. |
| Low HDAC Expression in Cell Line | Different cell lines have varying expression levels of HDAC enzymes. This compound may be less effective in cells with low expression of its target HDACs. |
Issue 3: Lack of apoptosis induction after this compound treatment in a previously sensitive cell line.
| Potential Cause | Troubleshooting Step |
| Activation of Survival Pathways | Investigate the activation status of pro-survival pathways like PI3K/Akt. Perform Western blotting for phosphorylated Akt (p-Akt) to assess pathway activation. |
| Upregulation of Anti-apoptotic Proteins | Assess the expression levels of anti-apoptotic proteins like BCL-2 and BCL-XL via Western blot. |
| Caspase Inhibition | This compound can induce caspase-dependent apoptosis. Ensure your cell line has functional caspase machinery. You can co-treat with a pan-caspase inhibitor as a negative control. |
| Development of Resistance | The cell line may have developed resistance. Refer to the FAQ on confirming acquired resistance and consider strategies to overcome it. |
Strategies to Overcome this compound Resistance
Synergistic Drug Combinations
Combining this compound with other anti-cancer agents can be an effective strategy to overcome resistance. The combination can target multiple pathways, prevent the emergence of resistant clones, and potentially allow for lower, less toxic doses of each drug.
| Combination Agent | Rationale | Observed Effect |
| Cisplatin | Cisplatin is a chemotherapy agent that induces DNA damage. This compound can enhance its efficacy. | Synergistically kills bladder cancer cells via apoptosis and influences tumor growth and differentiation in vivo. |
| 5-Fluorouracil (5-FU) | 5-FU is a commonly used chemotherapeutic agent. This compound can increase its anti-tumor effects. | Synergistic effect on MCF-7 breast cancer cells. |
| PI3K/Akt Pathway Inhibitors | To counteract the activation of this pro-survival pathway. | Preclinical evidence suggests that inhibiting the PI3K/Akt pathway can increase the efficacy of HDAC inhibitors. |
| BCL-2 Inhibitors (e.g., Venetoclax) | To target the upregulation of anti-apoptotic proteins. | Small-molecule inhibitors of anti-apoptotic proteins are being explored as potential combination agents with HDACis. |
Experimental Workflow for Assessing Synergy
Key Experimental Protocols
1. Western Blot for Acetylated Histones
This protocol is for detecting changes in histone acetylation following this compound treatment.
-
Cell Lysis: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the proteins on a 12-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against acetylated histone H3 or H4 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
2. Apoptosis Assay using Annexin V Staining
This protocol is for quantifying apoptosis in response to this compound treatment.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add fluorochrome-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or DAPI.
-
Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry as soon as possible.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways in this compound Action and Resistance
References
Technical Support Center: AR-42 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the histone deacetylase (HDAC) inhibitor, AR-42, in in vivo experiments. The information is designed to help mitigate common side effects and ensure the successful execution of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common side effects observed with this compound in in vivo studies?
A1: Based on preclinical and clinical data, the most frequently reported side effects associated with this compound administration include hematological toxicities, constitutional symptoms, and gastrointestinal issues. These are consistent with the side effect profile of many pan-HDAC inhibitors.[1][2][3]
Troubleshooting:
-
Hematological: Monitor complete blood counts (CBCs) regularly. Thrombocytopenia (low platelet count) and neutropenia (low neutrophil count) are common.[1][2] Consider establishing a baseline CBC before starting treatment and monitoring 1-2 times weekly.
-
Constitutional: Observe animals for signs of fatigue, such as reduced activity or lethargy.
-
Gastrointestinal: Monitor for weight loss, which could indicate nausea, vomiting, or anorexia.
Q2: How can I manage hematological toxicities like thrombocytopenia and neutropenia in my animal models?
A2: Managing hematological side effects is crucial for long-term studies.
Troubleshooting:
-
Dose Reduction/Interruption: If significant cytopenias are observed, consider a dose reduction or a temporary interruption of this compound administration to allow for bone marrow recovery. Blood counts typically recover within 10 days of stopping treatment with HDAC inhibitors.
-
Supportive Care: While less common in preclinical settings, supportive care measures such as the administration of thrombopoietin or G-CSF receptor agonists could be explored in consultation with a veterinarian, though this would add a confounding variable to the experiment.
-
Prophylactic Measures: For long-term studies, it may be beneficial to start with a lower dose of this compound and escalate as tolerated.
Q3: My animals are losing weight. What could be the cause and how can I address it?
A3: Weight loss is a common indicator of gastrointestinal distress, which can be caused by this compound.
Troubleshooting:
-
Monitor Food and Water Intake: Quantify daily food and water consumption to determine if the weight loss is due to reduced intake.
-
Dietary Supplementation: Provide a highly palatable and calorically dense diet to encourage eating. Wet mash or gel-based diets can be more appealing to animals experiencing nausea.
-
Dose Adjustment: As with hematological toxicities, a dose reduction or temporary cessation of treatment may alleviate these side effects.
-
Anti-nausea Medication: The use of anti-emetic agents could be considered, but their potential interaction with this compound and the experimental outcomes must be carefully evaluated.
Q4: I am observing unexpected neurological symptoms in my animals. Is this a known side effect of this compound?
A4: While less common, neurological side effects have been reported. In a phase 1 clinical trial, grade 4 psychosis was a dose-limiting toxicity.
Troubleshooting:
-
Careful Observation: Document all abnormal behaviors, such as changes in gait, tremors, or seizures.
-
Dose-Response Relationship: Determine if the onset and severity of neurological signs are correlated with the dose of this compound.
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of the central nervous system to identify any potential drug-induced lesions.
Data Presentation
Table 1: Summary of Common In Vivo Side Effects of this compound and Other HDACis
| Side Effect Category | Specific Manifestation | Reported in this compound Studies | General to HDACis | Mitigation Strategies |
| Hematological | Thrombocytopenia | Yes | Yes | Dose reduction/interruption, regular CBC monitoring |
| Neutropenia | Yes | Yes | Dose reduction/interruption, regular CBC monitoring | |
| Anemia | Yes | Yes | Supportive care as needed | |
| Constitutional | Fatigue | Yes | Yes | Monitor activity levels, consider dose adjustment |
| Gastrointestinal | Nausea/Vomiting/Anorexia | Yes | Yes | Monitor weight and food intake, dietary supplementation |
| Neurological | Psychosis (in humans) | Yes | Less Common | Careful behavioral observation, dose adjustment |
Experimental Protocols
Protocol 1: Monitoring and Management of Hematological Toxicity
-
Baseline Blood Collection: Prior to the first dose of this compound, collect a blood sample (e.g., via tail vein or saphenous vein) to establish baseline complete blood counts (CBCs), including platelet and neutrophil counts.
-
On-Treatment Monitoring: Collect blood samples 1-2 times weekly throughout the study. The frequency can be adjusted based on the severity of cytopenias observed.
-
Data Analysis: Plot the platelet and neutrophil counts over time for each animal and treatment group.
-
Actionable Thresholds: Establish predefined thresholds for intervention. For example, a 50% reduction in platelet count from baseline may trigger a dose reduction of 25-50%. A 75% reduction may necessitate a temporary cessation of treatment.
-
Recovery Monitoring: If treatment is interrupted, continue to monitor CBCs until counts return to baseline or an acceptable level before re-initiating treatment, potentially at a lower dose.
Protocol 2: Assessment and Management of Gastrointestinal Side Effects
-
Daily Body Weight Measurement: Record the body weight of each animal daily.
-
Food and Water Intake: Measure the amount of food and water consumed per cage daily and calculate the average per animal.
-
Clinical Observations: Perform daily clinical observations, noting any signs of poor appetite, dehydration (e.g., skin tenting), or changes in stool consistency.
-
Dietary Intervention: If an animal loses more than 10% of its initial body weight, provide a highly palatable, high-calorie dietary supplement.
-
Dose Modification: If weight loss exceeds 15-20% and is accompanied by other signs of distress, consider a dose reduction or temporary halt in treatment.
Visualizations
Caption: this compound inhibits HDACs, leading to histone hyperacetylation and altered gene expression, which in turn induces cell cycle arrest and apoptosis. It also inhibits the PI3K/Akt signaling pathway.
References
- 1. Early phase clinical studies of AR‐42, a histone deacetylase inhibitor, for neurofibromatosis type 2‐associated vestibular schwannomas and meningiomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 1 trial of the histone deacetylase inhibitor this compound in patients with neurofibromatosis type 2-associated tumors and advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
AR-42 Technical Support Center: Enhancing Bioavailability and Experimental Success
Welcome to the technical support center for Ar-42 (this compound), a potent pan-histone deacetylase (HDAC) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the bioavailability of this compound and to offer solutions for common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as OSU-HDAC42, is an orally bioavailable, hydroxamate-tethered phenylbutyrate derivative that functions as a pan-HDAC inhibitor.[1][2] Its primary mechanism of action is the inhibition of both class I and class IIb HDAC enzymes.[3] This inhibition leads to the hyperacetylation of histone and non-histone proteins, which in turn modulates the expression of various genes involved in cell cycle arrest, apoptosis, and tumor suppression.[2][4]
Q2: What are the known signaling pathways affected by this compound?
A2: this compound has been shown to modulate several key signaling pathways implicated in cancer cell survival and proliferation. Notably, it down-regulates the PI3K/Akt/mTOR and STAT3 signaling pathways. By inhibiting these pathways, this compound can suppress tumor growth and induce apoptosis.
Q3: Is this compound soluble in aqueous solutions?
A3: this compound has poor aqueous solubility. It is, however, soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For experimental use, it is typically dissolved in these solvents first before being further diluted in aqueous-based media or formulation vehicles.
Q4: How should this compound be stored?
A4: For long-term storage, this compound powder should be kept at -20°C, where it is stable for up to three years. Stock solutions prepared in solvents like DMSO can be stored at -80°C for up to one year. It is important to note that aqueous solutions of this compound should not be stored for more than one day.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or inconsistent in vitro activity | Improper dissolution of this compound: Due to its poor aqueous solubility, this compound may precipitate out of solution if not prepared correctly. | Ensure this compound is fully dissolved in a suitable organic solvent (e.g., DMSO, ethanol) before adding it to your cell culture medium. Sonication can aid in dissolution. Prepare fresh dilutions for each experiment. |
| Degradation of this compound: Aqueous solutions of this compound are not stable for long periods. | Prepare fresh aqueous dilutions of this compound from a frozen stock solution immediately before each experiment. Do not store aqueous solutions for more than a day. | |
| Incorrect dosage: The effective concentration of this compound can vary significantly between different cell lines. | Perform a dose-response curve to determine the optimal IC50 for your specific cell line. Published IC50 values range from 0.11 µM to 0.65 µM for various cancer cell lines. | |
| Low in vivo efficacy or bioavailability | Suboptimal formulation: The choice of vehicle for oral administration is critical for achieving adequate bioavailability. | For oral gavage in mice, a common formulation is a suspension in 0.5% methylcellulose and 1% Tween 80. Another option involves dissolving this compound in a mixture of ethanol, PEG 400, and saline. The specific ratio of these components can be adjusted for different animal models. |
| Poor absorption: The physicochemical properties of this compound can limit its absorption from the gastrointestinal tract. | While specific food effect studies for this compound are not detailed in the provided results, administering the compound on an empty stomach is a consideration in clinical trials to standardize absorption. For preclinical studies, consistency in administration relative to feeding schedules is recommended. | |
| Precipitation of this compound in dosing solutions | Supersaturation and instability: High concentrations of this compound in vehicles where it has limited long-term stability can lead to precipitation. | Prepare dosing solutions fresh before each administration. If using a suspension, ensure it is uniformly mixed before each dose. For solutions, visual inspection for any precipitation is crucial. |
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| DU-145 | Prostate Cancer | 0.11 | |
| LNCaP | Prostate Cancer | 0.3 | |
| PC-3 | Prostate Cancer | 0.48 | |
| P815 | Mast Cell Leukemia | 0.65 | |
| C2 | Mastocytoma | 0.30 | |
| BR | Mastocytoma | 0.23 |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used in published studies to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound (powder)
-
DMSO (cell culture grade)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in RPMI 1640)
-
DMSO (for solubilizing formazan)
-
Plate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -80°C.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Incubate overnight to allow for cell attachment.
-
This compound Treatment: The next day, prepare serial dilutions of this compound from your stock solution in complete cell culture medium. Remove the old medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the cells with this compound for the desired time period (e.g., 96 hours).
-
MTT Addition: After the incubation period, remove the medium and add 150 µL of MTT solution to each well. Incubate at 37°C for 2 hours.
-
Formazan Solubilization: Remove the MTT solution and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Oral Formulation Preparation for In Vivo Mouse Studies
This protocol describes the preparation of a common this compound formulation for oral administration in mice.
Materials:
-
This compound (powder)
-
Methylcellulose
-
Tween 80
-
Sterile water
Procedure:
-
Prepare the Vehicle: Prepare a solution of 0.5% methylcellulose and 1% Tween 80 in sterile water.
-
This compound Suspension: Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., 4 mg/mL).
-
Mixing: Gradually add the this compound powder to the vehicle while vortexing or stirring continuously to ensure a uniform suspension.
-
Administration: Administer the suspension to mice via oral gavage at the desired dosage (e.g., 40-50 mg/kg). Ensure the suspension is well-mixed immediately before each administration.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
References
- 1. Preclinical Pharmacokinetics Study of R- and S-Enantiomers of the Histone Deacetylase Inhibitor, this compound (NSC 731438), in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: A Pan-HDAC Inhibitor with Antitumor and Antiangiogenic Activities in Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
Validation & Comparative
A Preclinical Head-to-Head: Ar-42 versus Vorinostat in Cancer Models
An objective comparison of the histone deacetylase inhibitors Ar-42 and vorinostat (SAHA) for researchers, scientists, and drug development professionals. This guide synthesizes preclinical data on efficacy, mechanism of action, and experimental protocols to inform future research and development.
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents. Among them, vorinostat (SAHA) is an established therapeutic, approved for the treatment of cutaneous T-cell lymphoma.[1][2] this compound (also known as OSU-HDAC42) is a newer, novel pan-HDAC inhibitor that has demonstrated significant preclinical activity across a range of malignancies, often showing greater potency than its predecessor.[1][3][4] This guide provides a comprehensive comparison of this compound and vorinostat based on available preclinical data, focusing on their relative performance in various cancer models.
In Vitro Efficacy: A Clear Advantage for this compound in Potency
Multiple studies have demonstrated that this compound exhibits greater potency than vorinostat in vitro across a variety of cancer cell lines. This is evidenced by consistently lower half-maximal inhibitory concentration (IC50) and lethal concentration (LC50) values.
In B-cell malignancies, this compound was found to be 3- to 6-fold more potent than vorinostat in Raji Burkitt's lymphoma, 697 acute lymphoblastic leukemia, and JeKo-1 mantle cell lymphoma cells. Similarly, in esophageal squamous cell carcinoma (ESCC) cell lines, this compound demonstrated lower IC50 values compared to vorinostat. In vestibular schwannoma and meningioma models, this compound also showed potent inhibitory effects at nanomolar concentrations.
| Cell Line | Cancer Type | This compound IC50/LC50 (µM) | Vorinostat IC50 (µM) | Reference |
| Raji | Burkitt's Lymphoma | 0.61 | ~1.8 - 3.6 | |
| 697 | Acute Lymphoblastic Leukemia | 0.22 | ~0.66 - 1.32 | |
| JeKo-1 | Mantle Cell Lymphoma | 0.21 | ~0.63 - 1.26 | |
| Chronic Lymphocytic Leukemia (CLL) | Chronic Lymphocytic Leukemia | 0.76 (LC50) | Not directly compared | |
| Eca109 | Esophageal Squamous Cell Carcinoma | 0.44 | 0.91 | |
| TE-1 | Esophageal Squamous Cell Carcinoma | 0.28 | 0.78 | |
| Primary Human Vestibular Schwannoma | Vestibular Schwannoma | 0.5 | Not reported | |
| Nf2-deficient Mouse Schwannoma | Schwannoma | 0.25 - 0.35 | Not reported | |
| Primary Human Meningioma | Meningioma | 1.5 | Not reported | |
| Ben-Men-1 | Meningioma | 1.0 | Not reported |
In Vivo Performance: this compound Demonstrates Superior Tumor Suppression
The enhanced potency of this compound observed in vitro translates to superior anti-tumor activity in preclinical animal models.
In a Raji Burkitt's lymphoma xenograft model, this compound treatment led to a significant 33% increase in median survival compared to the control group. In stark contrast, vorinostat administered at its maximum tolerated dose (MTD) showed no survival benefit. This suggests that this compound may have a wider therapeutic window and greater efficacy in this setting.
Furthermore, in a prostate cancer xenograft model, this compound suppressed tumor growth by 67%, whereas vorinostat at the same dose only achieved a 31% reduction in tumor growth. In a schwannoma xenograft model, oral administration of this compound resulted in a 42% reduction in tumor volume after 45 days of treatment.
A notable distinction between the two compounds lies in their effects on cancer-induced cachexia. In murine models of colon and lung carcinoma, this compound was shown to preserve body weight, prevent muscle and adipose tissue loss, and prolong survival. These beneficial effects were not observed with vorinostat treatment.
| Animal Model | Cancer Type | This compound Treatment Details | This compound Efficacy | Vorinostat Treatment Details | Vorinostat Efficacy | Reference |
| Raji Xenograft (SCID mice) | Burkitt's Lymphoma | 75 mg/kg, oral gavage, every other day | 33% increase in median survival (p=0.001) | 50 mg/kg, oral gavage, daily (MTD) | No survival benefit | |
| PC-3 Xenograft | Prostate Cancer | Not specified | 67% tumor growth suppression | Same dose as this compound | 31% tumor growth suppression | |
| HMS-97 Xenograft (SCID mice) | Malignant Schwannoma | Fed in chow | ~42% smaller mean tumor volume after 45 days | Not tested | Not applicable | |
| C-26 Colon Adenocarcinoma | Cancer Cachexia | Orally administered | Preserved body weight, prolonged survival | Not specified | No anticachectic effect observed | |
| Lewis Lung Carcinoma | Cancer Cachexia | Orally administered | Confirmed anticachectic effect | Not specified | No anticachectic effect observed |
Mechanism of Action: Differentiated Signaling Pathway Modulation
Both this compound and vorinostat are classified as pan-HDAC inhibitors, meaning they inhibit the activity of multiple histone deacetylase enzymes. This inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of tumor suppressor genes. Both drugs have been shown to induce cell cycle arrest and apoptosis in cancer cells.
However, a key differentiator for this compound is its demonstrated ability to inactivate the PI3K/Akt signaling pathway. This pathway is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and therapeutic resistance. The ability of this compound to decrease the phosphorylation of Akt provides an additional, potent anti-cancer mechanism that may not be as prominent with vorinostat.
Caption: General mechanism of HDAC inhibitors like this compound and vorinostat.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Experimental Protocols
The following are generalized protocols for key experiments cited in the preclinical comparison of this compound and vorinostat. For specific details, researchers should consult the original publications.
In Vitro Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of this compound or vorinostat for a specified duration (typically 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is included.
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well and the plates are incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined.
In Vivo Xenograft Tumor Model
Xenograft models are used to evaluate the anti-tumor efficacy of compounds in a living organism.
-
Cell Implantation: Human cancer cells (e.g., 0.5-2 million cells) are suspended in a suitable medium (e.g., HBSS) and injected subcutaneously or orthotopically into immunocompromised mice (e.g., SCID or nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100 mm³).
-
Drug Administration: Mice are randomized into treatment and control groups. This compound or vorinostat is administered via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule. A vehicle control is administered to the control group.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors may be excised for further analysis (e.g., immunohistochemistry for apoptosis or proliferation markers).
-
Data Analysis: Tumor growth inhibition and survival are calculated and statistically analyzed.
Caption: A generalized workflow for preclinical drug comparison.
Conclusion
The available preclinical evidence strongly suggests that this compound is a more potent HDAC inhibitor than vorinostat in a variety of cancer models. Its superior in vitro and in vivo efficacy, coupled with its unique ability to modulate the PI3K/Akt signaling pathway and its positive effects on cancer cachexia, position this compound as a highly promising candidate for further clinical investigation. While vorinostat remains an important therapeutic agent, the data presented in this guide indicates that this compound may offer significant advantages in the treatment of a broader range of malignancies. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of these two HDAC inhibitors in patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Novel Deacetylase Inhibitor this compound Demonstrates Pre-Clinical Activity in B-Cell Malignancies In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Ar-42: A Comparative Analysis with Leading Pan-HDAC Inhibitors
In the landscape of epigenetic therapeutics, pan-histone deacetylase (pan-HDAC) inhibitors have emerged as a promising class of anti-cancer agents. This guide provides an objective comparison of Ar-42, a novel pan-HDAC inhibitor, with other established pan-HDAC inhibitors, namely Vorinostat (SAHA), Panobinostat (LBH589), and Belinostat (PXD101). The comparison is based on their performance in preclinical studies, with a focus on inhibitory activity, cytotoxicity, and impact on key signaling pathways, supported by experimental data.
Performance Comparison
This compound (also known as OSU-HDAC42) is a potent, orally bioavailable pan-HDAC inhibitor that has demonstrated significant anti-tumor activity in a variety of cancer models.[1][2] Preclinical studies have indicated that this compound may exhibit greater potency and efficacy compared to other pan-HDAC inhibitors in certain contexts.
Inhibitory Activity
A direct comparison of the half-maximal inhibitory concentrations (IC50) reveals the potency of these inhibitors against HDAC enzymes and their cytotoxic effects on various cancer cell lines. This compound has been shown to be a potent inhibitor of Class I and IIb HDACs.[3]
Table 1: Comparative IC50 Values of Pan-HDAC Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line(s) | Reference |
| This compound | Pan-HDAC | 16-30 | Cell-free | [1] |
| Pan-HDAC | 30 | Cell-free | [4] | |
| ESCC cells (Eca109) | 440 | In vitro | ||
| ESCC cells (TE-1) | 280 | In vitro | ||
| Vorinostat (SAHA) | Pan-HDAC | ~10 | Cell-free | |
| HDAC1 | 198 | Cell-free | ||
| HDAC3 | 157 | Cell-free | ||
| Synovial sarcoma (SW-982) | 8600 | In vitro | ||
| Chondrosarcoma (SW-1353) | 2000 | In vitro | ||
| Panobinostat (LBH589) | Pan-HDAC | 5 | Cell-free | |
| Pan-HDAC | 2.1 - 531 | Cell-free | ||
| HH, BT474, HCT116 cells | 1.8, 2.6, 7.1 | In vitro | ||
| Synovial sarcoma (SW-982) | 100 | In vitro | ||
| Chondrosarcoma (SW-1353) | 20 | In vitro | ||
| Belinostat (PXD101) | HDAC | 27 | HeLa cell extracts | |
| Synovial sarcoma (SW-982) | 1400 | In vitro | ||
| Chondrosarcoma (SW-1353) | 2600 | In vitro |
Note: IC50 values can vary depending on the assay conditions and cell lines used.
Studies have directly compared this compound with Vorinostat, demonstrating this compound's superior potency in certain cancer cell lines. For instance, in esophageal squamous cell carcinoma (ESCC) cells, this compound exhibited lower IC50 values than Vorinostat, indicating greater cytotoxicity.
Mechanism of Action and Signaling Pathways
Pan-HDAC inhibitors exert their anti-cancer effects through various mechanisms, primarily by inducing histone hyperacetylation, which leads to the reactivation of tumor suppressor genes. This, in turn, can trigger cell cycle arrest, apoptosis, and inhibit angiogenesis. A key signaling pathway modulated by this compound is the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Modulation of the PI3K/Akt Signaling Pathway
This compound has been shown to suppress the PI3K/Akt pathway, contributing to its potent antitumor effects. This inhibition of Akt phosphorylation has been observed in various cancer models, including vestibular schwannomas and meningiomas. Other pan-HDAC inhibitors also interact with this pathway. Vorinostat has been shown to decrease the phosphorylation of AKT, and its combination with PI3K inhibitors results in synergistic cytotoxicity in cutaneous T-cell lymphoma cells. Panobinostat has also been shown to modulate the PI3K/Akt/mTOR pathway, contributing to its anti-tumor activities.
Induction of Apoptosis
A common mechanism of action for pan-HDAC inhibitors is the induction of apoptosis, or programmed cell death, in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. These inhibitors can upregulate pro-apoptotic proteins (e.g., Bax, Bak) and downregulate anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), leading to caspase activation and ultimately, cell death. Belinostat, for example, has been shown to induce apoptosis through both intrinsic and extrinsic pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of pan-HDAC inhibitors.
HDAC Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit HDAC enzyme activity.
Materials:
-
HDAC fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC enzyme (e.g., HeLa nuclear extract or purified HDAC isoforms)
-
Assay buffer
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Test compounds (this compound and other pan-HDAC inhibitors)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well black microplate, add the HDAC enzyme to each well.
-
Add the diluted test compounds to the respective wells. Include a positive control (e.g., Trichostatin A) and a negative control (vehicle).
-
Initiate the reaction by adding the HDAC fluorometric substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay determines the effect of the inhibitors on cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Test compounds (this compound and other pan-HDAC inhibitors)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Spectrophotometer (microplate reader)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Western Blotting for Histone Acetylation
This technique is used to detect the levels of acetylated histones in cells treated with HDAC inhibitors.
Materials:
-
Cancer cell lines treated with HDAC inhibitors
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, and a loading control like anti-β-actin or anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of histone acetylation.
Conclusion
This compound is a potent pan-HDAC inhibitor with promising anti-cancer activity. Preclinical data suggests that it may offer advantages in potency over other established pan-HDAC inhibitors like Vorinostat in specific cancer types. Its mechanism of action involves the inhibition of the PI3K/Akt signaling pathway and the induction of apoptosis, common traits among pan-HDAC inhibitors. The provided experimental protocols offer a framework for the continued investigation and comparison of this compound and other HDAC inhibitors, which is crucial for the development of more effective epigenetic therapies for cancer. Further head-to-head clinical studies are necessary to fully elucidate the comparative efficacy and safety of this compound in a therapeutic setting.
References
Ar-42 Demonstrates Potent Anti-Tumor Efficacy in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The novel histone deacetylase (HDAC) inhibitor, Ar-42 (also known as OSU-HDAC42), has shown significant promise as an anti-cancer agent, demonstrating potent tumor suppressive effects across a range of preclinical xenograft models. This guide provides a comprehensive comparison of this compound's in vivo efficacy, detailing its performance against various cancer types and in comparison to other therapeutic agents. The information is supported by experimental data and detailed protocols to aid in the evaluation and potential application of this compound in cancer research and drug development.
Comparative Efficacy of this compound in Xenograft Models
This compound has been evaluated in multiple xenograft models, consistently demonstrating a reduction in tumor growth and induction of apoptosis. The following tables summarize the quantitative data from key studies, showcasing the compound's activity in pancreatic cancer, vestibular schwannoma, and hepatocellular carcinoma.
Table 1: Efficacy of this compound in Pancreatic Cancer Xenografts
| Cell Line | Animal Model | This compound Dosage | Treatment Duration | Tumor Growth Inhibition (%) | Key Findings |
| BxPC-3 | BALB/c nude mice | 50 mg/kg, oral, every other day | 32 days | 55% reduction in tumor volume | Induced G2/M cell cycle arrest and apoptosis.[1][2][3] |
| AsPC-1 | Nude mice | 50 mg/kg, oral, every other day | Not Specified | 78% suppression of tumor burden | Associated with HDAC inhibition, increased apoptosis, and inhibition of proliferation. |
Table 2: Efficacy of this compound in Vestibular Schwannoma & Meningioma Xenografts
| Cell Line/Tumor Type | Animal Model | This compound Dosage | Treatment Duration | Tumor Growth Inhibition (%) | Key Findings |
| HMS-97 (Malignant Schwannoma) | SCID mice | 25 mg/kg/day in chow | 45 days | ~42% smaller mean tumor volume | Induced apoptosis and decreased Akt activation in vivo.[4] |
| Ben-Men-1 (Meningioma) | Mouse model | Not Specified | Not Specified | Marked diminishment of tumor volumes | Tumors did not return 6 months post-treatment.[5] |
| Merlin-deficient Schwann cells | Fischer rats | 25 mg/kg/day, oral | 4 weeks | Did not halt tumor growth | Delayed hearing loss but did not significantly affect tumor bioluminescence or weight. |
Table 3: Efficacy of this compound in Hepatocellular Carcinoma Xenografts
| Cell Line | Animal Model | This compound Dosage | Treatment Duration | Tumor Growth Inhibition (%) | Key Findings |
| HepG2 | Nude mice | Not Specified | Not Specified | Significantly inhibited tumor growth | Increased TUNEL staining (apoptosis) and reduced Ki-67 staining (proliferation) in xenograft tissues. |
Comparison with Alternative Treatments
A critical aspect of evaluating a new therapeutic agent is its performance relative to existing treatments. While comprehensive head-to-head studies are emerging, initial data provides valuable insights into this compound's comparative efficacy.
This compound vs. Other HDAC Inhibitors
In a study on pancreatic cancer cells, this compound demonstrated greater potency in suppressing cell invasiveness compared to other pan-HDAC inhibitors, suberoylanilide hydroxamic acid (SAHA) and trichostatin A (TSA).
This compound in Combination Therapy
The therapeutic potential of this compound may be enhanced when used in combination with standard-of-care chemotherapies. In a transgenic mouse model of pancreatic cancer, the combination of this compound and gemcitabine resulted in a significant increase in survival compared to either agent alone.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor effects through the modulation of multiple signaling pathways. As a pan-HDAC inhibitor, it induces hyperacetylation of histones, leading to changes in gene expression that promote cell cycle arrest, apoptosis, and inhibit tumor growth. Key pathways affected include the PI3K/Akt and p53 signaling cascades.
Caption: this compound's multifaceted mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for the key xenograft experiments cited in this guide.
Pancreatic Cancer Xenograft Protocol (BxPC-3)
-
Cell Culture: BxPC-3 human pancreatic cancer cells are cultured in appropriate media until they reach 80-90% confluency.
-
Animal Model: Male BALB/c nude mice (6-8 weeks old) are used.
-
Cell Implantation: A suspension of 5 x 10^6 BxPC-3 cells in 100 µL of serum-free medium is subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored every 3-4 days using calipers and calculated using the formula: (length × width²) / 2.
-
Treatment: When tumors reach a volume of approximately 100-150 mm³, mice are randomized into treatment and control groups. This compound is administered orally at a dose of 50 mg/kg every other day. The control group receives a vehicle control.
-
Endpoint Analysis: After the treatment period (e.g., 32 days), mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Caption: Workflow for a pancreatic cancer xenograft study.
Vestibular Schwannoma Xenograft Protocol (HMS-97)
-
Cell Culture: HMS-97 human malignant schwannoma cells are maintained in appropriate culture conditions.
-
Animal Model: Severe Combined Immunodeficient (SCID) mice are utilized.
-
Cell Implantation: HMS-97 cells are implanted into the flank of SCID mice.
-
Treatment: Mice are fed chow containing this compound to deliver a daily dose of 25 mg/kg.
-
Tumor Monitoring: Tumor volumes are quantified using high-field, volumetric MRI.
-
Endpoint Analysis: After 45 days of treatment, tumors are harvested for molecular target analysis using immunohistochemistry to assess apoptosis and Akt activation.
Hepatocellular Carcinoma Xenograft Protocol (HepG2)
-
Cell Culture: HepG2 human hepatocellular carcinoma cells are grown to 80-90% confluency.
-
Animal Model: Athymic nude mice are used for this model.
-
Cell Implantation: A suspension of HepG2 cells is injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors are established, mice are treated with this compound (specific dosage and schedule may vary by study).
Conclusion
The collective evidence from in vivo xenograft studies strongly supports the continued investigation of this compound as a potent anti-tumor agent. Its ability to inhibit tumor growth in various cancer models, including those resistant to standard therapies, highlights its therapeutic potential. The favorable comparisons with other HDAC inhibitors and its synergistic effects with chemotherapy further underscore its promise. The detailed protocols and pathway analyses provided in this guide are intended to facilitate further research and a deeper understanding of this compound's role in cancer therapy.
References
- 1. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 2. Video: An Orthotopic Resectional Mouse Model of Pancreatic Cancer [jove.com]
- 3. youtube.com [youtube.com]
- 4. Experimental mouse models for hepatocellular carcinoma research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HepG2 Xenograft Model - Altogen Labs [altogenlabs.com]
Ar-42 in Combination with Chemotherapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the histone deacetylase (HDAC) inhibitor Ar-42 in combination with other chemotherapy agents, supported by preclinical experimental data. This document summarizes key findings on the synergistic effects of this compound, details the experimental methodologies used in these studies, and visualizes the cellular pathways and experimental workflows involved.
This compound and Cisplatin: A Synergistic Approach in Bladder Cancer
Preclinical studies have demonstrated a significant synergistic anti-tumor effect when this compound is combined with the platinum-based chemotherapy agent cisplatin in bladder cancer models. This combination has been shown to enhance the destruction of bladder cancer cells through apoptosis and to be particularly effective against cancer stem cell populations.[1][2]
In Vitro Efficacy
The combination of this compound and cisplatin has been shown to be more effective at inhibiting the viability of bladder cancer cell lines than either agent alone.
Table 1: In Vitro Cytotoxicity of this compound and Cisplatin in Bladder Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) |
| SW780 | This compound | ~4 µM |
| Cisplatin | ~20 µM | |
| This compound + Cisplatin | Combination shows synergy (CI < 1) | |
| HT1376 | This compound | ~5 µM |
| Cisplatin | ~25 µM | |
| This compound + Cisplatin | Combination shows synergy (CI < 1) |
Note: Specific IC50 values for the combination were not explicitly stated in the reviewed literature; however, synergy was determined using a constant ratio of the individual IC50s (Cisplatin:this compound at a 5:1 ratio for SW780 cells). The combination index (CI) was calculated to be less than 1, indicating a synergistic interaction.
In Vivo Efficacy
In a xenograft model using SW780 bladder cancer cells, the combination of this compound and cisplatin led to a significant decrease in tumor growth compared to treatment with either agent alone.
Table 2: In Vivo Tumor Growth Inhibition by this compound and Cisplatin in a Bladder Cancer Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 28 | Percentage of Tumor Growth Inhibition |
| Vehicle Control | ~1400 | - |
| This compound (50 mg/kg) | ~800 | ~43% |
| Cisplatin (5 mg/kg) | ~900 | ~36% |
| This compound + Cisplatin | ~300 | ~79% |
Data are approximated from graphical representations in the cited literature and represent the trend of tumor growth inhibition.
This compound in Combination with Other Chemotherapy Agents
Currently, there is a lack of published preclinical studies specifically investigating the combination of this compound with 5-fluorouracil, bortezomib, or temozolomide. While the synergistic potential of HDAC inhibitors with these agents is an area of active research, specific data for this compound in these combinations is not yet available in the public domain. Therefore, a direct comparison with these agents is not possible at this time.
Signaling Pathways and Mechanisms of Action
This compound, as a pan-HDAC inhibitor, exerts its anti-cancer effects through various mechanisms. In combination with cisplatin, it is believed to enhance the genotoxic effects of cisplatin by altering chromatin structure, making DNA more accessible to the drug. The synergistic effect is also attributed to the enhanced induction of apoptosis.
Caption: Synergistic mechanism of this compound and Cisplatin.
Experimental Protocols
In Vitro Drug Viability Assay (MTT Assay)
This protocol is a representative method for assessing cell viability after treatment with this compound and cisplatin.
Caption: MTT assay experimental workflow.
Detailed Steps:
-
Cell Seeding: Bladder cancer cell lines (e.g., SW780, HT1376) are seeded in 96-well plates at an appropriate density and allowed to adhere for 24 hours.
-
Drug Treatment: Cells are treated with serial dilutions of this compound, cisplatin, or the combination of both. For combination studies, a constant ratio of the two drugs, based on their individual IC50 values, is often used.
-
Incubation: The treated cells are incubated for a period of 48 hours.
-
MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: The plates are incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. IC50 values are determined by plotting cell viability against drug concentration. Synergy is assessed using methods such as the combination index (CI), where CI < 1 indicates synergy.[1]
In Vivo Xenograft Model
This protocol outlines a typical in vivo study to evaluate the efficacy of this compound and cisplatin combination therapy.
Caption: In vivo xenograft model workflow.
Detailed Steps:
-
Cell Implantation: Human bladder cancer cells (e.g., SW780) are injected subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into different treatment groups: vehicle control, this compound alone, cisplatin alone, and the combination of this compound and cisplatin.
-
Drug Administration: this compound is typically administered orally, while cisplatin is given via intraperitoneal injection. Dosing schedules can vary, but a representative regimen might involve this compound given daily and cisplatin given on a weekly schedule.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice a week) to assess treatment efficacy and toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration. At the endpoint, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).[1]
Conclusion
The combination of this compound and cisplatin demonstrates a clear synergistic anti-tumor effect in preclinical models of bladder cancer, providing a strong rationale for further clinical investigation. The available data suggest that this combination therapy could be a promising strategy to enhance treatment efficacy, particularly in targeting cancer stem cells. Further research is warranted to explore the potential of this compound in combination with other chemotherapeutic agents such as 5-fluorouracil, bortezomib, and temozolomide, for which specific preclinical data is currently limited. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate future research in this promising area of cancer therapy.
References
A Head-to-Head Comparison of Ar-42 and Other Histone Deacetylase Inhibitors (HDACis)
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase inhibitors (HDACis) have emerged as a promising class of anti-cancer agents. By altering the epigenetic landscape of tumor cells, these drugs can induce cell cycle arrest, differentiation, and apoptosis. Ar-42 (also known as OSU-HDAC42) is a novel, orally bioavailable pan-HDAC inhibitor that has demonstrated potent anti-tumor activity in a variety of preclinical models and is currently under clinical investigation. This guide provides a head-to-head comparison of this compound with other well-characterized HDACis, focusing on their performance, supported by experimental data.
Mechanism of Action and Selectivity Profile
This compound is a hydroxamate-tethered phenylbutyrate derivative that inhibits class I and IIb HDAC enzymes.[1] Its pan-HDAC inhibitory activity leads to the accumulation of acetylated histones and non-histone proteins, resulting in the modulation of key cellular processes.
A critical aspect for comparing HDACis is their selectivity towards different HDAC isoforms. This selectivity can influence both efficacy and toxicity profiles. The following table summarizes the inhibitory activity (IC50 values) of this compound and other prominent HDACis against various HDAC isoforms.
| HDAC Inhibitor | Type | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | HDAC10 (nM) |
| This compound | Pan-HDACi | Potent | Potent | Potent | Potent | Potent | Potent |
| Vorinostat (SAHA) | Pan-HDACi | 10 | - | 20 | - | - | - |
| Romidepsin (FK228) | Class I selective | 36 | 47 | - | 14,000 | - | - |
| Panobinostat (LBH589) | Pan-HDACi | 2.1-531 (range) | 2.1-531 (range) | 2.1-531 (range) | 2.1-531 (range) | 2.1-531 (range) | 2.1-531 (range) |
| Belinostat (PXD101) | Pan-HDACi | Potent | Potent | Potent | Potent | Potent | Potent |
Note: "Potent" indicates significant inhibitory activity as described in the literature, but specific IC50 values were not consistently available across all isoforms in a single comparative study. Data is compiled from multiple sources and direct comparison should be made with caution.
In Vitro Anti-cancer Activity
The anti-proliferative activity of HDACis is a key measure of their potential as cancer therapeutics. The following table presents the IC50 values of this compound and other HDACis in various cancer cell lines.
| Cancer Cell Line | Cancer Type | This compound (µM) | Vorinostat (SAHA) (µM) | Panobinostat (nM) |
| JeKo-1 | Mantle Cell Lymphoma | <0.61 | - | - |
| Raji | Burkitt's Lymphoma | <0.61 | - | - |
| 697 | Acute Lymphoblastic Leukemia | <0.61 | - | - |
| P815 | Mast Cell Leukemia | 0.65 | - | - |
| C2 | Canine Mast Cell Tumor | 0.30 | - | - |
| BR | Canine Mast Cell Tumor | 0.23 | - | - |
| DU-145 | Prostate Cancer | 0.11 | - | - |
| PC-3 | Prostate Cancer | 0.48 | - | - |
| LNCaP | Prostate Cancer | 0.3 | - | - |
| HH | Cutaneous T-cell Lymphoma | - | - | 1.8 |
| BT474 | Breast Cancer | - | - | 2.6 |
| HCT116 | Colon Cancer | - | - | 7.1 |
| SW-982 | Synovial Sarcoma | - | IC50 in µM range | IC50 in nM range |
| SW-1353 | Chondrosarcoma | - | IC50 in µM range | IC50 in nM range |
Note: IC50 values are highly dependent on the specific experimental conditions (e.g., incubation time). Data is compiled from multiple sources.
Preclinical studies have suggested that this compound exhibits greater potency than vorinostat in some cancer models. For instance, in multiple myeloma cell lines, this compound was shown to be four- to seven-fold more potent than vorinostat.[2] In vivo, this compound treatment of PC-3 tumor xenografts resulted in a more significant reduction in tumor growth compared to SAHA.[3]
Signaling Pathways Affected by this compound
This compound exerts its anti-tumor effects by modulating multiple signaling pathways crucial for cancer cell survival and proliferation. Two of the most well-documented pathways are the PI3K/Akt and STAT3 signaling cascades.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is common in many cancers. This compound has been shown to down-regulate the phosphorylation of Akt, a key downstream effector of PI3K.[3][4] This leads to the inhibition of pro-survival signals and the induction of apoptosis.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor cell proliferation, survival, and invasion. Constitutive activation of STAT3 is observed in a wide range of human cancers. This compound has been shown to inhibit the activation of STAT3, leading to the downregulation of its target genes involved in cell survival and proliferation.
References
Ar-42: A Comparative Guide to a Novel Pan-HDAC Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of Ar-42, a novel pan-histone deacetylase (HDAC) inhibitor. Through objective comparisons with other established HDAC inhibitors, Vorinostat and Panobinostat, this document aims to equip researchers with the necessary data to evaluate the potential of this compound in preclinical and clinical research. The information presented is supported by experimental data, detailed methodologies, and visual representations of key cellular pathways.
Executive Summary
This compound (also known as OSU-HDAC42) is a potent, orally bioavailable pan-HDAC inhibitor that has demonstrated significant anti-tumor activity in a variety of cancer models. It induces cell cycle arrest, apoptosis, and modulates key signaling pathways involved in cancer cell proliferation and survival. Compared to other pan-HDAC inhibitors such as Vorinostat (SAHA) and Panobinostat (LBH589), this compound often exhibits greater potency in preclinical studies. This guide will delve into the comparative efficacy and mechanisms of these three HDAC inhibitors.
Mechanism of Action: A Comparative Overview
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression of tumor suppressor genes. HDAC inhibitors counteract this process, leading to histone hyperacetylation, chromatin relaxation, and the re-expression of silenced genes, ultimately resulting in cell cycle arrest, differentiation, and apoptosis of cancer cells.
This compound , Vorinostat , and Panobinostat are all classified as pan-HDAC inhibitors, meaning they target multiple HDAC isoforms. However, subtle differences in their inhibitory profiles and downstream effects contribute to their distinct pharmacological properties.
This compound has been shown to be a potent inhibitor of class I and IIb HDACs.[1] Its mechanism of action involves the induction of histone H3 and H4 hyperacetylation, leading to the upregulation of the cyclin-dependent kinase inhibitor p21 and the tumor suppressor p53.[2] this compound also impacts several critical signaling pathways, including the PI3K/Akt and STAT3 pathways, which are frequently dysregulated in cancer.[3]
Vorinostat (SAHA) is a hydroxamic acid-based HDAC inhibitor that was the first to receive FDA approval for the treatment of cutaneous T-cell lymphoma (CTCL). It inhibits class I and II HDACs, leading to the accumulation of acetylated histones and non-histone proteins.[4][5] Vorinostat's anti-tumor effects are mediated through the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
Panobinostat (LBH589) is another potent pan-HDAC inhibitor approved for the treatment of multiple myeloma. It inhibits the activity of class I, II, and IV HDACs at nanomolar concentrations. Panobinostat's mechanism involves the induction of DNA damage, cell cycle arrest, and apoptosis in malignant cells.
Quantitative Performance Comparison
The following tables summarize the available quantitative data comparing the efficacy of this compound, Vorinostat, and Panobinostat.
Table 1: Comparative Inhibitory Activity (IC50) Against Cancer Cell Lines
| Cell Line | Cancer Type | This compound (µM) | Vorinostat (SAHA) (µM) | Panobinostat (LBH589) (µM) | Reference |
| JeKo-1 | Mantle Cell Lymphoma | <0.61 | - | - | |
| Raji | Burkitt's Lymphoma | <0.61 | - | - | |
| 697 | Acute Lymphoblastic Leukemia | <0.61 | - | - | |
| P815 | Mastocytoma | 0.65 | - | - | |
| C2 | Mast Cell Tumor | 0.30 | - | - | |
| BR | Mast Cell Tumor | 0.23 | - | - | |
| SW-982 | Synovial Sarcoma | - | 8.6 | 0.1 | |
| SW-1353 | Chondrosarcoma | - | 2.0 | 0.02 | |
| Human VS | Vestibular Schwannoma | 0.5 | - | - | |
| Nf2-deficient mouse schwannoma | Schwannoma | 0.25-0.35 | - | - | |
| Primary meningioma | Meningioma | 1.5 | - | - | |
| Ben-Men-1 | Meningioma | 1.0 | - | - |
Table 2: Comparative Effects on Cell Cycle Distribution
| Cell Line | Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| P815 | This compound (0.5 µM, 24h) | Increase | - | - | |
| C2 | This compound (0.5 µM, 24h) | Increase | - | Increase | |
| SW-982 | Vorinostat (8.6 µM, 48h) | 75.1 | 11.2 | 13.7 | |
| SW-982 | Panobinostat (0.1 µM, 48h) | 71.3 | 12.5 | 16.2 | |
| SW-1353 | Vorinostat (2.0 µM, 48h) | 72.4 | 13.1 | 14.5 | |
| SW-1353 | Panobinostat (0.02 µM, 48h) | 65.2 | 18.3 | 16.5 | |
| VS Cells | This compound (varied doses, 2 days) | - | - | Dose-dependent increase | |
| Ben-Men-1 | This compound (varied doses) | - | - | Dose-dependent increase |
Table 3: Comparative Induction of Apoptosis
| Cell Line | Treatment | Apoptotic Effect | Reference |
| P815, C2, BR | This compound (0.13-1 µM, 24h) | Dose-dependent induction of apoptosis | |
| SW-982 | Vorinostat (IC50, 48h) | Increased Caspase 3/7 activity (up to 23%) | |
| SW-982 | Panobinostat (IC50, 48h) | Increased Caspase 3/7 activity (up to 23%) | |
| SW-1353 | Vorinostat (IC50, 48-72h) | 3-fold activation of Caspase 3/7 | |
| VS Cells | This compound (6 days) | Moderate increase in apoptosis | |
| Meningioma Cells | This compound (6 days) | Dramatic increase in apoptosis |
Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects by modulating multiple intracellular signaling pathways that are critical for cancer cell growth and survival.
Caption: Signaling pathways modulated by this compound.
Experimental Workflows
The following diagrams illustrate the general workflows for key experiments used to characterize the activity of HDAC inhibitors.
Caption: Western Blot experimental workflow.
Caption: Cell cycle analysis experimental workflow.
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis for Histone Acetylation and Protein Expression
1. Cell Culture and Treatment:
-
Culture cells to 70-80% confluency in appropriate media.
-
Treat cells with desired concentrations of this compound, Vorinostat, Panobinostat, or vehicle control (e.g., DMSO) for the indicated time.
2. Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on a 4-20% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-acetyl-histone H3, anti-acetyl-histone H4, anti-p21, anti-p53, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
1. Cell Culture and Treatment:
-
Seed cells at a density that allows for logarithmic growth.
-
Treat cells with desired concentrations of HDAC inhibitors or vehicle control for the specified duration.
2. Cell Harvesting and Fixation:
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash cells with PBS.
-
Fix cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
3. DNA Staining:
-
Centrifuge fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend cells in a solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
4. Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Assay (Caspase-3/7 Activity)
1. Cell Culture and Treatment:
-
Plate cells in a 96-well plate.
-
Treat cells with desired concentrations of HDAC inhibitors or vehicle control. Include a positive control for apoptosis induction (e.g., staurosporine).
2. Caspase-Glo® 3/7 Assay:
-
Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well at a 1:1 ratio with the cell culture medium.
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1-2 hours, protected from light.
3. Luminescence Measurement:
-
Measure the luminescence of each sample using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
4. Data Analysis:
-
Calculate the fold change in caspase activity relative to the vehicle-treated control.
Conclusion
This compound is a potent pan-HDAC inhibitor with a compelling preclinical profile. The data presented in this guide demonstrates its ability to induce cell cycle arrest and apoptosis in various cancer cell lines, often with greater potency than established HDAC inhibitors like Vorinostat. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as PI3K/Akt and STAT3, suggests its potential as a broad-spectrum anti-cancer agent. The provided experimental protocols and visualizations serve as a valuable resource for researchers seeking to further investigate the therapeutic potential of this compound and other HDAC inhibitors. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety profiles of these compounds in various cancer contexts.
References
- 1. The Novel Deacetylase Inhibitor this compound Demonstrates Pre-Clinical Activity in B-Cell Malignancies In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitor this compound and achiral analogues kill malaria parasites in vitro and in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel histone deacetylase inhibitor, this compound, inhibits gp130/Stat3 pathway and induces apoptosis and cell cycle arrest in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The HDAC inhibitor panobinostat (LBH589) exerts in vivo anti-leukaemic activity against MLL-rearranged acute lymphoblastic leukaemia and involves the RNF20/RNF40/WAC-H2B ubiquitination axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo histone deacetylase inhibitor therapy with vorinostat and paclitaxel in ovarian cancer models: does timing matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
Ar-42 Safety Profile: A Comparative Analysis with Alternative HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the safety profile of Ar-42, a novel histone deacetylase (HDAC) inhibitor, with other established pan-HDAC inhibitors: vorinostat, romidepsin, and belinostat. The information is intended to support researchers and drug development professionals in making informed decisions regarding the selection and development of HDAC inhibitors for therapeutic applications.
Executive Summary
This compound has demonstrated a manageable safety profile in early-phase clinical trials, with the most common treatment-related adverse events being cytopenias, fatigue, and nausea.[1] Dose-limiting toxicities (DLTs) have been identified as grade 3 thrombocytopenia and grade 4 psychosis.[1] Preclinical studies in animal models suggest that this compound is well-tolerated and can penetrate the blood-brain barrier. When compared to other pan-HDAC inhibitors, this compound exhibits a safety profile with some overlapping and some distinct characteristics. This guide presents a detailed comparison of these safety profiles, supported by available preclinical and clinical data.
Comparative Safety Data
The following table summarizes the key safety findings for this compound and its comparators from preclinical and clinical studies.
| Safety Parameter | This compound | Vorinostat | Romidepsin | Belinostat |
| Preclinical Toxicology | ||||
| LD50 (Oral, Mouse) | Data not available | > 2,000 mg/kg[2][3] | Data not available | Data not available |
| LD50 (Oral, Rat) | Data not available | > 750 mg/kg[2] | Data not available | Data not available |
| LD50 (IV, Mouse) | Data not available | 1,250 mg/kg (LDLo) | < 8 mg/kg | Data not available |
| No-Observed-Adverse-Effect-Level (NOAEL) (Oral, Rat) | Data not available | Not established in a 26-week study | Data not available | Data not available |
| No-Observed-Adverse-Effect-Level (NOAEL) (Oral, Dog) | Data not available | 60 mg/kg/day (in a 26-week study) | Data not available | Data not available |
| Genotoxicity (Ames Test) | Data not available | Weakly mutagenic | Data not available | Genotoxic |
| Genotoxicity (In vivo Micronucleus Test) | Data not available | Weakly positive in mice | Data not available | Genotoxic |
| Cardiotoxicity (hERG Assay) | Data not available | No effects up to 300 µM | Inhibition at 10 µg/mL (~27-fold Cmax) | No meaningful effect on cardiac repolarization |
| Clinical Safety | ||||
| Maximum Tolerated Dose (MTD) | 60 mg three times weekly for 3 weeks of a 28-day cycle | 400 mg once daily or 200 mg twice daily | 14 mg/m² on days 1, 8, and 15 of a 28-day cycle | 1000 mg/m² i.v. on days 1-5 of a 21-day cycle |
| Dose-Limiting Toxicities (DLTs) | Grade 3 Thrombocytopenia, Grade 4 Psychosis | Anorexia, Dehydration, Diarrhea, Fatigue | Fatigue, Nausea, Vomiting, Thrombocytopenia | Fatigue, Diarrhea, Atrial Fibrillation |
| Common Adverse Events (Any Grade) | Cytopenias, Fatigue, Nausea | Fatigue, Nausea, Diarrhea, Anorexia | Fatigue, Nausea, Vomiting, Anorexia, Hematologic abnormalities | Nausea, Fatigue, Pyrexia, Anemia, Vomiting |
| Common Grade 3/4 Adverse Events | Thrombocytopenia, Anemia, Dehydration | Thrombocytopenia, Fatigue, Dehydration, Anemia | Thrombocytopenia, Neutropenia, Anemia, Infections | Anemia, Thrombocytopenia, Dyspnea, Neutropenia, Fatigue, Pneumonia |
| Reasons for Discontinuation | Not specified | Anorexia, Pulmonary Embolism, Weight Decrease | Infection, Fatigue, Dyspnea, QT Prolongation, Hypomagnesemia | Adverse events (19% of patients) |
Experimental Protocols
This section outlines the general methodologies for key preclinical safety and toxicology studies relevant to the evaluation of HDAC inhibitors.
Acute Toxicity (LD50) Determination
Objective: To determine the median lethal dose (LD50) of a test compound after a single administration.
Methodology:
-
Species: Typically performed in two rodent species (e.g., mice and rats).
-
Route of Administration: The intended clinical route (e.g., oral gavage, intravenous injection) is used.
-
Procedure:
-
Animals are divided into groups and administered single, escalating doses of the test compound.
-
A control group receives the vehicle only.
-
Animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality.
-
The LD50 value is calculated statistically as the dose at which 50% of the animals are expected to die.
-
Repeat-Dose Toxicity and No-Observed-Adverse-Effect-Level (NOAEL) Determination
Objective: To evaluate the toxicological effects of a test compound after repeated administration over a prolonged period and to determine the NOAEL.
Methodology:
-
Species: Typically one rodent and one non-rodent species (e.g., rat and dog).
-
Duration: Varies depending on the intended duration of clinical use (e.g., 28-day, 90-day, or 26-week studies).
-
Procedure:
-
Animals are administered the test compound daily at multiple dose levels.
-
A control group receives the vehicle only.
-
Clinical signs, body weight, food consumption, and hematological and clinical chemistry parameters are monitored throughout the study.
-
At the end of the study, a full necropsy and histopathological examination of organs are performed.
-
The NOAEL is the highest dose level at which no adverse effects are observed.
-
Genotoxicity Assays
Objective: To assess the mutagenic potential of a test compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Several strains of S. typhimurium with different mutations in the histidine operon are used.
-
The bacteria are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).
-
The bacteria are plated on a minimal agar medium lacking histidine.
-
After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.
-
A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic potential.
Objective: To detect chromosomal damage or damage to the mitotic apparatus in mammalian cells by a test compound.
Methodology:
-
Species: Typically mice or rats.
-
Procedure:
-
Animals are treated with the test compound, usually via the intended clinical route.
-
Bone marrow or peripheral blood is collected at specified time points after treatment.
-
The cells are stained, and immature erythrocytes (polychromatic erythrocytes) are scored for the presence of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes).
-
A significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates genotoxicity.
-
Safety Pharmacology
Objective: To assess the potential of a test compound to inhibit the hERG potassium channel, which can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.
Methodology:
-
Test System: Mammalian cells (e.g., CHO or HEK293 cells) stably expressing the hERG potassium channel.
-
Procedure:
-
The cells are exposed to various concentrations of the test compound.
-
The activity of the hERG channel is measured using electrophysiological techniques, typically the patch-clamp method.
-
The concentration of the test compound that causes 50% inhibition (IC50) of the hERG current is determined.
-
A low IC50 value indicates a higher risk of cardiotoxicity.
-
Visualizations
Signaling Pathway Diagram
This compound is known to exert its effects, in part, through the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell survival, proliferation, and growth.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the preclinical safety assessment of a novel small molecule inhibitor like this compound.
Caption: A generalized workflow for preclinical safety assessment.
Conclusion
This compound presents a safety profile in early clinical development that is largely consistent with other pan-HDAC inhibitors, with hematologic and gastrointestinal toxicities being the most common. The dose-limiting toxicities of thrombocytopenia and psychosis highlight the need for careful patient monitoring. Compared to vorinostat, romidepsin, and belinostat, this compound appears to share a similar spectrum of common adverse events. However, a complete comparative assessment of preclinical safety is limited by the lack of publicly available quantitative data (e.g., LD50, NOAEL) for this compound. Further clinical development and publication of comprehensive preclinical toxicology data will be crucial for a more definitive characterization of this compound's safety profile relative to existing HDAC inhibitors. This guide provides a foundational comparison based on the currently available information to aid in the ongoing evaluation of this promising therapeutic candidate.
References
Benchmarking Ar-42: A Comparative Analysis Against Next-Generation HDAC Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic therapeutics is continually evolving, with a significant focus on the development of novel histone deacetylase (HDAC) inhibitors. Ar-42 (also known as OSU-HDAC42), a pan-HDAC inhibitor, has demonstrated considerable anti-cancer activity across a range of solid and hematological malignancies.[1][2] As the field progresses towards more targeted approaches, a new generation of HDAC inhibitors, including class-selective and isoform-selective agents, has emerged. These next-generation inhibitors aim to enhance therapeutic efficacy while potentially reducing the off-target effects associated with broader pan-HDAC inhibition.[3][4][5]
This guide provides an objective comparison of this compound against prominent next-generation HDAC inhibitors, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in making informed decisions for their research and therapeutic development programs.
At a Glance: this compound versus Next-Generation HDAC Inhibitors
This compound is a hydroxamate-tethered phenylbutyrate derivative that acts as a broad-spectrum inhibitor of both histone and non-histone proteins, targeting Class I and IIB HDAC enzymes. Its mechanism of action involves the induction of histone hyperacetylation, leading to the upregulation of tumor suppressor genes like p21, and the modulation of various cell signaling pathways, including the PI3K/Akt and STAT3 pathways. In contrast, next-generation HDAC inhibitors are often designed for greater selectivity. This includes inhibitors that target specific HDAC classes (e.g., Class I) or individual isoforms (e.g., HDAC6), a strategy intended to provide an improved risk-benefit profile.
Comparative Performance Data
To facilitate a direct comparison, the following tables summarize the inhibitory activity (IC50 values) of this compound and selected next-generation HDAC inhibitors against various HDAC isoforms and cancer cell lines. It is important to note that IC50 values can vary depending on the specific experimental conditions and assay formats used.
Table 1: Comparative Inhibitory Activity (IC50) Against HDAC Isoforms
| Inhibitor | Type | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | Reference |
| This compound | Pan-HDAC | 16-30 (pan-HDAC IC50) | - | - | - | - | |
| Entinostat (MS-275) | Class I Selective | 243 | 453 | 248 | >10000 | >10000 | MedChemExpress |
| Ricolinostat (ACY-1215) | HDAC6 Selective | 58 | 48 | 51 | 5 | 100 | MedChemExpress |
| Mocetinostat (MGCD0103) | Class I Selective | 150 | 290 | 1660 | >10000 | >10000 |
Table 2: Comparative Anti-proliferative Activity (IC50) in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | DU-145 | Prostate Cancer | 0.11 | |
| PC-3 | Prostate Cancer | 0.48 | ||
| LNCaP | Prostate Cancer | 0.3 | ||
| BxPC-3 | Pancreatic Cancer | ~0.5 | ||
| PANC-1 | Pancreatic Cancer | ~1.0 | ||
| C2 | Mast Cell Tumor | 0.30 | ||
| BR | Mast Cell Tumor | 0.23 | ||
| Entinostat (MS-275) | K562 | Leukemia | 0.0415 | Selleck Chemicals |
| A2780 | Ovarian Cancer | 0.23 | Selleck Chemicals | |
| Ricolinostat (ACY-1215) | A-172 | Glioblastoma | 0.01 (24h) | Selleck Chemicals |
| U87MG | Glioblastoma | 0.01 (24h) | Selleck Chemicals | |
| Mocetinostat (MGCD0103) | HCT116 | Colon Cancer | 0.09 | |
| A549 | Lung Cancer | 0.35 |
Signaling Pathways and Mechanisms of Action
The anti-tumor effects of HDAC inhibitors are mediated through the modulation of various signaling pathways. Understanding these pathways is crucial for identifying potential therapeutic synergies and predicting clinical outcomes.
This compound Signaling Pathways
This compound exerts its effects through multiple mechanisms. As a pan-HDAC inhibitor, it induces global histone acetylation, leading to the expression of tumor suppressor genes like p21. Furthermore, this compound has been shown to down-regulate key survival pathways, including the PI3K/Akt/mTOR and STAT3 signaling cascades. In pancreatic cancer, this compound induces apoptosis through both caspase-dependent and -independent pathways and can trigger reactive oxygen species (ROS) generation.
Next-Generation HDAC Inhibitor Signaling Pathways
Next-generation HDAC inhibitors, due to their selectivity, can have more targeted effects on signaling pathways.
-
Class I-selective inhibitors (e.g., Entinostat, Mocetinostat): These inhibitors primarily target HDAC1, 2, and 3, which are key regulators of chromatin structure and gene expression. Their inhibition leads to the acetylation of histones and subsequent expression of tumor suppressor genes. Mocetinostat has also been shown to inhibit the PI3K/AKT pathway.
-
HDAC6-selective inhibitors (e.g., Ricolinostat): HDAC6 is a cytoplasmic enzyme that deacetylates non-histone proteins, including α-tubulin and Hsp90. Inhibition of HDAC6 by agents like Ricolinostat leads to the accumulation of acetylated α-tubulin, disrupting microtubule dynamics and cell migration. It can also impact protein quality control by affecting the Hsp90 chaperone system. Ricolinostat has been shown to suppress the PI3K/AKT/mTOR and ERK pathways.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate benchmarking of HDAC inhibitors. Below are methodologies for key assays used to evaluate their performance.
Fluorometric HDAC Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of HDACs.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. A phase 1 trial of the HDAC inhibitor this compound in patients with multiple myeloma and T- and B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Next-generation of selective histone deacetylase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Ar-42: A Comparative Guide to Synergistic Combinations with Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
Ar-42, a potent pan-histone deacetylase (HDAC) inhibitor, has demonstrated significant anti-tumor activity across a range of preclinical cancer models. Its mechanism of action, which involves the epigenetic modification of both histone and non-histone proteins, leads to cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis. While this compound shows promise as a monotherapy, its true potential may lie in its ability to synergistically enhance the efficacy of various targeted therapies. This guide provides a comparative overview of the preclinical rationale and experimental evidence for combining this compound with key targeted agents.
Executive Summary
This document outlines the synergistic potential of this compound with four major classes of targeted therapies: proteasome inhibitors (e.g., bortezomib), multi-kinase inhibitors (e.g., sorafenib), PI3K/Akt pathway inhibitors, and apoptosis-inducing ligands (e.g., TRAIL). The synergistic interactions are primarily driven by complementary mechanisms of action that target multiple, often intersecting, cancer-promoting pathways. While specific quantitative data for this compound combinations are limited in publicly available literature, the extensive evidence for other pan-HDAC inhibitors provides a strong basis for the anticipated synergistic effects.
Data on Synergistic Effects of HDAC Inhibitors with Targeted Therapies
Quantitative analysis of drug synergy is commonly performed using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The following table summarizes the expected synergistic outcomes based on studies with other pan-HDAC inhibitors, providing a framework for potential this compound combinations.
| Targeted Therapy Class | Combination Partner Example | Cancer Type(s) | Observed/Expected Synergistic Effect (CI Value) | Reference (for similar HDACi) |
| Proteasome Inhibitor | Bortezomib | Multiple Myeloma | Synergistic (CI < 1) | [1] |
| Multi-kinase Inhibitor | Sorafenib | Hepatocellular Carcinoma | Synergistic (CI < 1) | [2][3] |
| PI3K/Akt Pathway Inhibitor | Various | Various Cancers | Synergistic (CI < 1) | [4] |
| Apoptosis-Inducing Ligand | TRAIL | Various Cancers | Synergistic (CI < 1) | [5] |
Detailed Experimental Protocols
A generalized protocol for assessing the synergistic effects of this compound in combination with a targeted therapy using the Chou-Talalay method is provided below.
General Protocol for In Vitro Synergy Assessment
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Drug Preparation: this compound and the targeted therapy are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.
-
Cell Viability Assay (MTT or CellTiter-Glo®):
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with this compound alone, the targeted therapy alone, or the combination of both at various concentrations and ratios. A constant ratio combination design is often employed.
-
After a specified incubation period (e.g., 48 or 72 hours), cell viability is assessed using an MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
-
Data Analysis (Chou-Talalay Method):
-
The dose-effect curves for each drug alone and in combination are generated.
-
The software Compusyn is used to calculate the Combination Index (CI) values at different effect levels (fractions affected, Fa).
-
CI values are interpreted as follows:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
-
Western Blot Analysis: To investigate the underlying molecular mechanisms, protein expression levels of key signaling molecules are assessed by Western blotting in cells treated with the individual drugs and the combination.
Mechanisms of Synergy and Signaling Pathways
The synergistic effects of this compound with targeted therapies stem from the convergence of their mechanisms on critical cancer signaling pathways.
This compound and Bortezomib
The combination of HDAC inhibitors and proteasome inhibitors like bortezomib has shown strong synergy, particularly in multiple myeloma. This compound, by inhibiting HDACs, leads to the accumulation of acetylated histones and other proteins. Bortezomib inhibits the proteasome, leading to the accumulation of ubiquitinated proteins. The dual blockade of these major protein degradation pathways results in overwhelming cellular stress, leading to the induction of apoptosis through the generation of reactive oxygen species (ROS).
This compound and Sorafenib
Sorafenib is a multi-kinase inhibitor that targets the RAF/MEK/ERK signaling pathway, which is often hyperactivated in cancers like hepatocellular carcinoma. HDAC inhibitors can sensitize cancer cells to sorafenib by modulating key components of this pathway and other survival signals. For instance, HDAC inhibitors can prevent the feedback activation of ERK signaling that can occur with sorafenib treatment alone, leading to a more sustained pathway inhibition and enhanced apoptosis.
This compound and PI3K/Akt Pathway Inhibitors
The PI3K/Akt pathway is a critical survival pathway that is frequently dysregulated in cancer. There is significant crosstalk between HDACs and the PI3K/Akt pathway. HDAC inhibitors can suppress the expression of key components of the PI3K/Akt pathway, while PI3K/Akt inhibitors can block the downstream signaling that promotes cell survival. The combination of this compound with a PI3K/Akt inhibitor is expected to lead to a more profound and sustained inhibition of this pro-survival signaling network, resulting in enhanced apoptosis.
This compound and TRAIL
Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a promising anti-cancer agent that selectively induces apoptosis in cancer cells. However, many tumors are resistant to TRAIL monotherapy. HDAC inhibitors have been shown to sensitize cancer cells to TRAIL-induced apoptosis. This sensitization is often mediated by the upregulation of TRAIL death receptors (DR4 and DR5) and the downregulation of anti-apoptotic proteins like c-FLIP, thereby lowering the threshold for apoptosis induction.
Experimental Workflow
The following diagram illustrates a typical workflow for preclinical evaluation of this compound combination therapies.
Conclusion
The combination of this compound with targeted therapies represents a promising strategy to enhance anti-tumor efficacy and potentially overcome drug resistance. The mechanistic rationale for synergy is strong, supported by extensive preclinical data for other pan-HDAC inhibitors. Further preclinical studies specifically investigating this compound in combination with agents like bortezomib, sorafenib, PI3K/Akt inhibitors, and TRAIL are warranted to generate the quantitative data needed to guide clinical development. The experimental protocols and workflows outlined in this guide provide a framework for conducting such investigations and advancing our understanding of this compound's full therapeutic potential.
References
- 1. Beyond single-agent bortezomib: combination regimens in relapsed multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. news-medical.net [news-medical.net]
- 4. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination effect of therapies targeting the PI3K- and AR-signaling pathways in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Management and Disposal of Argon-42
Argon-42 (Ar-42) is a radioactive isotope of argon requiring specialized handling and disposal procedures to ensure the safety of laboratory personnel and the environment. Due to its radioactive nature, the disposal of this compound is strictly regulated, and specific protocols must be followed as mandated by national and local authorities. This document provides essential safety information and a general framework for the proper management of this compound waste.
It is imperative to consult with your institution's Radiation Safety Officer (RSO) or Environmental Health and Safety (EHS) department before handling or disposing of any radioactive material, including Argon-42.
Key Properties of Argon-42
Understanding the radiological characteristics of Argon-42 is fundamental to its safe management.
| Property | Value |
| Half-life | 32.9 ± 1.1 years[1][2][3] |
| Decay Mode | Beta (β-) emission[2][4] |
| Primary Decay Product | Potassium-42 (K-42) |
| Specific Activity | 9.81 x 10¹² Bq/g |
Health and Safety Hazards
The primary hazard associated with Argon-42 is the ionizing radiation emitted during its radioactive decay. Although Argon itself is a colorless, odorless, and chemically inert gas, the radioactive isotope this compound and its decay product, Potassium-42, present radiological risks.
-
External Radiation Exposure: Shielding may be required to protect personnel from beta particles emitted by this compound and its daughter nuclide.
-
Internal Radiation Exposure: Inhalation of this compound gas can lead to internal exposure. Therefore, it is crucial to handle this isotope in well-ventilated areas or in a contained system.
-
Asphyxiation: Like stable argon, this compound is denser than air and can displace oxygen in enclosed spaces, leading to a risk of asphyxiation.
General Disposal Procedures
The disposal of radioactive waste is a regulated activity. The following steps outline a general workflow for the management of this compound waste. This is not a substitute for institution-specific protocols and regulatory requirements.
-
Segregation and Collection:
-
This compound waste must be segregated from non-radioactive waste at the point of generation.
-
Use appropriately labeled, sealed, and shielded containers. The specific type of container will depend on the physical form of the waste (e.g., gas cylinder, contaminated materials).
-
-
Characterization and Labeling:
-
All waste containers must be accurately labeled with the isotope (Argon-42), the activity level, the date, and the generating researcher's name.
-
The waste must be characterized to determine its physical and chemical properties.
-
-
Storage:
-
Radioactive waste must be stored in a designated and secure area with controlled access.
-
The storage location should be shielded and ventilated as required by the activity level and form of the waste.
-
-
Disposal:
-
Disposal of this compound must be handled by a licensed radioactive waste disposal vendor.
-
Contact your institution's RSO or EHS department to arrange for the pickup and disposal of the waste. They will ensure that the disposal is carried out in compliance with all applicable regulations.
-
Argon-42 Decay Pathway
The following diagram illustrates the decay of Argon-42 to its daughter product, Potassium-42, which is also radioactive and subsequently decays to a stable isotope of Calcium.
Caption: Decay pathway of Argon-42 to stable Calcium-42.
Experimental Workflow for Waste Management
The logical flow for managing Argon-42 waste from generation to disposal is depicted below.
Caption: General workflow for Argon-42 waste management.
References
Essential Safety and Logistical Information for Handling Argon-42
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, operation, and disposal of Argon-42 (Ar-42). The following procedures are designed to minimize exposure and ensure a safe laboratory environment.
Understanding the Hazard: Properties of Argon-42
Argon-42 is a radioactive isotope of argon. As a noble gas, it is colorless, odorless, and chemically inert under most conditions.[1] The primary hazard associated with this compound is not chemical reactivity but the risks posed by its radioactivity and its physical properties as a gas.
Radiological Profile:
Argon-42 undergoes beta decay with a half-life of 32.9 years.[2][3] It decays to Potassium-42 (K-42), which is also radioactive. K-42, in turn, undergoes beta decay with a much shorter half-life of 12.36 hours, ultimately decaying to stable Calcium-42 (Ca-42).[2] The primary radiological hazards are the beta particles emitted during these decay processes.
| Property | Value |
| Half-life | 32.9 years[2] |
| Primary Emission | Beta (β⁻) particles |
| This compound Decay Energy | 0.599 MeV (Qβ) |
| Decay Product | Potassium-42 (K-42) |
| K-42 Half-life | 12.36 hours |
| K-42 Decay Energy | 3.525 MeV (Qβ) |
| Final Decay Product | Calcium-42 (Ca-42) (stable) |
Physical Hazard:
As an asphyxiant, Argon-42 is denser than air and can displace oxygen in enclosed spaces, leading to a risk of suffocation. This hazard is present regardless of its radioactivity.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to protect against both radiological and physical hazards.
| PPE Component | Specification |
| Body Protection | Full-length lab coat or coveralls. For higher activity work, a disposable suit (e.g., Tyvek®) is recommended to prevent contamination of personal clothing. |
| Hand Protection | Double-gloving with nitrile or rubber gloves. The outer gloves should be changed frequently and monitored for contamination. |
| Eye Protection | Safety glasses with side shields are mandatory. For procedures with a splash or aerosol risk, a full-face shield should be worn over safety glasses. |
| Respiratory Protection | Work with this compound gas must be conducted in a certified fume hood or a glove box to prevent inhalation. For potential releases outside of engineered controls, a self-contained breathing apparatus (SCBA) may be required. |
| Dosimetry | A whole-body dosimeter and a ring dosimeter must be worn by all personnel handling this compound to monitor radiation exposure. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the principles of Time, Distance, and Shielding is paramount to minimizing radiation dose.
Preparation:
-
Designate a Work Area: Clearly demarcate a specific area for this compound handling with radiation warning signs.
-
Surface Protection: Cover the work surface with absorbent, plastic-backed paper to contain any potential contamination.
-
Gather Materials: Have all necessary equipment, including shielding, handling tools, and waste containers, readily available before introducing the this compound source.
-
Pre-Experiment Briefing: All personnel involved must review the protocol and understand their roles and the associated risks.
Execution:
-
Utilize Shielding: this compound is a beta emitter. Beta particles can be effectively shielded using low atomic number (low-Z) materials like acrylic (Plexiglas) or plastic (at least 1 cm thick) to minimize the production of secondary X-rays (bremsstrahlung). Avoid using lead as the primary shield for high-energy beta emitters.
-
Maximize Distance: Use tongs or other remote handling tools to increase the distance between yourself and the radioactive source.
-
Minimize Time: Plan and rehearse procedures with non-radioactive materials to reduce the time spent handling this compound.
-
Ventilation: All operations involving gaseous this compound must be performed within a certified fume hood or glove box to prevent inhalation and ensure proper containment.
Post-Operation:
-
Secure the Source: Return the this compound source to its shielded storage container immediately after use.
-
Survey for Contamination: Use a survey meter (e.g., a Geiger-Müller counter with a pancake probe) to monitor the work area, tools, PPE, and yourself for contamination.
-
Decontamination: If contamination is found, decontaminate the area using appropriate procedures. For personnel, remove contaminated clothing and wash the affected skin with mild soap and lukewarm water.
-
Waste Segregation: Dispose of all contaminated materials in properly labeled radioactive waste containers.
Disposal Plan
Radioactive waste must be managed in accordance with institutional and regulatory requirements.
Gaseous Waste:
-
Venting: Venting of radioactive gases to the atmosphere must be done through a designated, monitored stack and requires prior approval from the institution's Radiation Safety Officer (RSO) to ensure compliance with release limits.
-
Containment and Decay: For smaller quantities, the gas can be contained in a shielded, leak-proof container for decay-in-storage. Given this compound's 32.9-year half-life, this is a long-term commitment.
Solid Waste:
-
Segregation: All contaminated items (e.g., gloves, absorbent paper, tubing) must be segregated into designated radioactive waste containers. These containers should be lined with a durable plastic bag.
-
Labeling: Waste containers must be clearly labeled with the radiation symbol, the isotope (this compound and its decay product K-42), the date, and the estimated activity.
-
Disposal: The sealed waste containers should be transferred to the institution's radioactive waste management service for ultimate disposal at a licensed facility.
Liquid Waste:
-
Should not be generated if handling gaseous this compound. If any liquids become contaminated, they must be disposed of as liquid radioactive waste following institutional protocols.
Emergency Procedures
Minor Spill/Release (Contained in Fume Hood):
-
Notify: Inform others in the immediate area.
-
Contain: Ensure the fume hood sash is at the lowest practical height.
-
Survey: Monitor the immediate area outside the hood to ensure no contamination has escaped.
-
Report: Notify the RSO.
Major Release (Outside of Containment):
-
Evacuate: Immediately evacuate the laboratory, closing the door behind you.
-
Alert: Alert personnel in adjacent areas and activate any emergency alarms.
-
Isolate: Prevent entry into the affected area.
-
Report: Call your institution's emergency number and the RSO.
-
Assemble: Gather in a designated safe location to await instructions and to be surveyed for contamination.
Personnel Contamination:
-
Remove: Immediately remove contaminated clothing.
-
Wash: Gently wash contaminated skin with mild soap and lukewarm water. Avoid abrasive scrubbing.
-
Report: Notify the RSO immediately.
Visualizations
Caption: Decay pathway of Argon-42 to stable Calcium-42.
Caption: Standard operational workflow for handling Argon-42.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
